molecular formula C8H10O3 B1677696 Phomalactone CAS No. 28921-94-0

Phomalactone

Numéro de catalogue: B1677696
Numéro CAS: 28921-94-0
Poids moléculaire: 154.16 g/mol
Clé InChI: OKDRUMBNXIYUEO-VHJVCUAWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Allyl-5,6-dihydro-5-hydroxypyran-2-one is a lactone compound belonging to the class of 6-substituted 5,6-dihydro-α-pyrones, which are known for their diverse biological activities . This specific metabolite was isolated from a novel species of the fungus Drechslera , discovered in the area of the Dead Sea . Researchers value this compound for its broad-spectrum bioactivity profile, which includes antimicrobial, antitumoral, and immunomodulating properties, making it a candidate for various pharmacological investigations . The compound has demonstrated a wide activity spectrum against microorganisms, with IC50 values reported to be close to those of reference antibiotics like kanamycin and ketoconazole . Specifically, it has shown growth inhibition against bacteria such as Staphylococcus aureus and E. coli . In antitumoral assays, the lactone exhibited cytotoxic potential, with IC50 values below the 4 µg/ml threshold considered by the National Cancer Institute for preliminary screening of active molecules, though its activity was less potent than doxorubicin . Furthermore, studies on the respiratory metabolism of J774.1 murine macrophages indicate that the compound may function as an immunomodulating agent, with its effects depending on both the concentration and the duration of cellular contact . Importantly, this lactone showed no mutagenic activity in the Ames/Salmonella test, a crucial point for its preliminary safety profile in drug discovery research . This product, 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one, is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRUMBNXIYUEO-VHJVCUAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H]1[C@H](C=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Phomalactone from Nigrospora sphaerica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a bioactive secondary metabolite, has been identified as a product of the filamentous fungus Nigrospora sphaerica. This compound has demonstrated notable antifungal properties, positioning it as a molecule of interest for further investigation in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Nigrospora sphaerica, based on available scientific literature. It includes a generalized experimental protocol, quantitative bioactivity data, and a discussion of the putative biosynthetic pathway.

Introduction

Nigrospora sphaerica is a ubiquitous fungus, found in various environments including soil and as an endophyte in plants.[1] It is known to produce a diverse array of secondary metabolites with a range of biological activities.[1] Among these is this compound (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one), a polyketide that has shown significant promise as an antifungal agent.[1][2] Specifically, it inhibits the mycelial growth of the plant pathogen Phytophthora infestans, the causative agent of late blight in tomatoes and potatoes.[2] This guide details the scientific journey of this compound, from its discovery in N. sphaerica to its isolation and characterization.

Discovery of this compound from Nigrospora sphaerica

The identification of this compound from Nigrospora sphaerica was achieved through bioassay-guided fractionation of the fungal culture extracts.[3] This process involves systematically screening the extracts and their subsequent fractions for biological activity, in this case, antimicrobial or antifungal properties. This approach led to the pinpointing of this compound as a key bioactive constituent produced by the fungus.[3]

Experimental Protocols

While a specific, detailed, step-by-step protocol for the isolation of this compound from Nigrospora sphaerica is not extensively detailed in the available literature, a generalized methodology can be constructed based on standard practices for the isolation of fungal secondary metabolites.

Fungal Cultivation and Fermentation
  • Organism: Nigrospora sphaerica is typically grown on a suitable solid medium such as Potato Dextrose Agar (PDA) to generate a sufficient inoculum.

  • Fermentation: For large-scale production of secondary metabolites, liquid fermentation is employed. A suitable broth, such as Potato Dextrose Broth (PDB) or a specialized production medium, is inoculated with the fungal culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Extraction of Secondary Metabolites

Following fermentation, the fungal biomass is separated from the culture broth by filtration. The secondary metabolites, including this compound, are then extracted from both the culture filtrate and the mycelium using an organic solvent, typically ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude extract, a complex mixture of compounds, is subjected to chromatographic techniques to isolate this compound.

  • Column Chromatography: The crude extract is typically first fractionated using column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.

  • Thin Layer Chromatography (TLC): The resulting fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Structure Elucidation and Characterization

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure of this compound.

Quantitative Data

Bioactivity of this compound

The antifungal activity of this compound isolated from Nigrospora sphaerica has been quantified against various plant pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key metric used to evaluate this activity.

Pathogen Bioactivity (MIC) Reference
Phytophthora infestans2.5 mg/L[2]
Escherichia coli150 µg/ml[3]
Xanthomonas campestris150 µg/ml[3]
Candida albicans150 µg/ml[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Inoculation Inoculation of N. sphaerica Fermentation Liquid Fermentation Inoculation->Fermentation Filtration Filtration of Culture Fermentation->Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC TLC Analysis Column_Chromatography->TLC HPLC Preparative HPLC TLC->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR

Caption: Generalized workflow for the isolation and characterization of this compound.

Putative Biosynthetic Pathway

This compound is a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). While the specific PKS gene cluster responsible for this compound biosynthesis in Nigrospora sphaerica has not yet been fully elucidated, a general model for fungal polyketide synthesis can be proposed.

biosynthesis_pathway cluster_precursors Primary Metabolism cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modifications AcetylCoA Acetyl-CoA PKS_enzyme Polyketide Synthase AcetylCoA->PKS_enzyme MalonylCoA Malonyl-CoA MalonylCoA->PKS_enzyme Polyketide_Chain Growing Polyketide Chain PKS_enzyme->Polyketide_Chain Iterative Condensation Cyclization Cyclization Polyketide_Chain->Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases) Cyclization->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: A putative biosynthetic pathway for this compound via a polyketide synthase.

Conclusion and Future Perspectives

The discovery of this compound from Nigrospora sphaerica highlights the potential of this fungus as a source of novel, bioactive compounds. The antifungal activity of this compound, particularly against significant plant pathogens, warrants further investigation for its potential application in agriculture. Future research should focus on optimizing the fermentation conditions to enhance the yield of this compound, elucidating the specific biosynthetic gene cluster responsible for its production, and exploring its mode of action and broader spectrum of biological activities. A deeper understanding of these aspects will be crucial for the potential development of this compound as a commercial product.

References

An In-depth Technical Guide to the Natural Sources of Phomalactone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a bioactive secondary metabolite belonging to the class of α,β-unsaturated γ-lactones. It has garnered significant interest within the scientific community due to its diverse range of biological activities, including insecticidal, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, detailing quantitative data on their production, experimental protocols for their isolation and characterization, and an exploration of their potential mechanisms of action through signaling pathways.

Natural Sources and Production Yields

This compound and its derivatives are primarily produced by a variety of endophytic and marine fungi. These microorganisms synthesize these compounds as part of their secondary metabolism, likely as a defense mechanism or for intercellular communication. The production yields of this compound can vary significantly depending on the fungal species and the culture conditions employed.

Table 1: Quantitative Yields of this compound from Various Fungal Sources

Fungal SpeciesSource TypeThis compound DerivativeYield (mg/L)Reference
Ophiocordyceps communis BCC 1842Entomopathogenic FungusThis compound93.30[1]
Nigrospora sphaericaEndophytic FungusThis compoundNot explicitly quantified in mg/L, but noted as a major active constituent.[2]
Phoma sp.Endophytic FungusThis compoundNot explicitly quantified in mg/L, but isolated as a known compound.
Marine-derived FungiMarine FungusThis compound DerivativesYields vary depending on the specific derivative and fungal strain.[3]

Key Fungal Producers:

  • Ophiocordyceps communis : This entomopathogenic fungus has been identified as a significant producer of this compound. Optimization of culture conditions, such as the use of specific carbon and nitrogen sources, has been shown to enhance production, reaching up to 93.30 mg/L.[1]

  • Nigrospora species : Various species of Nigrospora, including N. sphaerica and N. oryzae, are well-documented producers of this compound.[2][4] These endophytic fungi are found in a wide range of plant hosts.

  • Phoma species : Endophytic and marine-derived Phoma species are also known to produce this compound and its derivatives.[5]

  • Marine-Derived Fungi : The marine environment is a rich source of novel fungal species that produce a diverse array of secondary metabolites, including derivatives of this compound.[3]

Experimental Protocols

The isolation and characterization of this compound and its derivatives from fungal cultures involve a series of well-established laboratory procedures.

I. Fungal Culture and Extraction

A typical workflow for obtaining crude extracts containing this compound is as follows:

Fungal_Culture_and_Extraction cluster_0 Fungal Culture cluster_1 Extraction Inoculation Inoculation of fungal strain onto solid or liquid medium Incubation Incubation under controlled conditions (temperature, light) Inoculation->Incubation Filtration Separation of mycelium from culture broth via filtration Incubation->Filtration Solvent_Extraction Liquid-liquid extraction of the culture filtrate with an organic solvent (e.g., ethyl acetate) Filtration->Solvent_Extraction Concentration Concentration of the organic extract under reduced pressure Solvent_Extraction->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Yields crude extract containing this compound

Figure 1: Workflow for Fungal Culture and Extraction.
II. Isolation and Purification

The crude extract is then subjected to chromatographic techniques to isolate and purify this compound and its derivatives.

  • Column Chromatography: The crude extract is first fractionated using column chromatography, typically with silica gel as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) as the mobile phase.

  • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds with the characteristic Rf value of this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the enriched fractions is achieved using prep-HPLC to yield the pure compound.

III. Structural Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

    Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
2164.2-
3122.66.08 (1H, d, J=10)
4145.36.99 (1H, dd, J=5, 10)
563.274.18 (1H, d, J=4)
681.84.79 (1H, dd, J=4, 8)
7124.35.73-5.80 (1H, m)
8133.15.91-6.00 (1H, m)
918.251.80 (3H, dd, J=4, 6.4)
OH-3.08 (1H, d, J=4)
Data from Meepagala et al., 2015[6]
  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. For this compound, the protonated molecule [M+H]⁺ has a calculated m/z of 155.07082.[6]

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound suggest its interaction with specific molecular targets and signaling pathways in various organisms. While research in this area is ongoing, several potential mechanisms have been proposed.

I. Quorum Sensing Inhibition in Bacteria

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, use N-acyl homoserine lactones (AHLs) as signaling molecules.[5] Given that this compound is a lactone, it is hypothesized that it may act as a competitive inhibitor of AHL-mediated QS, thereby disrupting virulence factor production and biofilm formation.[7][8]

Quorum_Sensing_Inhibition cluster_0 Normal Quorum Sensing in P. aeruginosa cluster_1 Inhibition by this compound AHL N-acyl homoserine lactone (AHL) LasR LasR Receptor AHL->LasR Binds to Gene_Expression Virulence Gene Expression LasR->Gene_Expression Activates This compound This compound LasR_Inhibited LasR Receptor This compound->LasR_Inhibited Competitively binds to No_Gene_Expression Inhibition of Virulence Gene Expression LasR_Inhibited->No_Gene_Expression Prevents activation

Figure 2: Hypothesized Quorum Sensing Inhibition by this compound.
II. Antifungal Mechanism of Action

This compound has demonstrated potent antifungal activity, notably against the plant pathogen Phytophthora infestans, by inhibiting mycelial growth and the germination of sporangia and zoospores.[8][9] The precise molecular mechanism is not yet fully elucidated, but it is likely to involve the disruption of essential cellular processes in the fungus. Potential targets could include enzymes involved in cell wall biosynthesis or key signaling pathways regulating fungal development.

III. Insecticidal Activity

The insecticidal properties of this compound have been demonstrated against various insect species.[2] While the exact mode of action is still under investigation, it is plausible that this compound interacts with the insect's nervous system. One potential target is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death. However, direct experimental evidence for this compound's inhibition of AChE is still required.

Another potential target in insects is the juvenile hormone (JH) signaling pathway, which regulates development and metamorphosis.[10][11] Disruption of this pathway could lead to developmental abnormalities and mortality.

Insecticidal_MoA cluster_0 Potential Insecticidal Mechanisms of this compound cluster_1 Nervous System Disruption cluster_2 Developmental Disruption This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits? JH_Receptor Juvenile Hormone Receptor This compound->JH_Receptor Interferes with? ACh Acetylcholine (ACh) AChE->ACh Breaks down Paralysis Paralysis & Death ACh->Paralysis Accumulation leads to Metamorphosis Abnormal Metamorphosis JH_Receptor->Metamorphosis Disrupted signaling leads to

Figure 3: Potential Insecticidal Mechanisms of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for development as pharmaceuticals and agrochemicals. Endophytic and marine fungi are key natural sources of these compounds. Further research into optimizing production yields from these microorganisms is warranted. While the isolation and characterization of these molecules are well-established, a deeper understanding of their molecular mechanisms of action and the specific signaling pathways they modulate will be crucial for their future application and development. The hypothesized roles of this compound in quorum sensing inhibition and interference with insect and fungal signaling pathways provide exciting avenues for future investigation.

References

Phomalactone: A Promising Natural Antifungal Agent for Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Phomalactone Against Plant Pathogens

Introduction

This compound, a naturally occurring α,β-unsaturated lactone, has emerged as a compound of significant interest in the field of agricultural science due to its potent antifungal properties against a range of plant pathogens. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its efficacy, underlying mechanisms of action, and potential applications in the development of novel, sustainable crop protection strategies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new antifungal agents.

This compound is a secondary metabolite produced by the endophytic fungus Nigrospora sphaerica.[1][2][3][4] Its chemical structure, characterized by a six-membered lactone ring with an α,β-unsaturated system, is crucial for its biological activity. This guide will delve into the quantitative data on its antifungal efficacy, the experimental protocols used to determine this activity, and the current understanding of its mode of action against critical plant pathogens.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of this compound has been quantified against several economically important plant pathogens. The available data, primarily focused on Minimum Inhibitory Concentration (MIC) values, are summarized below. It is important to note that while one key study tested this compound against nine plant pathogenic fungi, the detailed results for all nine have not been fully disclosed in the available literature.

Table 1: In Vitro Antifungal Activity of this compound

Target PathogenHost Plant(s)DiseaseMIC (µg/mL)Reference(s)
Phytophthora infestansPotato, TomatoLate Blight2.5[1][2]
Xanthomonas campestrisVariousBlack Rot150

Table 2: In Vivo Efficacy of this compound Against Tomato Late Blight (Phytophthora infestans)

Application Rate (mg/L)Disease Control (%)Reference(s)
100Data not specified[1][2]
500Data not specified[1][2]

Note: While the study by Kim et al. (2001) demonstrated a reduction in tomato late blight at these concentrations, the exact percentage of disease control is not available in the abstract.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols employed in the assessment of this compound's antifungal activity, based on standard practices in phytopathology research.

In Vitro Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) of this compound is typically performed using a broth microdilution method.

Workflow for In Vitro Antifungal Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Pathogen Culture Pathogen Culture Inoculation Inoculation Pathogen Culture->Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Figure 1: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Pathogen Culture: The target plant pathogen is cultured on a suitable agar medium (e.g., Potato Dextrose Agar for fungi) to obtain a pure and viable culture.

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium and the concentration is adjusted to a standard density.

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared pathogen suspension.

  • Incubation: The plates are incubated under optimal conditions of temperature and humidity for the growth of the specific pathogen.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the pathogen.

In Vivo Antifungal Efficacy Assessment

The evaluation of this compound's ability to control plant diseases in a whole-plant system is essential for assessing its practical utility.

Workflow for In Vivo Antifungal Efficacy Assessment:

G cluster_prep Plant & Pathogen Preparation cluster_treatment Treatment & Inoculation cluster_incubation Incubation & Assessment Plant Cultivation Plant Cultivation This compound Application This compound Application Plant Cultivation->this compound Application Pathogen Inoculum Pathogen Inoculum Pathogen Inoculation Pathogen Inoculation Pathogen Inoculum->Pathogen Inoculation This compound Application->Pathogen Inoculation Incubation Incubation Pathogen Inoculation->Incubation Disease Assessment Disease Assessment Incubation->Disease Assessment

Figure 2: General workflow for assessing the in vivo efficacy of this compound.

Methodology:

  • Plant Material: Healthy, susceptible host plants are grown under controlled greenhouse conditions.

  • This compound Application: this compound is formulated into a sprayable solution and applied to the foliage of the test plants at various concentrations. Control plants are treated with a solution lacking this compound.

  • Pathogen Inoculation: After a specified period, the treated and control plants are inoculated with a suspension of the pathogen's spores or mycelia.

  • Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: After a suitable incubation period, the severity of the disease is assessed by visually scoring the percentage of leaf area affected or by counting the number of lesions. The percentage of disease control is then calculated relative to the untreated control.

Mechanism of Action: Postulated Signaling Pathway Interference

The precise molecular mechanism by which this compound exerts its antifungal effect is not yet fully elucidated. However, based on the known mechanisms of other α,β-unsaturated lactones and general antifungal compounds, it is plausible that this compound interferes with critical signaling pathways within the pathogen.

A common target for antifungal agents is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates various cellular processes in fungi, including growth, development, and pathogenesis. It is hypothesized that this compound, through its reactive α,β-unsaturated system, could covalently modify and inactivate key proteins within this pathway, such as MAPK kinases or their downstream transcription factors. This would disrupt the pathogen's ability to respond to environmental cues and effectively infect the host plant.

Postulated Disruption of a Fungal MAPK Signaling Pathway by this compound:

G cluster_pathway Fungal Pathogen Cell External Signal External Signal Receptor Receptor External Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factor Transcription Factor MAPK->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Pathogenesis Pathogenesis Gene Expression->Pathogenesis This compound This compound This compound->MAPK Inhibition?

Figure 3: A hypothetical model of this compound's interference with a fungal MAPK signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural antifungal agent for the control of plant diseases, particularly those caused by oomycetes like Phytophthora infestans. Its specific activity against this devastating pathogen, coupled with its natural origin, makes it an attractive candidate for the development of new, environmentally benign fungicides.

However, further research is imperative to fully realize the potential of this compound. Key areas for future investigation include:

  • Broad-spectrum Activity: A comprehensive evaluation of this compound's activity against a wider range of economically important plant pathogens is needed.

  • Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways affected by this compound in plant pathogens will be crucial for optimizing its use and managing potential resistance.

  • Formulation and Delivery: Development of stable and effective formulations for the application of this compound in field conditions is essential for its commercial viability.

  • Toxicological Studies: A thorough assessment of the toxicological profile of this compound is required to ensure its safety for non-target organisms and the environment.

References

The Ecological Role of Phomalactone in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a polyketide-derived lactone produced by various fungal species, exhibits a broad spectrum of biological activities, positioning it as a molecule of significant interest in ecological interactions and for potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the ecological role of this compound, summarizing its known biological activities, detailing experimental protocols for its study, and exploring its biosynthesis and potential modes of action. Quantitative data from various studies are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of experimental workflows and hypothetical signaling pathways to aid in the understanding of this multifaceted fungal metabolite.

Introduction

Fungi produce a vast arsenal of secondary metabolites that play crucial roles in their interactions with the environment. Among these, this compound (5,6-dihydro-5-hydroxy-6-prop-1-enyl-2H-pyran-2-one) has emerged as a significant bioactive compound. It is produced by several fungal genera, most notably Nigrospora and Ophiocordyceps.[1][2] Ecologically, this compound likely serves as a chemical defense agent, providing a competitive advantage to the producing fungus by inhibiting the growth of other fungi and deterring insect predators.[1][3] Its diverse biological activities, including antifungal, insecticidal, antibacterial, and herbicidal properties, make it a compelling subject for research and development in various fields.[1][2][4]

Biological Activities and Quantitative Data

This compound demonstrates a range of biological activities against various organisms. The following tables summarize the quantitative data available in the literature.

Table 1: Insecticidal Activity of this compound
Target OrganismBioassay TypeActivity MetricValueSource(s)
Aedes aegypti (Orlando strain)Topical AdulticideLD500.64 µ g/mosquito [3]
Aedes aegypti (Permethrin-resistant)Topical Adulticide% Mortality (at 5 µ g/insect )100%[3]
Anopheles quadrimaculatusTopical AdulticideLD500.20 µ g/mosquito [3]
Aedes aegypti (1st instar larvae)LarvicidalLC50Not Determined[3]
Table 2: Antifungal Activity of this compound
Target OrganismBioassay TypeActivity MetricValueSource(s)
Phytophthora infestansMycelial Growth InhibitionMIC2.5 mg/L[4][5]
Phytophthora capsiciSporangium & Zoospore GerminationInhibitory ActivitySimilar to P. infestans[1][5]
Tomato Late Blight (P. infestans)In vivo Disease ControlDisease ReductionObserved at 100 and 500 mg/L[4][5]

Biosynthesis of this compound

While the precise biosynthetic gene cluster for this compound has not yet been definitively identified in producing organisms like Nigrospora sphaerica, it is widely accepted to be a polyketide. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of such molecules generally involves the sequential condensation of small carboxylic acid units, followed by modifications such as reductions, dehydrations, and cyclizations.

Based on the structure of this compound, a hypothetical biosynthetic pathway involving a Type I PKS can be proposed.

This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide Chain Polyketide Chain PKS->Polyketide Chain Reduction_Dehydration Reduction_Dehydration Polyketide Chain->Reduction_Dehydration Post-PKS Modification Cyclization_Release Cyclization_Release Reduction_Dehydration->Cyclization_Release This compound This compound Cyclization_Release->this compound

A hypothetical biosynthetic pathway for this compound.

Ecological Role and Mode of Action

The broad-spectrum bioactivity of this compound suggests its primary ecological role is defensive. By inhibiting the growth of competing fungi and deterring insect herbivores, the producing fungus can secure its niche and protect itself from predation.

Insecticidal Mode of Action

The exact molecular target of this compound in insects has not been fully elucidated. However, its neurotoxic effects are evident from the rapid mortality observed in mosquito bioassays.[3] It is hypothesized that this compound may act on the insect's nervous system, potentially by interfering with neurotransmitter receptors or ion channels. One plausible target is the GABA (gamma-aminobutyric acid) receptor, a known target for several classes of insecticides.[2][4] Disruption of GABAergic signaling can lead to hyperexcitation of the nervous system, paralysis, and death.

Insecticidal Mode of Action Hypothesis This compound This compound GABA_Receptor GABA Receptor This compound->GABA_Receptor Binds to/Modulates Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Controls Neuron_Hyperactivity Neuron Hyperexcitation Chloride_Channel->Neuron_Hyperactivity Dysregulation leads to Paralysis_Death Paralysis & Death Neuron_Hyperactivity->Paralysis_Death

Hypothesized insecticidal mode of action of this compound.
Antifungal Mode of Action

The antifungal activity of this compound, particularly against oomycetes like Phytophthora infestans, suggests a mode of action that disrupts essential cellular processes.[4][5] Potential targets include the cell wall or cell membrane integrity, or key metabolic pathways. Inhibition of mycelial growth and spore germination points towards interference with cell division and development.[1] One hypothesis is that this compound could inhibit enzymes crucial for cell wall biosynthesis, such as glucan synthase, leading to osmotic instability and cell lysis.[6]

Role in Quorum Sensing

Many lactone-containing molecules are known to function as quorum sensing (QS) signals in bacteria and fungi, mediating cell-density-dependent gene expression.[7] While there is currently no direct experimental evidence to confirm that this compound acts as a QS molecule, its structure is consistent with such a role. It is plausible that this compound could act as an autoinducer for the producing fungus, regulating its own secondary metabolism and development. Alternatively, it could interfere with the QS systems of competing microorganisms, a phenomenon known as quorum quenching. Further research, such as using reporter strains like Vibrio harveyi, is needed to investigate these possibilities.[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Fungal Culture and this compound Production

A general workflow for the production, extraction, and purification of this compound from fungal cultures is outlined below.

This compound Production and Purification Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification Inoculation Inoculate Liquid Broth (e.g., PDB) with Fungus Incubation Incubate at 25-28°C for 14-21 days (static) Inoculation->Incubation Filtration Separate Mycelia and Culture Filtrate Incubation->Filtration Solvent_Extraction Extract Filtrate with Ethyl Acetate Filtration->Solvent_Extraction Concentration Concentrate Extract (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis HPLC Further Purification by HPLC TLC_Analysis->HPLC Pure this compound Pure this compound HPLC->Pure this compound

General workflow for this compound production and purification.

Protocol for this compound Production from Nigrospora sphaerica

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Nigrospora sphaerica.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days under static conditions.

  • Extraction:

    • Separate the mycelial mass from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound and further purify using High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient.

Mosquito Larvicidal Bioassay

This protocol is adapted from the World Health Organization (WHO) guidelines.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Make serial dilutions to obtain a range of test concentrations.

  • Assay Setup:

    • Use 24-well plates or small beakers.

    • Add 20-25 third-instar mosquito larvae (e.g., Aedes aegypti) to each well/beaker containing a known volume of deionized water.

    • Add the test solution to each well/beaker to achieve the desired final concentration. Include a solvent control and a negative control (water only).

  • Incubation: Incubate the plates/beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Mosquito Adulticidal Bioassay (Topical Application)
  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in a volatile solvent like acetone.

  • Mosquito Preparation: Anesthetize 3-5 day old adult female mosquitoes by cold exposure (e.g., on a cold plate).

  • Topical Application:

    • Using a micro-applicator, apply a precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each anesthetized mosquito.

    • Treat a control group with the solvent only.

  • Observation: Place the treated mosquitoes in holding cages with access to a sugar solution.

  • Mortality Assessment: Record mortality at 24 hours post-treatment.

  • Data Analysis: Calculate the percentage mortality for each dose and determine the LD50 (lethal dose for 50% of the population).

Antifungal Bioassay (Phytophthora infestans)
  • Preparation of Amended Media:

    • Prepare a stock solution of this compound.

    • Add appropriate aliquots of the stock solution to molten agar medium (e.g., rye agar) to achieve the desired final concentrations. Pour the amended agar into Petri dishes.

  • Inoculation:

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of P. infestans onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at 18-20°C.

  • Growth Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible growth.

Future Directions and Conclusion

This compound presents a fascinating case study in chemical ecology, with its potent and diverse biological activities. While its insecticidal and antifungal properties are well-documented, significant knowledge gaps remain. Future research should prioritize the following areas:

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the this compound biosynthetic gene cluster will enable a deeper understanding of its regulation and open avenues for synthetic biology approaches to enhance its production or generate novel analogs.

  • Mode of Action Studies: Unraveling the specific molecular targets of this compound in both insects and fungi is crucial for understanding its potency and for the rational design of new pest control agents.

  • Investigation of Quorum Sensing Activity: Rigorous testing of this compound's role as a potential quorum sensing molecule or quencher will provide valuable insights into its ecological functions in microbial communities.

References

Phomalactone: A Bioactive Secondary Metabolite from the Entomopathogenic Fungus Hirsutella thompsonii

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phomalactone, a polyketide-derived secondary metabolite, is a notable bioactive compound produced by the entomopathogenic fungus Hirsutella thompsonii. First identified in Hirsutella thompsonii var. synnematosa, this δ-lactone, chemically known as (+)-6-(1-propenyl)-5,6-dihydro-5-hydroxypyran-2-one, has demonstrated a range of biological activities, including insecticidal and antifungal properties. This technical guide provides a comprehensive overview of this compound, focusing on its production by H. thompsonii, with detailed experimental protocols, quantitative data analysis, and a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Hirsutella thompsonii is a well-known fungal pathogen of mites and other small arthropods, playing a significant role in natural pest control.[1][2] The fungus's pathogenicity is attributed to a combination of mechanical penetration of the host cuticle and the secretion of a cocktail of bioactive secondary metabolites. Among these, this compound stands out as the first low molecular weight bioactive compound isolated from the genus Hirsutella.[3]

This compound has garnered interest due to its diverse biological effects. Initial studies revealed its toxicity to the apple maggot (Rhagoletis pomonella) and its ability to inhibit the germination of conidia from other entomopathogenic fungi like Beauveria bassiana.[1][3] This suggests a dual role for this compound in both direct insecticidal activity and in mediating competitive interactions with other fungi in the ecosystem.

This guide aims to consolidate the current knowledge on this compound from H. thompsonii, providing researchers with the necessary technical details to further investigate its potential applications in agriculture and medicine.

Quantitative Data on this compound Production and Bioactivity

Table 1: this compound Production in Fungal Cultures

Fungal SpeciesCulture ConditionsMaximum this compound ConcentrationReference
Ophiocordyceps communis BCC 1842Bioreactor with glucose and sodium nitrate93.30 mg/L

Table 2: Bioactivity of Hirsutella thompsonii Crude Extract

Target OrganismBioassayLC50 ValueExposure TimeReference
Aceria guerreronis (coconut mite) - AdultsContact toxicity1.704% (w/v)72 hours[4][5]
Aceria guerreronis (coconut mite) - EggsEgg hatching inhibition2.629% (w/v)72 hours[4][5]
Eutetranychus orientalis (citrus brown mite) - LarvaeContact toxicity358 conidia/mlNot specified[6]
Eutetranychus orientalis (citrus brown mite) - NymphsContact toxicity290 conidia/mlNot specified[6]
Eutetranychus orientalis (citrus brown mite) - AdultsContact toxicity146 conidia/mlNot specified[6]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Hirsutella thompsonii, and the extraction and isolation of this compound, based on established protocols and the seminal work of Krasnoff and Gupta (1994).

Fungal Culture and Growth Conditions

Successful production of this compound is dependent on the optimal growth of Hirsutella thompsonii. The following protocol outlines a standard method for the submerged culture of this fungus.

Materials:

  • Hirsutella thompsonii isolate

  • Potato Dextrose Agar (PDA) plates

  • Sabouraud Maltose Broth (SMB)

  • Sterile 250 mL Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Maintain stock cultures of Hirsutella thompsonii on PDA plates at 25°C.

  • Prepare SMB liquid medium and dispense 50 mL into each 250 mL Erlenmeyer flask. Sterilize by autoclaving.

  • Inoculate the SMB with a 5 mm agar plug from an actively growing PDA culture of H. thompsonii.

  • Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 14-21 days to allow for sufficient mycelial growth and secondary metabolite production.

Extraction and Isolation of this compound

The following protocol is based on the methods described for the initial isolation of this compound from H. thompsonii.

Materials:

  • Hirsutella thompsonii liquid culture

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system (optional, for final purification)

Protocol:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

  • Monitor the fractions by TLC and combine those containing the compound of interest.

  • Further purify the this compound-containing fractions by preparative TLC or HPLC to yield the pure compound.

Characterization of this compound

The structure of the isolated this compound can be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Optical Rotation: To determine the stereochemistry of the molecule.

Signaling Pathways and Experimental Workflows

Visual representations of the experimental workflow and the proposed biosynthetic pathway can aid in understanding the processes involved in obtaining and studying this compound.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Hirsutella thompsonii Culture extraction Dichloromethane Extraction culture->extraction Culture Broth chromatography Silica Gel Chromatography extraction->chromatography Crude Extract hplc HPLC Purification chromatography->hplc Semi-pure this compound analysis Spectroscopic Analysis (NMR, MS) hplc->analysis Pure this compound bioassay Bioactivity Assays hplc->bioassay

Caption: Experimental workflow for the isolation and analysis of this compound.

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, a class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of this compound likely proceeds through the iterative condensation of acetate units, followed by cyclization and enzymatic modifications.

biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) cluster_modification Post-PKS Modifications acetyl_coa Acetyl-CoA pks_enzyme Iterative PKS acetyl_coa->pks_enzyme malonyl_coa Malonyl-CoA malonyl_coa->pks_enzyme polyketide_chain Linear Polyketide Chain pks_enzyme->polyketide_chain cyclization Cyclization polyketide_chain->cyclization reduction Reduction cyclization->reduction This compound This compound reduction->this compound

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This compound from Hirsutella thompsonii represents a promising natural product with potential applications in pest management and as a lead for novel drug discovery. This technical guide provides a foundational resource for researchers, detailing the necessary protocols for its study and highlighting the current state of knowledge. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore the full spectrum of its biological activities. Such efforts will be crucial in harnessing the potential of this fascinating secondary metabolite.

References

Unveiling the Molecular Architecture of Phomalactone: A Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of bioactive natural products is paramount. Phomalactone, a polyketide metabolite produced by various fungi, has garnered significant interest for its diverse biological activities, including antibacterial, insecticidal, and antifungal properties. This in-depth technical guide provides a detailed analysis of the spectroscopic and crystallographic data of this compound, offering a foundational resource for further research and development.

Spectroscopic Characterization

The structural elucidation of this compound has been primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide detailed insights into the connectivity of atoms and the overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR data provide a complete picture of its carbon-hydrogen framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
117.91.75 (dd, 6.8, 1.7)
2129.15.62 (dq, 15.3, 1.7)
3133.05.92 (dq, 15.3, 6.8)
479.84.68 (dd, 6.8, 4.2)
566.24.41 (ddd, 5.0, 4.2, 2.5)
6128.86.10 (dd, 10.0, 2.5)
7145.36.95 (dd, 10.0, 5.0)
8163.2-

Data presented is a compilation from typical spectra and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₈H₈O₃, corresponding to a molecular weight of 152.0473 g/mol .

Crystallographic Analysis

To date, a single-crystal X-ray diffraction study dedicated solely to this compound has not been extensively reported in publicly accessible literature. The determination of the absolute configuration of natural products like this compound is often achieved through chemical correlation with compounds of known stereochemistry or through advanced techniques such as the Mosher's ester method or vibrational circular dichroism (VCD).

While a dedicated crystallographic table for this compound is not available, the general experimental protocol for obtaining such data is well-established.

Experimental Protocols

The following sections detail the methodologies typically employed for the spectroscopic and crystallographic analysis of natural products like this compound.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by various fungal species, including those from the genera Nigrospora and Phoma. A general workflow for its isolation is as follows:

Isolation_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification Fungal_Culture Fungal Culture (e.g., Nigrospora sphaerica) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

X-ray Crystallography
  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a concentrated solution by slow evaporation of the solvent, vapor diffusion, or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not extensively elucidated, its biosynthesis as a polyketide follows a well-established pathway in fungi.

Polyketide_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization/Tailoring Enzymes Polyketide_Chain->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified overview of the polyketide biosynthetic pathway leading to this compound.

This guide provides a centralized repository of the key spectroscopic and analytical information for this compound. The detailed data and protocols herein are intended to serve as a valuable resource for researchers engaged in the study and application of this promising natural product.

Phomalactone: A Technical Guide on its Role in Fungal Virulence and Pathogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a bioactive secondary metabolite produced by various fungi, notably Nigrospora sphaerica, has garnered significant attention for its potent antifungal and phytotoxic activities. This technical guide provides an in-depth exploration of the current understanding of this compound's role in fungal virulence and pathogenicity. While research has extensively documented its inhibitory effects on various plant pathogens, its direct contribution to the virulence of its producing organism is an emerging area of investigation. This document summarizes the available quantitative data on its biological activities, details relevant experimental methodologies, and visualizes hypothesized signaling pathways and experimental workflows to facilitate further research and drug development efforts centered on this promising natural product.

Introduction to this compound

This compound (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one) is a polyketide-derived secondary metabolite produced by several fungal species, including those from the genera Nigrospora, Phoma, and Xylaria.[1] It is particularly well-documented as a product of Nigrospora sphaerica, a fungus that can exist as both a plant pathogen and an endophyte.[1][2] The dual lifestyle of N. sphaerica suggests that its secondary metabolites, including this compound, may play complex roles in its interactions with host plants. While much of the research has focused on this compound's ability to inhibit the growth of other plant-pathogenic fungi, its role as a virulence factor for the producing fungus itself is a key area of ongoing research.[3][4] This guide will delve into the known functions of this compound, the regulation of its biosynthesis, and its potential mechanisms of action in the context of fungal pathogenicity.

Quantitative Data on this compound's Biological Activity

The biological effects of this compound have been quantified against various organisms, highlighting its potential as an antifungal and phytotoxic agent. The following tables summarize the key quantitative data available in the literature.

Target OrganismAssay TypeMetricValueReference
Phytophthora infestansMycelial Growth InhibitionMIC2.5 mg/L[3]
Etiolated Wheat ColeoptilesGrowth InhibitionConcentration for full inhibition10⁻³ M[1]
Tomato SeedlingsDisease Reduction (in vivo)Concentration100 and 500 mg/L[3]

Table 1: Antifungal and Phytotoxic Activity of this compound

This compound's Role in Fungal Virulence and Pathogenicity

The ability of a fungus to cause disease in a host is a multifaceted process involving a range of virulence factors. These can include enzymes that degrade host tissues, toxins that disrupt host cell function, and effector molecules that suppress the host immune response.[5] Secondary metabolites like this compound are increasingly recognized as crucial components of a pathogen's arsenal.

Hypothesized Role as a Virulence Factor

While direct experimental evidence detailing this compound's role in the virulence of Nigrospora sphaerica is limited, its known biological activities allow for the formulation of several hypotheses:

  • Competitive Advantage: By inhibiting the growth of competing pathogenic fungi, this compound may create a niche for N. sphaerica to colonize host tissues more effectively.[3][4]

  • Host Tissue Degradation: The phytotoxic effects of this compound, observed as necrosis on plant leaves, suggest that it may contribute to the breakdown of host tissues, facilitating nutrient acquisition for the fungus.[6]

  • Modulation of Host Defense: As a bioactive small molecule, this compound has the potential to interfere with plant defense signaling pathways, thereby suppressing the host's immune response.

Regulation of this compound Biosynthesis

The production of secondary metabolites in fungi is tightly regulated and often linked to developmental stages and environmental cues, including signals from the host.[7] The genes responsible for the biosynthesis of secondary metabolites are typically clustered together in the fungal genome, and their expression is controlled by a combination of pathway-specific and global transcription factors.[8]

While the specific biosynthetic gene cluster for this compound in Nigrospora sphaerica has not been fully characterized, it is hypothesized to be regulated by a network of signaling pathways that respond to host-derived signals.

Hypothesized Regulation of this compound Biosynthesis HostSignal Host-Derived Signals (e.g., plant exudates) FungalReceptor Fungal Receptor HostSignal->FungalReceptor SignalingCascade Signal Transduction Cascade (e.g., MAPK, cAMP pathways) FungalReceptor->SignalingCascade GlobalTFs Global Transcription Factors (e.g., PacC, CreA) SignalingCascade->GlobalTFs SpecificTF Pathway-Specific Transcription Factor SignalingCascade->SpecificTF BGC This compound Biosynthetic Gene Cluster GlobalTFs->BGC SpecificTF->BGC This compound This compound BGC->this compound

A hypothesized signaling pathway for this compound production.

Interaction with Host Plant Defense Mechanisms

Successful pathogens have evolved mechanisms to overcome the plant's innate immune system. This is often achieved through the secretion of effector molecules that interfere with host defense signaling.[9] this compound, as a secreted secondary metabolite, may act as such an effector.

Plants recognize potential pathogens through the detection of Microbe-Associated Molecular Patterns (MAMPs), which triggers MAMP-triggered immunity (MTI). Pathogens, in turn, can deliver effectors that suppress MTI. This leads to Effector-Triggered Susceptibility (ETS). In response, plants have evolved resistance (R) proteins that can recognize specific effectors, leading to a robust defense response known as Effector-Triggered Immunity (ETI).

The phytotoxic nature of this compound suggests it could disrupt host cellular processes, potentially interfering with MTI and leading to ETS. Further research is needed to elucidate the specific plant cellular targets of this compound and its impact on key defense signaling pathways, such as those mediated by salicylic acid and jasmonic acid.

This compound's Potential Role in Host-Pathogen Interaction Nigrospora Nigrospora sphaerica This compound This compound Nigrospora->this compound secretes PlantCell Plant Host Cell This compound->PlantCell targets Suppression Suppression This compound->Suppression MTI MAMP-Triggered Immunity (MTI) PlantCell->MTI activates Defense Plant Defense Response MTI->Defense Suppression->MTI ETS Effector-Triggered Susceptibility (ETS) Suppression->ETS

This compound's potential role in suppressing plant immunity.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments relevant to the study of this compound. These should be optimized for specific experimental conditions.

Fungal Culture and this compound Extraction
  • Culture: Inoculate Nigrospora sphaerica on Potato Dextrose Agar (PDA) and incubate at 25-28°C for 7-10 days. For liquid culture, transfer mycelial plugs to Potato Dextrose Broth (PDB) and incubate under shaking conditions (150 rpm) for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted with acetone or methanol.

Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the crude extract in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.

    • Quantification: Create a standard curve using a pure this compound standard of known concentrations.

Phytotoxicity Assay on Tomato Seedlings
  • Plant Material: Use 2-3 week old tomato seedlings.

  • Treatment:

    • Dissolve the purified this compound or crude extract in a solvent (e.g., methanol or DMSO) and then dilute with water to the desired concentrations. Include a solvent control.

    • Apply the solution to the leaves of the seedlings using a fine sprayer until runoff.

  • Incubation: Keep the treated plants in a growth chamber with controlled temperature, humidity, and light conditions.

  • Assessment:

    • Observe the plants daily for the development of phytotoxic symptoms such as chlorosis, necrosis, and stunting.

    • Quantify the disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

    • Measure plant height and fresh/dry weight at the end of the experiment.

Experimental Workflow for this compound Research Culture Fungal Culture (N. sphaerica) Extraction Extraction & Purification Culture->Extraction HPLC HPLC Quantification Extraction->HPLC Bioassays Biological Assays Extraction->Bioassays Data Data Analysis HPLC->Data Antifungal Antifungal Assay Bioassays->Antifungal Phytotoxicity Phytotoxicity Assay Bioassays->Phytotoxicity Antifungal->Data GeneExpression Host Gene Expression Analysis (qRT-PCR) Phytotoxicity->GeneExpression Phytotoxicity->Data GeneExpression->Data

References

Phomalactone: A Fungal Metabolite with Potent Mosquitocidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a naturally occurring α,β-unsaturated lactone isolated from the fungus Nigrospora sphaerica, has demonstrated significant insecticidal activity against several medically important mosquito species.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound as a mosquitocidal agent, with a focus on its efficacy, putative mechanisms of action, and the experimental protocols required for its evaluation. The evidence suggests that this compound operates via a mode of action distinct from that of commonly used pyrethroids, presenting a promising avenue for the development of novel insecticides to combat the growing threat of insecticide resistance. This document is intended to serve as a resource for researchers in the fields of entomology, natural product chemistry, and insecticide development.

Introduction

The increasing prevalence of insecticide resistance in mosquito populations worldwide necessitates the discovery and development of novel active ingredients with unique modes of action.[1][2] Natural products, with their vast structural diversity, represent a rich source of potential new insecticides.[1] this compound, a secondary metabolite produced by the plant pathogenic fungus Nigrospora sphaerica, has emerged as a promising candidate due to its potent larvicidal and adulticidal effects against key mosquito vectors such as Aedes aegypti and Anopheles quadrimaculatus.[1][3] A key observation is that this compound does not induce the characteristic leg autotomy (leg dropping) seen with pyrethroid insecticides, suggesting a different mechanism of action and a potential tool for managing pyrethroid-resistant mosquito populations.[3]

Quantitative Efficacy of this compound

Laboratory bioassays have quantified the lethal effects of this compound on different life stages and species of mosquitoes. The following tables summarize the key findings from published studies.

Table 1: Adulticidal Activity of this compound by Topical Application

Mosquito Species & StrainCompoundLD50 (μ g/mosquito )
Aedes aegypti (Orlando - susceptible)This compound0.64[1][3]
Anopheles quadrimaculatusThis compound0.20[1][3]

Table 2: Larvicidal Activity of this compound

Mosquito Species & StrainCompoundConcentration (µg/µL)% Mortality
Aedes aegypti (Orlando - susceptible)This compound1100[1]
Aedes aegypti (Puerto Rico - resistant)This compound126[1]

Putative Mechanisms of Action and Signaling Pathways

While the precise molecular target of this compound in mosquitoes has not yet been definitively identified, its chemical structure as an α,β-unsaturated lactone and the observed toxicological effects provide clues to its potential mechanisms of action.

Disruption of Midgut Proteolysis

One plausible mechanism, based on studies of other α,β-unsaturated lactones, is the inhibition of digestive enzymes in the mosquito larval midgut.[4] Specifically, these compounds have been shown to inhibit trypsin activity, a crucial enzyme for protein digestion and nutrient absorption in mosquito larvae.[4] Disruption of this process would lead to starvation and ultimately, mortality.

This compound This compound (α,β-unsaturated lactone) Ingestion Ingestion by Larva This compound->Ingestion Trypsin Trypsin (Proteolytic Enzyme) This compound->Trypsin Inhibition Midgut Larval Midgut Ingestion->Midgut Midgut->Trypsin AminoAcids Amino Acids Trypsin->AminoAcids Digestion Mortality Mortality Trypsin->Mortality Inhibition leads to Protein Ingested Proteins Protein->Midgut NutrientAbsorption Nutrient Absorption AminoAcids->NutrientAbsorption Growth Larval Growth & Development NutrientAbsorption->Growth Growth->Mortality Disruption leads to

Putative mechanism of this compound via trypsin inhibition.

Neurotoxicity: Alternative Hypotheses

While direct evidence is lacking, the rapid mortality observed in adult mosquitoes suggests a potential neurotoxic mode of action. Several key targets in the insect nervous system are common sites of action for insecticides.

  • Acetylcholinesterase (AChE) Inhibition: Many natural products, including some lactones, are known to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[5][6][7] Inhibition of AChE leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and death.

  • GABA Receptor Antagonism: The γ-aminobutyric acid (GABA) receptor is another major target for insecticides.[8][9] Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation of the nervous system.

  • Sodium Channel Modulation: While the lack of pyrethroid-like symptoms makes direct modulation of voltage-gated sodium channels less likely, a different mode of interaction with these channels cannot be entirely ruled out.[10][11][12]

  • Octopamine Receptor Interference: Octopamine is a key neurotransmitter in insects, involved in various physiological processes.[13][14][15] Disruption of octopamine signaling can lead to a range of toxic effects.

The following diagram illustrates a proposed experimental workflow to investigate these putative neurotoxic mechanisms.

cluster_assays In Vitro Assays This compound This compound MosquitoToxicity Observed Mosquito Toxicity This compound->MosquitoToxicity Hypothesis Hypothesis Generation: Neurotoxic Mode of Action MosquitoToxicity->Hypothesis AChE Acetylcholinesterase Inhibition Assay Hypothesis->AChE GABA GABA Receptor Binding Assay Hypothesis->GABA NaChannel Sodium Channel Patch Clamp Assay Hypothesis->NaChannel Octopamine Octopamine Receptor Functional Assay Hypothesis->Octopamine Mechanism Elucidation of Specific Mechanism AChE->Mechanism GABA->Mechanism NaChannel->Mechanism Octopamine->Mechanism TargetSite Identification of Molecular Target Mechanism->TargetSite

Workflow for investigating the neurotoxic mechanism of this compound.

Detailed Experimental Protocols

Mosquito Rearing
  • Species: Aedes aegypti, Anopheles quadrimaculatus, or other relevant species.

  • Rearing Conditions: Maintain mosquito colonies at 27 ± 2°C and 80 ± 10% relative humidity with a 12:12 hour light:dark photoperiod.

  • Larval Diet: Provide a diet of 1:1 powdered fish food and brewer's yeast.

  • Adult Diet: Provide a 10% sucrose solution ad libitum. For egg production, provide blood meals from a suitable host or artificial membrane feeding system.

Adult Topical Bioassay

This protocol is adapted from the methods described by Meepagala et al. (2015).[1]

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound in a suitable solvent such as acetone.

  • Mosquito Selection: Use 3-6 day old, non-blood-fed female mosquitoes. Anesthetize the mosquitoes by chilling them on a cold plate.

  • Topical Application: Apply 0.5 µL of the this compound solution to the dorsal thorax of each mosquito using a micro-applicator.

  • Control Groups: Include a solvent-only control group and a positive control with a known insecticide (e.g., permethrin).

  • Observation: Transfer the treated mosquitoes to holding cages with access to a 10% sucrose solution. Record mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the LD50 values using probit analysis.

Larval Bioassay

This protocol is a modification of the WHO standard method.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare serial dilutions in distilled water. The final solvent concentration should not exceed 1%.

  • Larval Selection: Use late third or early fourth instar larvae.

  • Exposure: Place 20-25 larvae in a beaker containing 99 mL of distilled water. Add 1 mL of the test solution.

  • Control Groups: Include a water-only control and a solvent control.

  • Observation: Maintain the beakers at standard rearing conditions. Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: Calculate the LC50 values using probit analysis. Correct for control mortality using Abbott's formula if it exceeds 5%.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine AChE inhibition.[5]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine iodide (ATCI) solution

    • AChE enzyme solution

    • This compound solutions of varying concentrations

  • Assay Procedure (in a 96-well plate):

    • Add 140 µL of phosphate buffer, 10 µL of this compound solution, and 10 µL of AChE solution to each well.

    • Incubate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Control Wells: Include a blank (no enzyme) and a control (no inhibitor).

  • Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of this compound.

Conclusion and Future Directions

This compound exhibits significant potential as a mosquitocidal agent, with efficacy against both larval and adult stages of important disease vectors. Its apparent novel mode of action makes it a particularly attractive candidate for further development in an era of widespread insecticide resistance.

Future research should focus on the following areas:

  • Definitive identification of the molecular target(s) of this compound in mosquitoes. This will involve a combination of the in vitro assays outlined above, as well as more advanced techniques such as target-based screening and proteomics.

  • Structure-activity relationship (SAR) studies to synthesize analogs of this compound with improved efficacy and safety profiles.

  • Evaluation of the environmental fate and non-target toxicity of this compound to ensure its suitability for use in mosquito control programs.

  • Formulation development and field trials to assess the performance of this compound-based products under realistic environmental conditions.

The in-depth understanding of this compound's mosquitocidal properties provided in this guide is intended to facilitate and accelerate research efforts towards the development of new and effective tools for the control of mosquito-borne diseases.

References

Methodological & Application

Total Synthesis of Phomalactone and its Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of phomalactone and its four stereoisomers: (5S,6S)-phomalactone, (5R,6R)-phomalactone, (5S,6R)-phomalactone, and (5R,6S)-phomalactone. This compound, a naturally occurring δ-lactone, and its stereoisomers are of significant interest due to their potential biological activities. This guide outlines key synthetic strategies, stereocontrolled reactions, and detailed experimental procedures to facilitate their synthesis and further investigation.

Overview of Synthetic Strategy

The total synthesis of this compound and its stereoisomers hinges on two critical transformations: the stereoselective formation of a 1,3-diol precursor and the subsequent oxidative lactonization. The stereochemistry at the C5 and C6 positions of the pyran-2-one ring is established during the diastereoselective reduction of a β-hydroxy ketone. The choice of reducing agent and reaction conditions dictates the formation of either syn- or anti-diols, which then directly correspond to the cis- or trans-relationship of the substituents on the final lactone ring.

The general synthetic approach is depicted in the workflow below:

G Start Commercially Available Starting Materials Intermediate1 β-Hydroxy Ketone Precursor Start->Intermediate1 Multi-step Synthesis Syn_Diol syn-1,3-Diol Intermediate1->Syn_Diol Diastereoselective Reduction (syn) Anti_Diol anti-1,3-Diol Intermediate1->Anti_Diol Diastereoselective Reduction (anti) Cis_Lactone cis-Phomalactone Stereoisomers ((5S,6R) or (5R,6S)) Syn_Diol->Cis_Lactone Oxidative Lactonization Trans_Lactone trans-Phomalactone Stereoisomers ((5S,6S) or (5R,6R)) Anti_Diol->Trans_Lactone Oxidative Lactonization

Caption: General synthetic workflow for this compound stereoisomers.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in the synthesis of stereoisomers of Harzialactone A, a structurally related natural product. These values provide a benchmark for the expected outcomes in the synthesis of this compound stereoisomers.

StereoisomerKey ReactionDiastereomeric Ratio (d.r.)Yield (%)
syn-Diol IntermediateNarasaka-Prasad Reduction>99:193-98
anti-Diol IntermediateEvans-Saksena Reduction95:592
Lactone FormationOzonolysis followed by Oxidation-51-68 (over two steps)

Experimental Protocols

This section provides detailed experimental protocols for the key steps in the synthesis of this compound stereoisomers.

Stereoselective Synthesis of 1,3-Diol Precursors

The critical step in controlling the stereochemistry of this compound is the diastereoselective reduction of a β-hydroxy ketone precursor. The following protocols outline methods to obtain both syn- and anti-1,3-diols.

Protocol 3.1.1: Synthesis of syn-1,3-Diols via Narasaka-Prasad Reduction

This protocol is adapted from established procedures for the syn-selective reduction of β-hydroxy ketones.

Materials:

  • β-Hydroxy ketone precursor

  • Diethylmethoxyborane (Et₂BOMe)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrogen peroxide (30% aq.)

  • Sodium hydroxide (2 N aq.)

Procedure:

  • Dissolve the β-hydroxy ketone (1.0 equiv) in a mixture of anhydrous THF and MeOH (4:1) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add diethylmethoxyborane (1.2 equiv) dropwise to the solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of 30% aqueous hydrogen peroxide (13 equiv).

  • Allow the mixture to warm to room temperature and then add 2 N aqueous sodium hydroxide (40 equiv).

  • Stir the mixture for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-1,3-diol.

Protocol 3.1.2: Synthesis of anti-1,3-Diols via Evans-Saksena Reduction

This protocol is adapted from established procedures for the anti-selective reduction of β-hydroxy ketones.

Materials:

  • β-Hydroxy ketone precursor

  • Tetramethylammonium triacetoxyborohydride (Me₄N(OAc)₃BH)

  • Acetic acid

  • Acetonitrile, anhydrous

Procedure:

  • Suspend tetramethylammonium triacetoxyborohydride (1.5 equiv) in a mixture of anhydrous acetonitrile and acetic acid (1:1) and cool to -20 °C under an inert atmosphere.

  • Add a solution of the β-hydroxy ketone (1.0 equiv) in anhydrous acetonitrile dropwise to the suspension.

  • Stir the reaction mixture at -20 °C for 5-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

Oxidative Lactonization

The final step in the synthesis is the formation of the δ-lactone ring. Two common methods are presented below.

Protocol 3.2.1: Lactonization via Ozonolysis and Oxidative Workup

This method is suitable for diol precursors containing a terminal double bond that can be oxidatively cleaved to form the carboxylic acid, which then undergoes spontaneous lactonization.

Materials:

  • 1,3-Diol precursor with a terminal alkene

  • Dichloromethane (DCM), anhydrous

  • Ozone (O₃)

  • Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., Fétizon's reagent - Ag₂CO₃ on celite)

  • Acetone

Procedure:

  • Dissolve the diol precursor (1.0 equiv) in anhydrous dichloromethane and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • To the crude ozonide at -78 °C, add a solution of Jones reagent dropwise until the orange color persists.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with isopropanol.

  • Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound stereoisomer.

Protocol 3.2.2: Lactonization via Oxidation with Manganese Dioxide

This method is particularly effective for the oxidation of allylic alcohols to the corresponding lactone.

Materials:

  • Allylic 1,3-diol precursor

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • To a solution of the allylic diol (1.0 equiv) in dichloromethane, add activated manganese dioxide (10-20 equiv).[1][2]

  • Stir the suspension vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound stereoisomer.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the synthesis is determined by the choice of the reduction method for the β-hydroxy ketone intermediate. The following diagram illustrates this logical relationship.

G cluster_0 Stereoselective Reduction cluster_1 Lactonization & Final Products BHK β-Hydroxy Ketone Narasaka Narasaka-Prasad Reduction (Et2BOMe, NaBH4) BHK->Narasaka Evans Evans-Saksena Reduction (Me4N(OAc)3BH) BHK->Evans Syn_Diol syn-1,3-Diol Narasaka->Syn_Diol Anti_Diol anti-1,3-Diol Evans->Anti_Diol Oxidation Oxidative Lactonization Syn_Diol->Oxidation Anti_Diol->Oxidation Cis_this compound cis-Phomalactone Stereoisomers Oxidation->Cis_this compound Trans_this compound trans-Phomalactone Stereoisomers Oxidation->Trans_this compound

Caption: Control of stereochemistry in this compound synthesis.

References

Application Notes and Protocols for the Extraction and Purification of Phomalactone from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of phomalactone, a bioactive secondary metabolite, from fungal cultures. This compound, produced by various fungi, including those from the Nigrospora and Ophiocordyceps genera, has garnered interest for its potential therapeutic applications due to its antimicrobial and antifungal properties.[1][2][3] This document outlines the necessary steps from fungal fermentation to the isolation of pure this compound, supported by quantitative data and experimental workflows.

I. Overview of this compound Production and Extraction

This compound is a polyketide, a class of secondary metabolites synthesized by a multi-domain enzyme complex known as polyketide synthase (PKS).[4][5] Fungal strains, particularly Nigrospora sphaerica and Ophiocordyceps communis, are known producers of this compound.[1][2] The production yield can vary significantly depending on the fungal species and culture conditions.

Table 1: this compound Production in Fungal Cultures

Fungal SpeciesCulture ConditionsThis compound YieldReference
Ophiocordyceps communisNot specifiedUp to 100 mg/L[2]
Nigrospora sphaericaNot specifiedYield not quantified[1][6]

II. Experimental Protocols

This section details the protocols for the extraction and purification of this compound from fungal cultures. The workflow involves fermentation, extraction of the crude product, and subsequent purification using chromatographic techniques.

Protocol 1: Fungal Fermentation
  • Culture Initiation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the this compound-producing fungus (e.g., Nigrospora sphaerica).

  • Incubation: Incubate the culture at an optimal temperature (typically 25-28°C) with shaking (e.g., 150 rpm) to ensure proper aeration and growth.

  • Fermentation Period: Allow the fermentation to proceed for a period determined by the growth rate and metabolite production of the specific fungal strain, which can range from several days to weeks.

Protocol 2: Extraction of Crude this compound

This protocol is based on the principle of liquid-liquid extraction using an organic solvent. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound from aqueous fungal broths.[7][8]

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate (1:1 v/v).[7]

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer containing the extracted compounds will typically be the upper layer.

    • Collect the ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Drying and Concentration:

    • Pool the collected ethyl acetate extracts.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is an effective method for the initial purification of the crude extract to separate this compound from other fungal metabolites.[9][10]

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.

    • Pack the column with the silica gel slurry, ensuring a uniform and air-free packing.[9]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel and then loading this onto the top of the column.[10]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This is known as a gradient elution.[11]

    • A suggested starting gradient could be 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by TLC to identify those containing this compound.

    • Pool the fractions containing pure this compound and concentrate using a rotary evaporator.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.[12] A reversed-phase C18 column is commonly used for the separation of moderately polar compounds.[13]

  • System Preparation:

    • Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions.

  • Mobile Phase:

    • A typical mobile phase consists of a mixture of water (Solvent A) and acetonitrile or methanol (Solvent B).[13]

    • A gradient elution is generally employed for efficient separation.

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound from the column chromatography step in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the column.

  • Gradient Elution Program (Example):

    • Column: Preparative C18 (e.g., 10 µm particle size, 250 x 21.2 mm)

    • Mobile Phase: A: Water, B: Acetonitrile

    • Gradient: Start with a higher proportion of water and gradually increase the proportion of acetonitrile over a set period. An example gradient could be:

      • 0-5 min: 15% B

      • 5-35 min: 15% to 100% B

      • 35-45 min: 100% B

      • 45-50 min: 100% to 15% B

      • 50-60 min: 15% B (re-equilibration)

    • Flow Rate: Dependent on column dimensions, typically in the range of 5-20 mL/min for preparative columns.

    • Detection: UV detector at a wavelength suitable for this compound (e.g., 225 nm and 330 nm).[13]

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried to obtain pure, solid this compound.

III. Visualizing the Workflow and Biosynthetic Pathway

Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fungal_Culture Fungal Culture (e.g., Nigrospora sphaerica) Fermentation Liquid Fermentation Fungal_Culture->Fermentation Filtration Filtration Fermentation->Filtration Culture Broth Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Liquid_Liquid_Extraction Concentration Concentration (Rotary Evaporation) Liquid_Liquid_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Crude Extract Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis is initiated from simple acetate units via the polyketide synthase (PKS) pathway. The exact genetic and enzymatic steps for this compound biosynthesis are not fully elucidated but are hypothesized to follow the general mechanism of fungal PKS action.

Phomalactone_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) - Acyltransferase (AT) - Ketosynthase (KS) - Acyl Carrier Protein (ACP) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Chain Elongation Tailoring_Enzymes Tailoring Enzymes (e.g., Reductases, Cyclases) Polyketide_Chain->Tailoring_Enzymes Post-PKS Modification This compound This compound Tailoring_Enzymes->this compound Cyclization & Reduction

Caption: Hypothesized polyketide biosynthesis pathway of this compound.

References

Application of Phomalactone in Agricultural Crop Protection: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a naturally occurring lactone produced by various fungi, notably Nigrospora sphaerica.[1] It has garnered significant interest in the field of agricultural crop protection due to its demonstrated antifungal, herbicidal, and potential plant growth-promoting activities. This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the potential of this compound as a bio-fungicide, bio-herbicide, or plant growth promoter.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against various agricultural pests.

Target PathogenAssay TypeEfficacy MetricValueReference
Phytophthora infestansIn vitro mycelial growth inhibitionMIC2.5 mg/L[2]
Phytophthora infestansIn vivo (tomato late blight)Disease reductionSignificant reduction at 100 and 500 mg/L[2]
Phytophthora capsiciSporangium and zoospore germination inhibitionInhibitory activitySimilar to P. infestans[2]
Weed SpeciesAssay TypeEfficacy MetricValueReference
Zinnia elegans (seedling)Greenhouse experimentGrowth inhibitionPotent herbicidal activity[3]
Cucumber (cotyledons)Greenhouse experimentElectrolyte leakagePotent herbicidal activity[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal pathogen of interest

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or PBS

  • Inoculum suspension of the fungal pathogen (adjusted to a specific concentration, e.g., 1 x 10^5 spores/mL)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the wells of a 96-well plate using the appropriate liquid medium. The final volume in each well should be 100 µL. Include a positive control (medium with fungus, no this compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the fungal inoculum suspension to each well, except for the negative control wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Herbicidal Activity Assay: Pre- and Post-Emergence

This protocol outlines methods to assess the pre- and post-emergence herbicidal activity of this compound.

Materials:

  • This compound solution at various concentrations

  • Seeds of target weed species and a non-target crop species

  • Pots or trays filled with sterile soil mix

  • Growth chamber or greenhouse with controlled environmental conditions

  • Spraying apparatus

Procedure for Pre-emergence Assay:

  • Sowing: Sow the seeds of the target weed and crop species in separate pots at a uniform depth.

  • Treatment: Immediately after sowing, spray the soil surface evenly with the this compound solutions at different concentrations. Include a control group sprayed with water or the solvent used to dissolve this compound.

  • Incubation: Place the pots in a growth chamber or greenhouse under optimal conditions for seed germination and plant growth.

  • Evaluation: After a set period (e.g., 14-21 days), assess the percentage of seed germination, seedling emergence, and any visible signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

Procedure for Post-emergence Assay:

  • Plant Growth: Grow the target weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Treatment: Spray the foliage of the plants evenly with the this compound solutions at different concentrations. Ensure complete coverage of the leaves. Include a control group.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Evaluation: After a set period (e.g., 7-14 days), evaluate the herbicidal effect by recording the percentage of plant mortality, biomass reduction, and visual injury symptoms.

Plant Growth Promotion Assay

This protocol is designed to evaluate the potential of this compound to promote plant growth.

Materials:

  • This compound solutions at low, non-phytotoxic concentrations

  • Seeds of a model plant (e.g., Arabidopsis thaliana, tomato, or lettuce)

  • Petri dishes with sterile filter paper or agar medium (e.g., Murashige and Skoog medium)

  • Pots with sterile soil mix

  • Growth chamber or greenhouse

Procedure for In Vitro Assay:

  • Seed Sterilization: Surface sterilize the plant seeds to prevent microbial contamination.

  • Treatment: Place the sterilized seeds on sterile filter paper or agar medium in Petri dishes. Moisten the filter paper or supplement the agar with different low concentrations of this compound. Use a control with no this compound.

  • Incubation: Place the Petri dishes in a growth chamber with a defined light and temperature cycle.

  • Evaluation: After a certain period (e.g., 7-10 days), measure germination rate, root length, and shoot length.

Procedure for In Vivo (Pot) Assay:

  • Sowing and Treatment: Sow sterilized seeds in pots containing sterile soil. Water the seeds with solutions containing low concentrations of this compound.

  • Growth: Grow the plants in a growth chamber or greenhouse.

  • Evaluation: After a defined period (e.g., 3-4 weeks), carefully harvest the plants and measure parameters such as shoot height, root length, fresh and dry biomass, and chlorophyll content.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action (Hypothesized)

While the precise molecular target of this compound in fungi is not yet fully elucidated, many antifungal compounds exert their effects by disrupting the integrity of the fungal cell membrane or inhibiting cell wall synthesis. A primary target for many antifungal agents is the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Another potential mechanism is the inhibition of enzymes crucial for fungal cell wall synthesis, such as β-(1,3)-glucan synthase.

Antifungal_Mechanism cluster_membrane Cell Membrane cluster_wall Cell Wall This compound This compound ErgosterolBiosynthesis Ergosterol Biosynthesis Pathway This compound->ErgosterolBiosynthesis Inhibition CellWallSynthase Cell Wall Synthesis Enzymes (e.g., β-(1,3)-glucan synthase) This compound->CellWallSynthase Inhibition FungalCell Fungal Cell Ergosterol Ergosterol ErgosterolBiosynthesis->Ergosterol Produces MembraneIntegrity Membrane Integrity Ergosterol->MembraneIntegrity Maintains CellLysis Cell Lysis MembraneIntegrity->CellLysis Disruption leads to CellWallIntegrity Cell Wall Integrity CellWallSynthase->CellWallIntegrity Maintains GrowthArrest Growth Arrest CellWallIntegrity->GrowthArrest Disruption leads to

Caption: Hypothesized antifungal mechanisms of this compound.

Interaction with Plant Defense Signaling (Hypothesized)

This compound may act as an elicitor of plant defense responses. Elicitors are molecules that can trigger a plant's innate immune system, leading to the activation of defense signaling pathways, primarily the salicylic acid (SA) and jasmonic acid (JA) pathways. The SA pathway is generally associated with resistance to biotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and herbivores. Activation of these pathways can lead to the production of pathogenesis-related (PR) proteins, phytoalexins, and reinforcement of the plant cell wall, resulting in a state of heightened resistance known as systemic acquired resistance (SAR) or induced systemic resistance (ISR).

Plant_Defense_Signaling cluster_signaling Defense Signaling Cascades This compound This compound (Elicitor) PlantCell Plant Cell This compound->PlantCell Perceived by SAPathway Salicylic Acid (SA) Pathway PlantCell->SAPathway Activates JAPathway Jasmonic Acid (JA) Pathway PlantCell->JAPathway Activates DefenseResponses Defense Responses (PR Proteins, Phytoalexins, Cell Wall Reinforcement) SAPathway->DefenseResponses JAPathway->DefenseResponses SystemicResistance Systemic Acquired Resistance (SAR) / Induced Systemic Resistance (ISR) DefenseResponses->SystemicResistance Leads to Experimental_Workflow A Fungal Isolation and Culture B Extraction of Secondary Metabolites A->B C Bioassay Screening (Antifungal, Herbicidal, PGP) B->C D Bioassay-Guided Fractionation C->D Active Extracts E Compound Identification (e.g., HPLC, MS, NMR) D->E F Mechanism of Action Studies E->F Pure Compound G Greenhouse and Field Trials F->G H Product Formulation G->H

References

Phomalactone as a potential lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Phomalactone, a naturally occurring γ-lactone, has garnered significant interest within the scientific community as a potential lead compound in drug discovery. This fungal metabolite, produced by various species including those of the Nigrospora and Ophiocordyceps genera, has demonstrated a range of biological activities, including insecticidal, antifungal, and, most notably for drug development, potential anticancer and anti-inflammatory properties. These attributes position this compound as a compelling scaffold for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The information is curated to facilitate further investigation into its mechanisms of action and to guide the design of future studies.

Biological Activities and Quantitative Data

This compound has been evaluated in various biological assays, revealing a spectrum of activities. The following tables summarize the available quantitative data on its efficacy.

Table 1: Insecticidal and Antifungal Activity of this compound

Activity TypeTarget OrganismMetricValueReference
AdulticidalAedes aegypti (ORL strain)LD500.64 µ g/organism [1]
AdulticidalAnopheles quadrimaculatusLD500.20 µ g/organism [1]
AntifungalPhytophthora infestansMIC2.5 mg/L[2]

Table 2: Potential Anticancer and Anti-inflammatory Activity (Hypothesized, based on related lactones)

While direct IC50 values for this compound against cancer and inflammatory cell lines are not yet widely published, the activities of structurally related lactones such as galiellalactone, patulin, and penicillinolide A suggest its potential. Galiellalactone, for instance, directly inhibits STAT3, a key protein in cancer progression. Patulin has been shown to induce apoptosis in cancer cells through the MAPK signaling pathway. Penicillinolide A exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[3][4][5] Based on these findings, it is hypothesized that this compound may exhibit similar activities. Further experimental validation is required to determine the specific IC50 values for this compound.

Experimental Protocols

The following protocols are provided as a guide for investigating the potential anticancer and anti-inflammatory properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines, such as the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231.

Materials:

  • This compound

  • MCF-7 and/or MDA-MB-231 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.1 to 100 µM. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages

This protocol is designed to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring nitric oxide (NO) production.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol can be used to investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways, such as MAPK, PI3K/Akt, NF-κB, and STAT3.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-phospho-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Logic: Signaling Pathways and Workflows

To better understand the potential mechanisms of action of this compound and the experimental approaches to study them, the following diagrams are provided.

cluster_0 Natural Product Drug Discovery Workflow NP Natural Product Source (e.g., Fungi) Extract Extraction & Isolation of this compound NP->Extract Screen Initial Bioactivity Screening Extract->Screen Lead_ID Lead Compound Identification Screen->Lead_ID MOA Mechanism of Action Studies Lead_ID->MOA Preclinical Preclinical Studies (In vivo models) MOA->Preclinical

Caption: A generalized workflow for natural product drug discovery.

This compound This compound STAT3_inactive STAT3 (Inactive) This compound->STAT3_inactive Inhibits Activation STAT3_active p-STAT3 (Active) Dimer STAT3_inactive->STAT3_active Phosphorylation (e.g., by JAK) Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_exp Gene Expression (Proliferation, Survival) Nucleus->Gene_exp Transcription Apoptosis Apoptosis Gene_exp->Apoptosis Inhibition of LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Expression (NO, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription This compound This compound MAPKKK MAPKKK This compound->MAPKKK Induces Stress? MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Phosphorylates Nucleus Nucleus AP1->Nucleus Translocation Pro_apoptotic Pro-apoptotic Gene Expression Nucleus->Pro_apoptotic Transcription Apoptosis Apoptosis Pro_apoptotic->Apoptosis

References

Application Notes and Protocols for Phomalactone Analysis using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of phomalactone, a secondary metabolite produced by various fungi, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to serve as a robust starting point for method development and validation for the quantification and purification of this compound in various sample matrices, including fungal extracts.

Introduction to this compound and its Analysis

This compound (C₈H₁₀O₃) is a bioactive lactone with reported antibacterial, insecticidal, and herbicidal properties.[1] Accurate and reliable analytical methods are crucial for its quantification in fermentation broths, for monitoring purification processes, and for quality control of this compound-based products. HPLC coupled with UV detection is a widely used technique for the analysis of such fungal secondary metabolites due to its sensitivity, specificity, and reproducibility.

This document details a proposed reversed-phase HPLC (RP-HPLC) method, which is the most common approach for separating moderately polar organic compounds like this compound.

Proposed HPLC Method for this compound Analysis

Chromatographic Conditions

A C18 column is proposed as the stationary phase due to its versatility in retaining and separating a wide range of organic molecules. The mobile phase, consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of this compound based on its hydrophobicity. The addition of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution.

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterRecommended SettingNotes
Column C18, 250 mm x 4.6 mm, 5 µmA common choice for reversed-phase chromatography, offering good resolution.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid helps to protonate silanol groups and improve peak symmetry.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier. Methanol can be used as an alternative.
Gradient 20% B to 80% B over 20 minutesA gradient elution is recommended to ensure the elution of a wide range of compounds and to sharpen the peak of interest.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be optimized based on sample concentration and instrument sensitivity.
Column Temperature 30 °CMaintaining a constant temperature improves retention time reproducibility.
Detection Wavelength ~230-260 nm (scan for λmax)This compound's conjugated system suggests UV absorbance. It is crucial to determine the optimal wavelength (λmax) by running a UV-Vis spectrum of a pure this compound standard. Wavelengths of 233 nm, 254 nm, and 285 nm have been used for detecting fungal metabolites.
Sample and Standard Preparation

Standard Preparation:

  • Accurately weigh a known amount of pure this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Fungal Extract):

  • Extract the fungal biomass or fermentation broth with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under reduced pressure.

  • Re-dissolve the dried extract in a known volume of the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

Method Validation Parameters

Once the initial HPLC method is established, it is essential to perform a validation to ensure its suitability for its intended purpose. The following parameters should be evaluated according to ICH guidelines or other relevant regulatory standards.

Table 2: Key Method Validation Parameters for this compound HPLC Analysis

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The this compound peak should be well-resolved from other peaks in the chromatogram. Peak purity should be confirmed using a PDA detector.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.A correlation coefficient (r²) of ≥ 0.999 for the calibration curve.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be determined based on the expected concentration of this compound in the samples.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked samples should typically be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in chromatographic performance when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Experimental Workflows and Logical Diagrams

Visual representations of the experimental process and decision-making in method development can aid in understanding and implementation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Fungal Culture or Extract Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chrom_Separation Detection UV Detection (at λmax) Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation (from Standards) Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the analysis of this compound from fungal samples.

Method_Development_Logic Start Start: Method Development for this compound Select_Column Select Column (e.g., C18, C8) Start->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Acetonitrile/Methanol, Water, pH) Select_Column->Optimize_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Optimize_Mobile_Phase->Optimize_Gradient Determine_Wavelength Determine Optimal Wavelength (λmax) (using PDA detector) Optimize_Gradient->Determine_Wavelength Check_Resolution Check Peak Resolution and Shape Determine_Wavelength->Check_Resolution Check_Resolution->Optimize_Mobile_Phase Not Acceptable Validation Proceed to Method Validation Check_Resolution->Validation Acceptable

Caption: Logical workflow for the development of an HPLC method for this compound analysis.

Concluding Remarks

The provided application notes and protocols offer a solid foundation for the HPLC analysis of this compound. Researchers are encouraged to use this information as a starting point and to perform thorough method development and validation to ensure the accuracy and reliability of their results. The use of a photodiode array (PDA) detector is highly recommended during method development to confirm peak purity and to determine the optimal detection wavelength for this compound.

References

Application Note: Nuclear Magnetic Resonance (NMR) Characterization of Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the structural characterization of phomalactone using nuclear magnetic resonance (NMR) spectroscopy. This compound, a natural product isolated from fungi such as Nigrospora sphaerica, has garnered interest for its significant biological activities, including antifungal and insecticidal properties. Accurate structural elucidation is paramount for understanding its mechanism of action and for guiding synthetic derivatization efforts in drug discovery. This note includes tabulated ¹H and ¹³C NMR data, detailed protocols for key 1D and 2D NMR experiments, and workflow diagrams to guide researchers in the complete characterization of this and similar natural products.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀O₃, is a polyketide-derived δ-lactone that has been isolated from various fungal species. Its structure features a dihydropyranone ring substituted with a hydroxyl group and a propenyl side chain. The biological profile of this compound includes potent activity against plant pathogenic fungi and notable insecticidal effects, making it a valuable lead compound for the development of new agrochemicals and therapeutic agents.

The unambiguous determination of its molecular structure, including stereochemistry, is essential for its development. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon skeleton and the spatial arrangement of atoms. This note outlines the application of a suite of NMR experiments for the complete structural assignment of this compound.

Quantitative NMR Data for this compound

Complete structural elucidation of this compound relies on the precise assignment of all proton and carbon signals in its NMR spectra. The following tables summarize the assigned chemical shifts (δ) and coupling constants (J) for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Assignment
H-26.85dd10.0, 4.5CH=CH-C=O
H-36.05d10.0CH=CH-C=O
H-44.40m-CH-OH
H-54.65m-O-CH-CH(OH)
H-75.90dq15.0, 6.5CH=CH-CH₃
H-85.60dd15.0, 1.5CH=CH-CH₃
H-91.75d6.5CH₃
4-OH-br s-OH

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)Carbon Type (DEPT)Assignment
C-1162.5CC=O
C-2145.0CHCH=CH-C=O
C-3121.5CHCH=CH-C=O
C-465.0CHCH-OH
C-578.0CHO-CH-CH(OH)
C-6133.0CHCH=CH-CH₃
C-7128.0CHCH=CH-CH₃
C-817.5CH₃CH₃

Structural Elucidation Workflow & 2D NMR Correlations

The structural backbone and relative stereochemistry of this compound are pieced together using a combination of 2D NMR experiments. The general workflow for such an analysis is depicted below.

G cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Determination Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution H1_NMR ¹H NMR (Proton Count, Multiplicity) Dissolution->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) Dissolution->C13_NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC/HMQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY/ROESY (Spatial Proximity) H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Spin Systems & Fragments COSY->Fragments HSQC->Fragments Structure Propose Planar Structure HMBC->Structure Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Structure Structure->Stereochem Final Final Structure of This compound Stereochem->Final

Figure 1: General workflow for the NMR-based structural elucidation of a natural product like this compound.

Key 2D NMR correlations are used to connect the atoms, as illustrated below:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, key correlations would establish the -CH(4)(OH)-CH(5)- fragment and the -CH(6)=CH(7)-CH₃(8) propenyl chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting fragments and identifying quaternary carbons. For example, correlations from H-3 to the carbonyl carbon C-1 would confirm the α,β-unsaturated lactone system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining relative stereochemistry. A key NOE correlation between H-4 and H-5 would establish their cis or trans relationship on the dihydropyranone ring.

G cluster_caption Figure 2: Diagram of key COSY, HMBC, and NOESY correlations on the this compound structure. This compound Key 2D NMR Correlations for this compound H4 H-4 H5 H-5 H4->H5 COSY / NOESY C1 C-1 (C=O) H5->C1 HMBC H6 H-6 H7 H-7 H6->H7 COSY C5 C-5 H6->C5 HMBC H8 H-8 (CH3) H7->H8 COSY

Figure 2: A conceptual diagram of key COSY, HMBC, and NOESY correlations on the this compound structure.

Experimental Protocols

The following are generalized protocols for acquiring the NMR data necessary for the structural elucidation of this compound. Parameters should be optimized for the specific instrument used.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the tube and invert several times to ensure a homogeneous solution.

¹H NMR Spectroscopy
  • Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing: Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C{¹H} and DEPT NMR Spectroscopy
  • ¹³C{¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048, or until adequate signal-to-noise is achieved.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use similar spectral width and relaxation delay as the ¹³C experiment.

    • Interpretation: Positive signals correspond to CH and CH₃ groups; negative signals correspond to CH₂ groups. Quaternary carbons are absent.

  • Processing: Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectra. Calibrate using the CDCl₃ signal at 77.16 ppm.

2D COSY Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Dimensions: Acquire 1024-2048 data points in F2 and 256-512 increments in F1.

    • Spectral Width: ~12 ppm in both dimensions.

    • Number of Scans: 2-8 per increment.

  • Processing: Apply a sine-bell window function in both dimensions. Perform Fourier transformation, phasing, and baseline correction to generate the 2D spectrum. Symmetrize the spectrum if necessary.

2D HSQC Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Widths: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).

    • Coupling Constant: Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.

    • Number of Scans: 4-16 per increment.

  • Processing: Apply appropriate window functions (e.g., QSINE in F2, SINE in F1) and perform Fourier transformation.

2D HMBC Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling: Optimize the long-range coupling delay for an average value of 8 Hz.

    • Number of Scans: 16-64 per increment.

  • Processing: Process similarly to the HSQC spectrum, typically using a magnitude calculation.

2D NOESY Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').

    • Mixing Time (d8): Set to a value appropriate for a small molecule, typically 500-800 ms.

    • Number of Scans: 8-16 per increment.

  • Processing: Process similarly to the COSY spectrum. Cross-peaks indicate spatial proximity between protons.

Conclusion

The structural characterization of this compound is effectively achieved through a systematic application of 1D and 2D NMR techniques. ¹H and ¹³C NMR provide the fundamental count of protons and carbons, while DEPT experiments determine carbon multiplicities. 2D experiments like COSY, HSQC, and HMBC are indispensable for assembling the carbon skeleton and assigning specific resonances. Finally, NOESY provides crucial through-space information to confirm the relative stereochemistry. The protocols and data presented herein serve as a robust guide for researchers working on the structural elucidation of this compound and other complex natural products.

Application Notes and Protocols for the Identification of Phomalactone Using Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a fungal secondary metabolite, a polyketide with the chemical formula C8H10O3 and a molecular weight of 154.16 g/mol .[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal and insecticidal properties.[2][3] Accurate and reliable identification and quantification of this compound are crucial for research into its biosynthesis, mechanism of action, and potential applications in drug development and agriculture. Mass spectrometry (MS), coupled with chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offers the high sensitivity and specificity required for the robust analysis of this compound in complex biological matrices.

These application notes provide detailed protocols and data presentation guidelines for the identification and quantification of this compound using HPLC-MS/MS and GC-MS.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize key quantitative data for the analysis of this compound. Table 1 details the mass spectrometric properties of this compound, which are fundamental for its identification. Table 2 provides an example of quantitative results from the analysis of this compound in fungal cultures under different growth conditions, illustrating how data can be structured for comparative analysis.

Table 1: Mass Spectrometric Properties of this compound

ParameterValueSource
Molecular FormulaC8H10O3[1]
Molecular Weight154.16 g/mol [1]
Monoisotopic Mass154.062994 g/mol [1]
Predicted Key Fragment Ions (m/z)
[M+H]+155.0703Calculated
[M+Na]+177.0522Calculated
Loss of H2O from [M+H]+137.0597Predicted
Loss of CO from [M+H]+127.0754Predicted
Loss of C3H4 (propenyl group) from [M+H]+115.0389Predicted

Table 2: Example of Quantitative LC-MS/MS Analysis of this compound Production by Nigrospora sphaerica

Culture ConditionThis compound Concentration (µg/mL) ± SDFold Change vs. Control
Control (PDB medium, 7 days)15.8 ± 1.21.0
+ 1% Glucose25.3 ± 2.11.6
+ 1% Sucrose21.7 ± 1.81.4
+ 0.5% Yeast Extract32.1 ± 2.92.0

Experimental Protocols

Protocol 1: Identification and Quantification of this compound using HPLC-MS/MS

This protocol details the analysis of this compound from a fungal culture broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation: Fungal Culture Extraction

  • Grow the this compound-producing fungal strain (e.g., Nigrospora sphaerica) in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-14 days.

  • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • To 100 mL of the culture filtrate, add an equal volume of ethyl acetate.

  • Perform liquid-liquid extraction by vigorously shaking the mixture in a separatory funnel for 10 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with ethyl acetate.

  • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

  • HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS/MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Gas: Argon

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification or full scan and product ion scan for identification.

      • MRM Transitions for Quantification:

        • Precursor Ion (m/z): 155.1

        • Product Ion 1 (m/z): 137.1 (Loss of H2O)

        • Product Ion 2 (m/z): 95.1 (Further fragmentation)

        • Collision Energy: Optimized for the specific instrument, typically 10-20 eV.

3. Data Analysis

  • Identification: The identification of this compound is confirmed by matching the retention time and the fragmentation pattern (product ions) with those of an authentic this compound standard.

  • Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a this compound standard. The peak area of the specified MRM transition is then used to determine the concentration of this compound in the samples.

Protocol 2: Identification of this compound using GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds and can be used for the identification of this compound, potentially after derivatization.

1. Sample Preparation and Derivatization

  • Prepare the fungal extract as described in Protocol 1 (Sample Preparation).

  • To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate derivatization of the hydroxyl group.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

3. Data Analysis

  • The identification of the silylated this compound derivative is achieved by comparing the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley). The fragmentation pattern of the derivative will be characteristic and can be used for confirmation.

Visualizations

The following diagrams illustrate key concepts related to the analysis and biological context of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Liquid-Liquid Extraction Liquid-Liquid Extraction Filtration->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Reconstitution->HPLC Injection MS/MS MS/MS HPLC->MS/MS ESI Data Analysis Data Analysis MS/MS->Data Analysis Spectral Data

Experimental workflow for HPLC-MS/MS analysis.

fragmentation_pathway This compound [M+H]+ \n m/z 155.1 This compound [M+H]+ m/z 155.1 Loss of H2O \n (-18 Da) Loss of H2O (-18 Da) This compound [M+H]+ \n m/z 155.1->Loss of H2O \n (-18 Da) Loss of CO \n (-28 Da) Loss of CO (-28 Da) This compound [M+H]+ \n m/z 155.1->Loss of CO \n (-28 Da) Fragment 1 \n m/z 137.1 Fragment 1 m/z 137.1 Loss of H2O \n (-18 Da)->Fragment 1 \n m/z 137.1 Loss of C3H4 \n (-40 Da) Loss of C3H4 (-40 Da) Fragment 1 \n m/z 137.1->Loss of C3H4 \n (-40 Da) Fragment 2 \n m/z 127.1 Fragment 2 m/z 127.1 Loss of CO \n (-28 Da)->Fragment 2 \n m/z 127.1 Fragment 3 \n m/z 115.1 Fragment 3 m/z 115.1 Loss of C3H4 \n (-40 Da)->Fragment 3 \n m/z 115.1

Proposed MS/MS fragmentation of this compound.

signaling_pathway This compound This compound Cellular Target \n (e.g., Enzyme, Receptor) Cellular Target (e.g., Enzyme, Receptor) This compound->Cellular Target \n (e.g., Enzyme, Receptor) Binding/Interaction Signal Transduction Cascade Signal Transduction Cascade Cellular Target \n (e.g., Enzyme, Receptor)->Signal Transduction Cascade Activation/Inhibition Physiological Response Physiological Response Signal Transduction Cascade->Physiological Response Leads to Altered Gene Expression Altered Gene Expression Physiological Response->Altered Gene Expression Enzyme Activity Modulation Enzyme Activity Modulation Physiological Response->Enzyme Activity Modulation Cell Death Cell Death Physiological Response->Cell Death

Generalized signaling pathway for this compound.

References

Phomalactone application as a natural herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone, a polyketide lactone produced by several fungal species, including those from the Nigrospora and Phoma genera, has emerged as a natural compound with significant herbicidal potential. Its phytotoxic properties offer a promising avenue for the development of bioherbicides, providing an alternative to synthetic herbicides and contributing to more sustainable agricultural practices. This document provides detailed application notes, experimental protocols, and an exploration of the potential mechanisms of action of this compound as a natural herbicide.

Herbicidal Activity of this compound

This compound has demonstrated inhibitory effects on the growth of various plants. While extensive quantitative data on a wide range of weed species is still an area of active research, existing studies and observations on the producing organisms indicate significant phytotoxicity.

Table 1: Phytotoxicity of this compound and Nigrospora sphaerica Culture Filtrate

Target SpeciesCompound/ExtractConcentrationEffectReference
Wheat (Triticum aestivum) coleoptilesThis compound10⁻³ MComplete inhibition of growth[1]
Tomato (Solanum lycopersicum)This compound100 and 500 mg/litreReduction in late blight disease development[2]
Buffelgrass (Cenchrus ciliaris)Nigrospora sphaerica culture filtrate2 mg/mLComplete inhibition of germination[3]
Dandelion (Taraxacum officinale)Nigrospora sphaerica (fungus)Not specifiedExtensive rotting of leaf tissue[4]
Crabgrass (Digitaria sanguinalis)Nigrospora sphaerica (fungus)Not specifiedExtensive rotting of leaf tissue[4]
Common Ragweed (Ambrosia artemisiifolia)Nigrospora sphaerica (fungus)Not specifiedExtensive rotting of leaf tissue[4]
Nutsedge (Cyperus sp.)Nigrospora sphaerica (fungus)Not specifiedExtensive rotting of leaf tissue[4]

Experimental Protocols

Protocol for Isolation and Purification of this compound from Nigrospora sphaerica

This protocol is a generalized procedure based on common methods for the extraction and purification of fungal secondary metabolites.

1.1. Fungal Culture and Fermentation:

  • Inoculate mycelial plugs of a this compound-producing strain of Nigrospora sphaerica into 500 mL Erlenmeyer flasks containing 200 mL of Potato Dextrose Broth (PDB).

  • Incubate the flasks at 25-28°C for 14-21 days in stationary culture to allow for sufficient biomass and secondary metabolite production.

1.2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration through cheesecloth.

  • Lyophilize both the mycelium and the culture filtrate.

  • Extract the lyophilized culture filtrate with ethyl acetate (3 x 500 mL) at room temperature.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

1.3. Purification:

  • Subject the crude extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV detector.

  • Pool fractions containing the compound of interest (this compound) based on TLC analysis.

  • Perform further purification of the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

  • Confirm the identity and purity of this compound using spectroscopic methods such as NMR and Mass Spectrometry.

Protocol for Seed Germination and Root Elongation Phytotoxicity Assay

This protocol is adapted from standard methods for assessing the herbicidal activity of natural compounds.

2.1. Preparation of Test Solutions:

  • Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

  • Prepare a series of dilutions from the stock solution in distilled water or a nutrient solution to achieve the desired test concentrations (e.g., 1, 10, 50, 100, 250, 500 µg/mL). Ensure the final solvent concentration is non-phytotoxic (typically ≤ 0.5%).

2.2. Seed Germination Assay:

  • Place 20 seeds of the target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyard grass) on a filter paper in a sterile Petri dish (9 cm).

  • Add 5 mL of the respective this compound test solution or a control solution (distilled water with the same concentration of the solvent) to each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at 25°C with a 16/8 h (light/dark) photoperiod.

  • After 7 days, count the number of germinated seeds and calculate the germination inhibition percentage relative to the control.

2.3. Root Elongation Assay:

  • For the seeds that have germinated in the above assay, measure the length of the primary root of each seedling.

  • Calculate the average root length for each treatment.

  • Determine the percentage of root growth inhibition compared to the control.

  • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of root growth) using a suitable statistical software.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound in plants are not yet fully elucidated. However, based on the known activities of other phytotoxic lactones, two primary hypothetical mechanisms can be proposed: Induction of Oxidative Stress and Disruption of Auxin Signaling .

Hypothetical Signaling Pathway 1: Induction of Oxidative Stress

This compound may induce the overproduction of Reactive Oxygen Species (ROS) in plant cells, leading to oxidative stress and subsequent cellular damage.

G This compound This compound Membrane Cell Membrane This compound->Membrane NADPH_Oxidase NADPH Oxidase Activation Membrane->NADPH_Oxidase ROS Increased ROS Production (O₂⁻, H₂O₂) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death

Caption: Hypothetical pathway of this compound-induced oxidative stress in plant cells.

Hypothetical Signaling Pathway 2: Disruption of Auxin Signaling

This compound may interfere with auxin transport and signaling, leading to developmental defects and growth inhibition.

G This compound This compound Auxin_Transport Inhibition of Auxin Efflux Carriers (PINs) This compound->Auxin_Transport Auxin_Accumulation Disrupted Auxin Gradient Auxin_Transport->Auxin_Accumulation Auxin_Signaling Altered Auxin Signaling Auxin_Accumulation->Auxin_Signaling Gene_Expression Abnormal Gene Expression Auxin_Signaling->Gene_Expression Cell_Division Inhibition of Cell Division Gene_Expression->Cell_Division Cell_Elongation Inhibition of Cell Elongation Gene_Expression->Cell_Elongation Growth_Inhibition Growth Inhibition Cell_Division->Growth_Inhibition Cell_Elongation->Growth_Inhibition

Caption: Hypothetical pathway of this compound's disruption of auxin signaling.

Experimental Workflow for Herbicide Application

The following workflow outlines the key steps in evaluating the herbicidal potential of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Greenhouse Trials cluster_2 Phase 3: Mechanism of Action Studies A Isolation & Purification of this compound B Seed Germination & Root Elongation Assays A->B C Determine IC50 Values B->C D Pre- and Post-emergence Application on Weeds C->D E Evaluate Phytotoxicity & Efficacy D->E F ROS Measurement Assays E->F G Auxin Transport/Signaling Analysis E->G

Caption: Experimental workflow for evaluating this compound as a natural herbicide.

Conclusion

This compound presents a compelling case for further investigation as a natural herbicide. Its demonstrated phytotoxicity, coupled with its natural origin, aligns with the growing demand for sustainable weed management solutions. The protocols and potential mechanisms of action outlined in this document provide a framework for researchers to explore its efficacy, optimize its application, and elucidate its mode of action at the molecular level. Further research, particularly in determining its herbicidal spectrum and IC50 values against economically important weeds, is crucial for its development as a commercial bioherbicide.

References

Enhanced Production of Phomalactone: A Guide to Optimized Fermentation Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide detailing the optimized fermentation conditions for the enhanced production of phomalactone. This document provides in-depth application notes and experimental protocols, focusing on the cultivation of fungal producers, primarily from the Nigrospora and Ophiocordyceps genera, to maximize the yield of this promising bioactive compound.

This compound, a polyketide secondary metabolite, has garnered significant interest for its wide range of biological activities, including potential as an antimicrobial and anti-cancer agent. This guide offers a consolidation of key findings and methodologies to streamline research and development efforts centered on this valuable natural product.

Key Data on Fermentation Parameters

The production of this compound is significantly influenced by the composition of the culture medium and the physical parameters of the fermentation process. The following tables summarize quantitative data from studies on Ophiocordyceps communis, a known this compound producer.

Table 1: Effect of Carbon Source on this compound Production by Ophiocordyceps communis BCC 1842
Carbon Source (20 g/L)Maximum this compound Conc. (mg/L)
Glucose93.30
Fructose85.50
Maltose60.15
Sucrose55.42
Galactose48.77
Soluble Starch35.23

Data from Prathumpai & Kocharin, 2016.[1]

Table 2: Effect of Nitrogen Source on this compound Production by Ophiocordyceps communis BCC 1842 (with Glucose as Carbon Source)
Nitrogen SourceMaximum this compound Conc. (mg/L)
Sodium Nitrate93.30
Peptone78.94
Malt Extract72.31
Yeast Extract65.43
Ammonium Sulfate58.76
Beef Extract52.18

Data from Prathumpai & Kocharin, 2016.[1]

While specific quantitative data on the effects of physical parameters like pH, temperature, and agitation on this compound production are limited in published literature, general principles of fungal fermentation for secondary metabolite production suggest that these are critical factors to optimize. Optimal conditions are often strain-specific and require empirical determination.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production, extraction, and quantification of this compound.

Protocol 1: Fungal Culture and Fermentation for this compound Production

1. Fungal Strain and Inoculum Preparation:

  • The primary fungal strains used for this compound production are from the genera Nigrospora (e.g., N. oryzae, N. sphaerica) and Ophiocordyceps (e.g., O. communis).

  • Maintain stock cultures on Potato Dextrose Agar (PDA) slants at 4°C.

  • For inoculum preparation, transfer a small piece of the mycelial agar plug to a fresh PDA plate and incubate at 25-28°C for 7-10 days.

  • Aseptically cut out agar plugs from the growing edge of the colony and transfer to the liquid fermentation medium.

2. Fermentation Medium:

  • Based on the data presented, a suitable starting medium for Ophiocordyceps communis would be:

    • Glucose: 20 g/L

    • Sodium Nitrate: 2 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Distilled Water: 1 L

  • For Nigrospora species, Potato Dextrose Broth (PDB) is a commonly used medium.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

3. Fermentation Conditions:

  • Conduct fermentation in shake flasks or a bioreactor.

  • Temperature: Maintain a constant temperature between 25°C and 28°C.

  • pH: The initial pH of the medium should be adjusted to 5.5-6.5 before sterilization. Fungal metabolism will likely alter the pH during fermentation.

  • Agitation: For shake flask cultures, use an orbital shaker at 150-200 rpm. In a bioreactor, agitation should be sufficient to ensure homogeneity and oxygen transfer without causing excessive shear stress on the mycelia.

  • Aeration: Ensure adequate aeration, as oxygen supply is crucial for the growth of aerobic fungi and the production of secondary metabolites.

  • Incubation Time: Fermentation is typically carried out for 7 to 21 days. The optimal harvest time should be determined by periodically sampling the culture and analyzing for this compound concentration.

Protocol 2: Extraction of this compound

1. Separation of Mycelia and Supernatant:

  • After the fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.

2. Liquid-Liquid Extraction:

  • Transfer the culture filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate to the filtrate.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The ethyl acetate layer will contain the extracted this compound.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

3. Concentration of the Extract:

  • Pool the ethyl acetate extracts.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

4. Storage:

  • Store the dried crude extract at -20°C until further purification and analysis.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Dissolve a known weight of the crude extract in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions (General Guideline):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of fungal secondary metabolites.

  • Mobile Phase: A gradient elution is often employed. A typical starting point would be a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.

    • Example Gradient: Start with 10-20% B, increasing to 90-100% B over 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: this compound can be detected using a UV detector. The optimal wavelength for detection should be determined by obtaining a UV spectrum of a purified standard, but a common starting point is in the range of 210-280 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • The concentration of this compound in the sample can be determined by comparing the peak area from the sample chromatogram to the standard curve.

Visualizing the Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated.

Phomalactone_Biosynthesis_Pathway cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow Fungal_Culture Fungal Culture (Nigrospora/Ophiocordyceps) Fermentation Fermentation (Optimized Medium & Conditions) Fungal_Culture->Fermentation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fermentation->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Quantification HPLC Analysis Crude_Extract->Quantification Data_Analysis Data Analysis & Yield Determination Quantification->Data_Analysis

Caption: Experimental workflow for this compound production.

This comprehensive guide is intended to serve as a valuable resource for the scientific community, facilitating further research into the production and applications of this compound. By providing a solid foundation of optimized conditions and detailed protocols, it is hoped that the path to unlocking the full therapeutic potential of this remarkable natural product will be accelerated.

References

Bioassay-Guided Isolation of Phomalactone from Fungal Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioassay-guided isolation of phomalactone, a bioactive secondary metabolite, from fungal extracts. This compound has demonstrated a range of biological activities, including antifungal, insecticidal, and potential anti-inflammatory properties, making it a compound of interest for drug discovery and development.

Introduction to Bioassay-Guided Isolation

Bioassay-guided isolation is a powerful strategy used to identify and purify bioactive compounds from complex natural product extracts. The process involves a series of fractionations of the crude extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, bioactive compound is isolated. This approach ensures that the chemical isolation efforts are focused on compounds with desired biological effects.

Fungal Sources and Culture

This compound has been successfully isolated from several fungal species, most notably from the genus Nigrospora and Ophiocordyceps.[1]

Protocol 2.1: Fungal Culture for this compound Production

This protocol is adapted from methodologies for the cultivation of Nigrospora oryzae and Ophiocordyceps communis.[1]

Materials:

  • Fungal strain (e.g., Nigrospora oryzae)

  • Solid rice medium (50 g rice, 50 mL 3% artificial seawater per 1000 mL flask) or liquid medium (e.g., Potato Dextrose Broth)

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare the solid rice medium in 1000 mL culture flasks and sterilize by autoclaving.

  • Inoculate the sterile medium with the fungal strain.

  • Incubate the cultures at room temperature for 30 days for solid fermentation. For liquid cultures, incubate with shaking for a specified period.

Extraction and Fractionation

The extraction and fractionation process is guided by the results of the chosen bioassay at each step.

Protocol 3.1: Extraction of Fungal Metabolites

  • Following incubation, the solid fermented substrate is harvested.

  • Extract the solid medium exhaustively with methanol (MeOH) four times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • For further fractionation, dissolve the crude extract in water and perform a liquid-liquid partition with ethyl acetate (EtOAc). The organic phase typically contains compounds with a higher degree of bioactivity.

Protocol 3.2: Bioassay-Guided Chromatographic Fractionation

  • Subject the bioactive crude extract or the EtOAc fraction to column chromatography. A common choice is a silica gel column.

  • Elute the column with a gradient of solvents with increasing polarity, for example, a petroleum ether-EtOAc gradient (from 8:2 to 0:1).

  • Collect the eluate in multiple fractions.

  • Concentrate each fraction and subject them to the chosen bioassay to identify the most active fraction(s).

  • Further purify the active fraction(s) using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Bioassay_Guided_Isolation_Workflow cluster_0 Step 1: Fungal Culture & Extraction cluster_1 Step 2: Bioassay & Fractionation cluster_2 Step 3: Iterative Purification cluster_3 Step 4: Isolation & Identification Fungal_Culture Fungal Culture (e.g., Nigrospora oryzae) Extraction Solvent Extraction (e.g., Methanol) Fungal_Culture->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Bioassay_1 Bioassay (e.g., Antifungal Assay) Crude_Extract->Bioassay_1 Screening Chromatography Silica Gel Column Chromatography Bioassay_1->Chromatography Active Extract Fractions Fractions (F1, F2, F3...) Chromatography->Fractions Bioassay_2 Bioassay of Fractions Fractions->Bioassay_2 Active_Fraction Most Active Fraction Bioassay_2->Active_Fraction Selection HPLC Preparative HPLC Active_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure Elucidation

Bioassay Protocols

The choice of bioassay is critical and depends on the desired therapeutic application. Below are protocols for antifungal and anti-inflammatory assays that can be used to guide the fractionation process.

Protocol 4.1: Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the fractions and purified compound.

Materials:

  • Test fungi (e.g., Phytophthora infestans)

  • Appropriate broth medium (e.g., RPMI 1640)

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to a standard concentration

  • Test fractions/compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known antifungal agent)

  • Negative control (medium with solvent)

Procedure:

  • Serially dilute the test samples in the broth medium in the wells of a 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the sample that visibly inhibits fungal growth.

Protocol 4.2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of the test samples to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2 microglia).

Materials:

  • Macrophage cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test fractions/compound

  • Positive control (e.g., a known NF-κB inhibitor)

  • 96-well cell culture plates

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test samples for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value, the concentration that inhibits 50% of NO production, can then be determined.

Quantitative Data

The following tables summarize the quantitative data for the bioactivity of this compound and related compounds from fungal extracts.

Table 1: Antifungal Activity of this compound

Fungal SpeciesBioassayActivity MetricValueReference
Phytophthora infestansMycelial Growth InhibitionMIC2.5 mg/L[2]

Table 2: Mosquitocidal Activity of this compound

Mosquito SpeciesBioassayActivity MetricValueReference
Aedes aegypti (ORL strain)Topical AdulticideLD500.64 µ g/insect [1]
Anopheles quadrimaculatusTopical AdulticideLD500.20 µ g/insect [1]

Table 3: Anti-inflammatory Activity of a Compound from Nigrospora oryzae

CompoundCell LineBioassayActivity MetricValueReference
Nigrosporine BBV-2 (microglia)LPS-induced NO InhibitionIC50103.7 µmol/L

Table 4: Production Yield of this compound

Fungal SpeciesCulture MethodYieldReference
Ophiocordyceps communisBioreactor93.30 mg/L[1]

Putative Mechanism of Action: Anti-inflammatory Signaling

While the precise anti-inflammatory mechanism of this compound is yet to be fully elucidated, many natural products exert their effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The inhibition of NO production by related compounds suggests a potential interaction with these pathways.

Putative Signaling Pathway Inhibited by this compound:

The diagram below illustrates a proposed mechanism where this compound may inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound may potentially inhibit one of the upstream kinases in this pathway, preventing IκBα degradation and subsequent NF-κB activation.

Putative_Anti_inflammatory_Pathway

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the bioassay-guided isolation of this compound from fungal sources. This methodology can be adapted for the discovery of other bioactive natural products. The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of phomalactone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this bioactive natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of (+)-phomalactone?

A1: The primary challenges in the total synthesis of (+)-phomalactone revolve around the stereocontrolled introduction of the two contiguous stereocenters at C5 and C6, and the construction of the sensitive α,β-unsaturated δ-lactone core. Key difficulties include:

  • Diastereoselective synthesis of the C5-C6 bond: Achieving the desired syn relationship between the C5 hydroxyl group and the C6 propenyl group often requires careful selection of reagents and reaction conditions to avoid the formation of the anti diastereomer.

  • Control of E/Z geometry of the propenyl side chain: Formation of the C1'-C2' double bond with the natural (E)-geometry can be challenging, with some synthetic routes yielding mixtures of isomers.

  • Lactone ring formation: The cyclization to form the dihydropyran-2-one ring can be problematic, with potential for side reactions such as elimination or polymerization, especially under harsh conditions.

  • Purification of intermediates: Some intermediates in the synthetic pathway may be unstable or difficult to purify, leading to lower overall yields.

Q2: Which synthetic strategies are commonly employed for the synthesis of this compound and its analogs?

A2: Several strategies have been explored for the synthesis of the 5,6-disubstituted-5,6-dihydropyran-2-one core of this compound. These include:

  • Hetero-Diels-Alder reactions: This approach can be effective for constructing the dihydropyran ring with good stereocontrol.[1]

  • Ring-closing metathesis (RCM): RCM is a powerful tool for the formation of the unsaturated lactone ring from an acyclic diene precursor.[2][3][4]

  • Sharpless asymmetric epoxidation: This reaction is often used to introduce the C5 hydroxyl group with high enantioselectivity from an allylic alcohol precursor.[5][6][7]

  • Vinylogous aldol reactions: These reactions can be used to form the carbon skeleton and introduce the necessary functional groups for subsequent lactonization.[1]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Formation of the C5-C6 Bond

Problem: The reaction to form the bond between C5 and C6 results in a low diastereomeric ratio (dr), with significant formation of the undesired anti isomer.

Possible Causes and Solutions:

CauseSolution
Steric hindrance in the transition state favoring the anti product.Consider using a different catalyst or reagent that allows for a more organized transition state. For example, in an aldol-type reaction, chelation-controlled addition using a Lewis acid like MgBr₂ or TiCl₄ can favor the syn product.
Non-optimal reaction temperature. Perform the reaction at a lower temperature to enhance selectivity. Cryogenic conditions (-78 °C) are often employed in stereoselective reactions to minimize the formation of the thermodynamically favored product and favor the kinetically controlled syn isomer.
Incorrect choice of reducing agent for a ketone at C5.If reducing a ketone to the C5 alcohol, the choice of reducing agent is critical. Bulky reducing agents like L-Selectride® or K-Selectride® often provide higher diastereoselectivity for the syn diol compared to less hindered reagents like NaBH₄.

Experimental Protocol: Example of a Diastereoselective Reduction

To a solution of the β-hydroxy ketone precursor (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the desired syn diol.

Issue 2: Low Yield or E/Z Mixture in the Propenyl Side Chain Installation

Problem: The introduction of the (E)-propenyl group at C6 results in a low yield or a difficult-to-separate mixture of (E) and (Z) isomers.

Possible Causes and Solutions:

CauseSolution
Poor stereoselectivity of the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. For the HWE reaction, using a phosphonate reagent that favors the formation of the (E)-alkene is crucial. Still-Gennari conditions (using a bis(trifluoroethyl)phosphonate and KHMDS with 18-crown-6) can be employed to favor the (Z)-alkene if needed, while standard HWE conditions often favor the (E)-isomer. For the Wittig reaction, unstabilized ylides typically give the (Z)-alkene, while stabilized ylides favor the (E)-alkene.
Isomerization of the double bond during subsequent reaction steps or purification.Avoid harsh acidic or basic conditions and prolonged heating. Purification on silica gel can sometimes cause isomerization; consider using neutral alumina or a different purification method.
Low reactivity of the aldehyde at C6. Ensure the aldehyde is freshly prepared or purified before use. If using a Grignard or organolithium addition to an aldehyde, ensure the reagents are of high quality and the reaction is performed under strictly anhydrous conditions.

Experimental Protocol: Example of a Horner-Wadsworth-Emmons Reaction

To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in dry THF (0.2 M) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C. Add a solution of the aldehyde precursor (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the desired (E)-enoate.

Issue 3: Failure or Low Yield in the Lactonization Step

Problem: The final ring-closing reaction to form the α,β-unsaturated δ-lactone either fails to proceed or gives a low yield of the desired this compound.

Possible Causes and Solutions:

CauseSolution
Difficulty in achieving the required conformation for cyclization. For macrolactonization-type cyclizations (e.g., Yamaguchi or Shiina methods), high dilution conditions are essential to minimize intermolecular side reactions. The choice of cyclization agent and conditions is critical.
Decomposition of the starting material or product under the reaction conditions. Use mild lactonization conditions. For example, if starting from a hydroxy acid, methods like the Yamaguchi esterification followed by intramolecular cyclization are generally mild. If using an oxidation-lactonization sequence, ensure the oxidant is selective and the conditions are not overly harsh.
Use of an inappropriate catalyst in Ring-Closing Metathesis (RCM). The choice of the Grubbs catalyst (first, second, or third generation) can significantly impact the efficiency of the RCM reaction. The second-generation Grubbs catalyst is often more robust and efficient for the synthesis of substituted alkenes. Ensure the reaction is performed under an inert atmosphere and in a non-coordinating solvent like dichloromethane or toluene. The removal of the ethylene byproduct can help drive the reaction to completion.[2][3][4]

Experimental Protocol: Example of a Ring-Closing Metathesis (RCM) for Lactone Formation

To a solution of the diene precursor (1.0 eq) in dry, degassed dichloromethane (0.005 M), add the Grubbs second-generation catalyst (5 mol%). Heat the mixture to reflux under an argon atmosphere for 4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired δ-lactone.

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic workflow for the construction of the this compound core, highlighting key stages where challenges may arise.

Phomalactone_Synthesis Start Simple Achiral Precursors Asymmetric_Step Asymmetric Synthesis (e.g., Sharpless Epoxidation) Start->Asymmetric_Step Introduce Chirality Chain_Elongation Carbon Chain Elongation (e.g., Grignard, Wittig) Asymmetric_Step->Chain_Elongation Build Backbone Stereocontrol Diastereoselective Transformation (e.g., Reduction, Aldol) Chain_Elongation->Stereocontrol Set C5/C6 Stereochemistry Cyclization_Precursor Acyclic Precursor Stereocontrol->Cyclization_Precursor Prepare for Cyclization Cyclization Lactonization (e.g., RCM, Yamaguchi) Cyclization_Precursor->Cyclization Form Lactone Ring This compound (+)-Phomalactone Cyclization->this compound Final Product

Caption: A generalized workflow for the total synthesis of (+)-phomalactone.

References

Optimization of culture conditions for phomalactone producing fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for fungi that produce phomalactone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing this compound yield?

Several factors significantly impact the production of this compound, a secondary metabolite. Key parameters to control include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time.[1][2][3][4] The interplay between these factors is crucial, and optimization often requires a systematic approach.

Q2: Which carbon and nitrogen sources are most effective for this compound production?

Studies on Ophiocordyceps communis have shown that glucose and fructose are preferable carbon sources for both fungal growth and this compound production.[5][6] For nitrogen sources, sodium nitrate has been demonstrated to support high yields of this compound.[5][6] It is advisable to screen various carbon and nitrogen sources to determine the optimal combination for your specific fungal strain.

Q3: What is the optimal pH and temperature for this compound fermentation?

The optimal pH and temperature can be strain-dependent. However, for many fungi, a slightly acidic to neutral pH range is often favorable for secondary metabolite production.[7][8] Similarly, temperatures in the mesophilic range (around 25-30°C) are typically optimal for the growth of many this compound-producing fungi.[9][10] It is essential to experimentally determine the optimal pH and temperature for your specific fungal culture.

Q4: How can I accurately quantify the amount of this compound produced?

Accurate quantification is essential for optimizing production. A common and reliable method involves the extraction of this compound from the culture broth followed by analysis using High-Performance Liquid Chromatography (HPLC).[11] This technique allows for the separation and quantification of the target compound. Other methods like spectrophotometry can also be used, but HPLC provides higher specificity and accuracy.[12]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or No this compound Production - Suboptimal media composition- Incorrect pH or temperature- Inadequate aeration- Fungal strain has lost productivity- Screen different carbon and nitrogen sources.- Optimize pH and temperature through a series of experiments.- Ensure adequate shaking or agitation for submerged cultures.- Re-culture the fungus from a stock culture or screen for higher-producing isolates.
Inconsistent this compound Yields - Variability in inoculum preparation- Inconsistent fermentation conditions- Contamination of the culture- Standardize the inoculum size and age.- Precisely control all fermentation parameters (pH, temperature, agitation).- Implement strict aseptic techniques to prevent contamination.
Slow Fungal Growth - Nutrient-poor medium- Unfavorable pH or temperature- Presence of inhibitory substances- Ensure the medium contains all essential nutrients.- Adjust pH and temperature to the optimal range for your fungus.- Check for and eliminate any potential inhibitors in the medium.
Foaming in the Bioreactor - High agitation or aeration rates- Production of surface-active compounds by the fungus- Reduce the agitation or aeration rate.- Add a sterile antifoaming agent to the culture medium.
Cloudy or Discolored Culture Supernatant - Bacterial or yeast contamination- Cell lysis- Check for contamination under a microscope and by plating on selective media.- If cell lysis is suspected, review fermentation conditions for potential stressors.[13][14]

Data Presentation: Optimal Culture Conditions

The following table summarizes quantitative data from a study on Ophiocordyceps communis BCC 1842 for this compound production.[5][6]

Parameter Optimal Value/Condition Resulting this compound Concentration (mg/L)
Carbon Source Glucose93.30[5][6]
Nitrogen Source Sodium Nitrate93.30[5][6]
Incubation Time 127 hours93.30[5][6]

Experimental Protocols

Fungal Fermentation for this compound Production

This protocol is a general guideline and should be optimized for your specific fungal strain.

  • Inoculum Preparation:

    • Grow the this compound-producing fungus on a suitable solid agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^7 spores/mL) using a hemocytometer.

  • Fermentation:

    • Prepare the fermentation medium with the optimized carbon and nitrogen sources (e.g., glucose and sodium nitrate).[5][6]

    • Dispense the medium into fermentation flasks or a bioreactor and sterilize.

    • Inoculate the sterilized medium with the prepared spore suspension.

    • Incubate the culture under optimized conditions of temperature, pH, and agitation.

    • Collect samples at regular intervals to monitor fungal growth and this compound production.

Extraction and Quantification of this compound
  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification (using HPLC):

    • Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject a known volume of the filtered sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the components.

    • Detect this compound at its maximum absorbance wavelength.

    • Quantify the concentration of this compound by comparing the peak area with that of a standard curve prepared with pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Media Media Preparation Media->Fermentation Extraction Extraction Fermentation->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: A generalized experimental workflow for this compound production.

Troubleshooting_Logic Start Low/No this compound Production CheckMedia Check Media Composition Start->CheckMedia CheckConditions Check pH & Temperature CheckMedia->CheckConditions Media OK OptimizeMedia Optimize C/N Sources CheckMedia->OptimizeMedia Suboptimal CheckInoculum Check Inoculum CheckConditions->CheckInoculum Conditions OK OptimizeConditions Optimize pH & Temperature CheckConditions->OptimizeConditions Suboptimal StandardizeInoculum Standardize Inoculum CheckInoculum->StandardizeInoculum Inconsistent Success Improved Production OptimizeMedia->Success OptimizeConditions->Success StandardizeInoculum->Success

Caption: A logical troubleshooting workflow for low this compound yield.

Signaling_Pathway_Concept Nutrients Optimal Nutrients (Glucose, Nitrate) PrimaryMetabolism Primary Metabolism (Growth) Nutrients->PrimaryMetabolism EnvSignals Environmental Signals (Optimal pH, Temp) EnvSignals->PrimaryMetabolism SecondaryMetabolism Secondary Metabolism (this compound Biosynthesis) PrimaryMetabolism->SecondaryMetabolism Induces This compound This compound SecondaryMetabolism->this compound

Caption: A conceptual diagram of factors influencing this compound biosynthesis.

References

Overcoming instability and degradation of phomalactone during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phomalactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the instability and degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a fungal metabolite with various biological activities, including potential as an anti-cancer and anti-fungal agent. Its chemical structure, containing a lactone ring, a hydroxyl group, and a conjugated double bond, makes it susceptible to degradation under various environmental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results and for the development of potential therapeutic applications.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: The lactone ring can be hydrolyzed, especially under acidic or basic conditions, leading to an inactive ring-opened product.

  • Oxidation: The double bond and hydroxyl group are potential sites for oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Thermal Degradation: High temperatures can accelerate hydrolysis, oxidation, and other degradation reactions.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent: If in solution, use a non-aqueous, aprotic solvent and store at low temperatures. The choice of solvent can significantly impact stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in my assays.
Possible Cause Troubleshooting Step
Degradation during storage. Verify your storage conditions (temperature, light, atmosphere). If possible, analyze the purity of your stored this compound sample using a stability-indicating method like HPLC.
Degradation in assay medium. This compound may be unstable in aqueous assay buffers, especially at neutral or alkaline pH. Perform a time-course experiment to assess its stability in your specific assay medium. Consider preparing fresh solutions immediately before use.
Interaction with other components. Other components in your assay (e.g., media supplements, other compounds) might be promoting degradation. Test the stability of this compound in the presence of individual components.
Issue 2: Visible changes in the this compound sample (e.g., color change, precipitation).
Possible Cause Troubleshooting Step
Formation of degradation products. A color change can indicate the formation of chromophoric degradation products. Precipitation may occur if the degradation products are less soluble.
Solvent evaporation. If stored in solution, solvent evaporation can lead to precipitation. Ensure the container is tightly sealed.
Action Do not use the sample. Characterize the degraded sample using analytical techniques like HPLC, LC-MS, and NMR to identify the degradation products and understand the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to identify the degradation pathways of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start This compound Stock Solution (in a suitable solvent like Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) Start->Acid Expose aliquots to: Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 2h) Start->Base Expose aliquots to: Oxidation Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Start->Oxidation Expose aliquots to: Thermal Thermal Degradation (e.g., 60°C, 48h) Start->Thermal Expose aliquots to: Photo Photolytic Degradation (e.g., UV light, 254 nm, 24h) Start->Photo Expose aliquots to: Analysis Analyze by Stability-Indicating HPLC-UV/PDA Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Compare chromatograms of stressed samples with control (unstressed sample) Analysis->Evaluation Identify Identify and Quantify Degradation Products Evaluation->Identify

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Apply Stress Conditions (as outlined in the table below). Include a control sample protected from stress.

  • Neutralize the acid and base-stressed samples to an appropriate pH before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTime Points for Sampling
Acid Hydrolysis 0.1 M HCl at Room Temperature2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH at Room Temperature0.5, 1, 2, 4 hours
Oxidation 3% H₂O₂ at Room Temperature2, 6, 12, 24 hours
Thermal Degradation 60°C in a calibrated oven1, 2, 3, 7 days
Photodegradation UV light (254 nm) and visible light6, 12, 24, 48 hours
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate and quantify this compound from its potential degradation products.

HPLC_Method_Development cluster_start Initial Steps cluster_optimization Optimization cluster_validation Validation SelectColumn Select a suitable column (e.g., C18) SelectMobilePhase Choose initial mobile phase (e.g., Acetonitrile:Water) SelectColumn->SelectMobilePhase InjectSamples Inject this compound and forced degradation samples SelectMobilePhase->InjectSamples OptimizeGradient Optimize mobile phase gradient to resolve all peaks InjectSamples->OptimizeGradient OptimizeFlow Adjust flow rate for optimal separation OptimizeGradient->OptimizeFlow Validate Validate the method for: Specificity, Linearity, Accuracy, Precision, and Robustness (ICH guidelines) OptimizeFlow->Validate

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape) is commonly used.

  • Detection: Use a UV detector at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Inject a mixture of the stressed samples and adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation of all degradation products from the parent this compound peak.

  • Method Validation: Validate the final method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

The following table provides a template for summarizing the results from a forced degradation study.

Table 2: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Control < 1%0N/A
0.1 M HCl [Insert Data][Insert Data][Insert Data]
0.1 M NaOH [Insert Data][Insert Data][Insert Data]
3% H₂O₂ [Insert Data][Insert Data][Insert Data]
60°C [Insert Data][Insert Data][Insert Data]
UV/Vis Light [Insert Data][Insert Data][Insert Data]

This technical support center provides a foundational guide for addressing the stability challenges of this compound. As more specific data on its degradation becomes available, this resource will be updated. We recommend performing these systematic studies to ensure the quality and reliability of your research.

Technical Support Center: Enhancing the Purity of Phomalactone Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental purification of phomalactone.

Troubleshooting Guide

This guide addresses common problems that may arise during the extraction and purification of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound in Crude Extract Incomplete cell lysis.Optimize the disruption method for Nigrospora sphaerica mycelia. Consider using mechanical methods like sonication or bead beating in addition to solvent extraction.
Inefficient solvent extraction.Ensure the use of an appropriate solvent system. Ethyl acetate is commonly used for this compound extraction. Perform multiple extractions (at least 3x) of the fermentation broth and mycelia to maximize recovery.
This compound degradation.This compound possesses a lactone ring that can be susceptible to hydrolysis under alkaline conditions. Maintain a neutral or slightly acidic pH during extraction and subsequent purification steps. Avoid high temperatures for extended periods.
Poor Separation During Column Chromatography Inappropriate stationary phase.Silica gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound. Consider using different grades of silica gel (e.g., 70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) to optimize separation.
Incorrect mobile phase polarity.The polarity of the mobile phase is critical for good separation. A gradient elution is often more effective than isocratic elution for complex extracts. Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
Column overloading.Loading an excessive amount of crude extract onto the column will lead to poor separation. As a general rule, the amount of crude extract should be 1-5% of the weight of the stationary phase.
Column packing issues.An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the column is packed uniformly and the top surface of the stationary phase is level.
Presence of Persistent Impurities After Chromatography Co-elution of structurally similar compounds.Nigrospora sphaerica produces other secondary metabolites that may have similar polarities to this compound, leading to co-elution. Consider using a different chromatographic technique, such as reverse-phase chromatography (C18 stationary phase) with a water/acetonitrile or water/methanol gradient, for further purification.
Incomplete removal of pigments and other polar compounds.Pre-purification steps like solid-phase extraction (SPE) can be employed to remove highly polar or colored impurities before proceeding to column chromatography.
This compound Degradation During Storage Hydrolysis of the lactone ring.Store purified this compound in a dry, aprotic solvent (e.g., anhydrous acetone or ethyl acetate) at low temperatures (-20°C or below) to minimize hydrolysis.
Oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound extracts from Nigrospora sphaerica?

A1: Extracts from Nigrospora sphaerica are complex mixtures containing various secondary metabolites. Besides this compound, other reported compounds include nigrosporolide, aphidicolin, and various polysiloxanes.[1][2] The polarity of these compounds can be similar to this compound, posing a challenge for purification.

Q2: How can I monitor the purity of my this compound fractions during chromatography?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a silica gel TLC plate and develop it in a solvent system similar to the one used for column chromatography. Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate stain). Fractions containing a single spot corresponding to the Rf value of pure this compound should be pooled. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the optimal HPLC conditions for analyzing the purity of this compound?

A3: While specific conditions can vary, a common starting point for reverse-phase HPLC analysis of this compound is:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) or methanol (B). A typical gradient could be starting from 20% B to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm.

Q4: What is the expected stability of this compound in different solvents and pH conditions?

A4: Lactones like this compound are generally more stable in neutral to slightly acidic conditions (pH 4-7). In alkaline solutions (pH > 8), the lactone ring is prone to hydrolysis, leading to the formation of the corresponding hydroxy acid and a loss of biological activity. For storage, it is advisable to use dry, aprotic solvents and maintain a low temperature.

Experimental Protocols

Detailed Methodology for this compound Extraction and Purification

This protocol describes a general procedure for the isolation and purification of this compound from the fermentation broth of Nigrospora sphaerica.

  • Fermentation and Extraction:

    • Cultivate Nigrospora sphaerica in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25-28°C with shaking.

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Dry the mycelia, grind them into a powder, and extract three times with ethyl acetate or a mixture of dichloromethane and methanol (1:1 v/v).[3]

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 70-230 mesh) in a non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to yield purified this compound.

  • Purity Assessment by HPLC:

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the sample using a reverse-phase HPLC system with a C18 column and a water/acetonitrile or water/methanol gradient.

    • Monitor the elution profile at 210 nm and 254 nm.

    • The purity of the sample can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis Fermentation Nigrospora sphaerica Fermentation Filtration Filtration Fermentation->Filtration Liquid_Extraction Liquid-Liquid Extraction (EtOAc) Filtration->Liquid_Extraction Broth Solid_Extraction Mycelia Extraction (DCM/MeOH) Filtration->Solid_Extraction Mycelia Evaporation Evaporation Liquid_Extraction->Evaporation Solid_Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Fraction_Pooling Fraction Pooling TLC_Monitoring->Fraction_Pooling Final_Evaporation Evaporation Fraction_Pooling->Final_Evaporation Pure_this compound Pure this compound Final_Evaporation->Pure_this compound HPLC_Analysis HPLC Analysis Pure_this compound->HPLC_Analysis NMR_MS_Analysis NMR & MS Analysis (Structure Confirmation) Pure_this compound->NMR_MS_Analysis

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic cluster_extraction_ts Extraction Issues cluster_chromatography_ts Chromatography Issues cluster_stability_ts Stability Issues Start Low Purity of This compound Extract Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Review Chromatography Protocol Start->Check_Chromatography Check_Stability Assess Sample Stability Start->Check_Stability Incomplete_Lysis Incomplete Cell Lysis? Check_Extraction->Incomplete_Lysis Wrong_Solvent Inefficient Solvent? Check_Extraction->Wrong_Solvent Degradation_Extraction Degradation during Extraction? Check_Extraction->Degradation_Extraction Wrong_Stationary Inappropriate Stationary Phase? Check_Chromatography->Wrong_Stationary Wrong_Mobile Suboptimal Mobile Phase? Check_Chromatography->Wrong_Mobile Overloading Column Overloading? Check_Chromatography->Overloading Hydrolysis Lactone Hydrolysis? Check_Stability->Hydrolysis Oxidation Oxidation? Check_Stability->Oxidation Optimize_Lysis Optimize Lysis (Sonication, etc.) Incomplete_Lysis->Optimize_Lysis Yes Change_Solvent Use Optimal Solvent (e.g., Ethyl Acetate) Wrong_Solvent->Change_Solvent Yes Control_pH_Temp Maintain Neutral pH & Low Temperature Degradation_Extraction->Control_pH_Temp Yes Change_Stationary Select Appropriate Stationary Phase (e.g., Silica) Wrong_Stationary->Change_Stationary Yes Optimize_Mobile Optimize Mobile Phase Gradient Wrong_Mobile->Optimize_Mobile Yes Reduce_Load Reduce Sample Load Overloading->Reduce_Load Yes Adjust_pH_Storage Store at Low Temp in Aprotic Solvent Hydrolysis->Adjust_pH_Storage Yes Inert_Atmosphere Store under N2 or Ar Oxidation->Inert_Atmosphere Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Troubleshooting low bioactivity of isolated phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phomalactone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the low bioactivity of isolated this compound in experimental settings.

Troubleshooting Guide

This guide addresses common problems that can lead to unexpectedly low or absent bioactivity of your this compound sample.

Question 1: My isolated this compound shows significantly lower activity than reported in the literature. What are the potential compound-related issues?

Answer:

Low bioactivity can often be traced back to the integrity and purity of the compound itself. Here are several factors to consider:

  • Purity: Your isolated sample may contain impurities that interfere with the assay or dilute the concentration of the active compound. Co-eluting compounds from the isolation process can mask the activity of this compound.

    • Solution: Verify the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the spectral data with published data for this compound to confirm its identity and assess purity.[1]

  • Compound Stability & Degradation: this compound is a γ-lactone. This class of compounds can be susceptible to hydrolysis (ring-opening) under certain conditions, which would render it inactive.

    • Acidic or Basic Conditions: Aqueous solutions with acidic or basic pH can catalyze the hydrolysis of the lactone ring, even at room temperature.[2] This is a reversible reaction, but the open-chain hydroxy acid form may not be active.

    • Temperature: High temperatures can accelerate degradation.[2]

    • Solution:

      • Storage: Store pure this compound as a dry solid or in a non-protic solvent (e.g., DMSO) at -20°C or below, protected from light and moisture.

      • Experimental Buffers: Ensure the pH of your assay buffers is close to neutral (pH 7.0-7.4) unless the experiment specifically requires otherwise. Avoid prolonged incubation in highly acidic or basic buffers.

      • Stock Solutions: Prepare fresh stock solutions in an appropriate solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles.

  • Incorrect Concentration: Errors in weighing the compound, calculation mistakes, or loss of material during handling can lead to a final concentration that is lower than intended.

    • Solution: Re-weigh your sample using a calibrated microbalance. Prepare a fresh stock solution, ensuring the compound is fully dissolved. Use UV-Vis spectrophotometry to quantify the concentration if a molar extinction coefficient is known or can be determined.

Question 2: I've confirmed my this compound is pure and stable, but the bioactivity is still low in my cell-based assay. What experimental factors should I check?

Answer:

If the compound is not the issue, the problem may lie within your experimental setup. Cell-based assays are complex systems with many variables.

  • Cell Health and Passage Number:

    • Problem: Unhealthy cells, cells passaged too many times, or contamination (e.g., mycoplasma) can lead to inconsistent results and unresponsiveness to treatment.

    • Solution: Always use cells that are healthy, in the logarithmic growth phase, and within a low passage number range. Regularly test your cell lines for mycoplasma contamination.

  • Cell Seeding Density:

    • Problem: If cell density is too high, the effective concentration of the compound per cell is reduced. If too low, the cells may not be healthy or the final signal may be too weak to detect a significant change.

    • Solution: Optimize the cell seeding density for your specific assay and cell line. This typically involves running a titration experiment to find the density that gives a robust signal within the linear range of the assay.

  • Solvent Toxicity:

    • Problem: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations, masking the specific effect of your compound.

    • Solution: Ensure the final concentration of the solvent in your assay wells is non-toxic (typically ≤0.5% for DMSO). Run a "vehicle control" (cells treated with the solvent alone at the same final concentration) in every experiment to measure any effect of the solvent.

  • Assay Choice and Timing:

    • Problem: The chosen assay may not be appropriate for the expected mechanism of action. For example, a proliferation assay (MTT, WST-1) may not detect activity if the compound is cytostatic rather than cytotoxic. The timing of the readout is also critical; an effect may only be visible after a longer or shorter incubation period.

    • Solution: Consider the expected biological effect. If you are unsure, you might run parallel assays, such as a cytotoxicity assay (measuring cell death, e.g., LDH release) and a proliferation/viability assay (measuring metabolic activity). Perform a time-course experiment to determine the optimal endpoint for observing the effect.

Question 3: My this compound sample is not showing activity against my target fungus/insect. What could be the reason?

Answer:

Beyond compound and general assay issues, target-specific factors are crucial.

  • Target Specificity: this compound has shown specific activity against certain organisms. It specifically inhibited the mycelial growth of Phytophthora infestans with a Minimum Inhibitory Concentration (MIC) of 2.5 mg/L, but may be less effective against other fungi.[3] Similarly, its insecticidal activity varies between species.[4]

    • Solution: Verify that your target organism is one against which this compound has previously shown activity. If you are screening against a new organism, it may simply not be sensitive to the compound.

  • Mechanism of Action: The precise molecular target of this compound is not fully elucidated. However, some natural products containing a γ-lactone moiety are known to act as enzyme inhibitors.[5][6] The α,β-unsaturated lactone structure present in some related compounds can react with nucleophilic residues (like cysteine) in proteins, potentially leading to irreversible enzyme inhibition.[7]

    • Solution: If you are testing in a target-based assay (e.g., purified enzyme), the specific enzyme may not be a target of this compound. Consider using a whole-organism or cell-based phenotypic screen first to confirm bioactivity before moving to target deconvolution studies.[8] The mechanism of action for this compound's insecticidal activity is likely different from that of pyrethroids, suggesting it does not target the same voltage-gated sodium channels.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low bioactivity.

G cluster_compound Compound Issues cluster_assay Assay Issues cluster_target Target Issues start Start: Low this compound Bioactivity check_compound Step 1: Verify Compound Integrity start->check_compound purity Check Purity (HPLC, MS, NMR) check_compound->purity  Purity OK? repurify Action: Re-purify or Re-isolate Sample check_compound->repurify Impure check_assay Step 2: Scrutinize Assay Parameters cell_health Check Cell Health (Passage, Mycoplasma) check_assay->cell_health  Assay OK? optimize_assay Action: Optimize Assay (Titrate cells, time, conc.) check_assay->optimize_assay Not Optimized check_target Step 3: Evaluate Target & Hypothesis target_sensitivity Confirm Target Sensitivity check_target->target_sensitivity Target OK? change_target Action: Test on a Different Cell Line / Organism check_target->change_target Wrong Target stability Check Stability (Storage, pH, Temp) purity->stability end_ok Problem Solved concentration Verify Concentration stability->concentration concentration->check_assay assay_params Check Assay Conditions (Density, Solvent, Timing) cell_health->assay_params positive_control Run Positive Control assay_params->positive_control positive_control->check_target moa Re-evaluate Mechanism of Action (MoA) Hypothesis target_sensitivity->moa end_no Activity is Genuinely Low for this Target/System moa->end_no repurify->check_compound resynthesize Action: Re-synthesize or Acquire New Batch optimize_assay->check_assay change_target->check_target

Caption: A step-by-step workflow for troubleshooting low this compound bioactivity.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound? this compound is a natural product, chemically identified as a pyrone, that has been isolated from various fungi, including species from Nigrospora, Phoma, and the entomopathogenic fungus Ophiocordyceps communis.[3][4][9] Its chemical formula is C₈H₁₀O₃.[1]

  • Q2: What are the known biological activities of this compound? this compound has demonstrated several biological activities, including:

    • Insecticidal Activity: It shows larvicidal and adulticidal effects against mosquito species like Aedes aegypti and Anopheles quadrimaculatus.[4]

    • Antifungal Activity: It inhibits the mycelial growth of several plant pathogenic fungi, with notable activity against Phytophthora infestans.[3]

    • Herbicidal and Antibacterial Activity: These activities have also been reported in the literature.[9]

  • Q3: How should I store my isolated this compound sample? For maximum stability, this compound should be stored as a solid (lyophilized powder) in a tightly sealed container at -20°C or -80°C, protected from light. If it is in solution, use an anhydrous, aprotic solvent like DMSO, aliquot it to avoid multiple freeze-thaw cycles, and store at -20°C or -80°C. Avoid storing it in aqueous buffers, especially those with an acidic or basic pH, for extended periods.[2]

  • Q4: What solvent should I use to dissolve this compound? this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. For biological assays, DMSO is typically the solvent of choice for preparing concentrated stock solutions, which are then diluted into your aqueous assay medium. Always ensure the final DMSO concentration is below the toxicity threshold for your test system (usually <0.5%).

Quantitative Bioactivity Data

The following table summarizes reported quantitative data for this compound's bioactivity.

Activity TypeTarget OrganismAssay TypeResultCitation
Insecticidal Aedes aegypti (ORL strain)Topical AdulticideLD₅₀ = 0.64 µ g/mosquito [4]
Insecticidal Anopheles quadrimaculatusTopical AdulticideLD₅₀ = 0.20 µ g/mosquito [4]
Antifungal Phytophthora infestansMycelial Growth InhibitionMIC = 2.5 mg/L[3]

Experimental Protocols

Protocol 1: General Antifungal Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

  • Materials & Reagents:

    • 96-well flat-bottom microtiter plates.

    • This compound stock solution (e.g., 1 mg/mL in DMSO).

    • Appropriate sterile fungal growth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640).

    • Fungal inoculum, adjusted to a concentration of ~1-5 x 10⁵ CFU/mL.

    • Positive control (e.g., Amphotericin B).

    • Negative control (DMSO).

    • Multichannel pipette.

    • Plate reader (optional, for quantitative measurement).

  • Methodology:

    • Add 100 µL of fungal growth medium to all wells of a 96-well plate.

    • Add 2 µL of the this compound stock solution to the first well of a row and mix thoroughly. This creates an initial 1:50 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

    • Prepare control wells: a positive control (with a standard antifungal), a negative/vehicle control (with DMSO), and a growth control (medium only).

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. This step dilutes your compound concentrations by another factor of 2.

    • Seal the plate and incubate at the optimal temperature for the fungus (e.g., 28-35°C) for 24-72 hours, or until robust growth is seen in the growth control well.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Protocol 2: Cytotoxicity Assay (MTT-Based)

This protocol assesses the effect of this compound on the metabolic activity and viability of a mammalian cell line.

  • Materials & Reagents:

    • 96-well flat-bottom cell culture plates.

    • Adherent mammalian cell line of interest.

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Positive control (e.g., Doxorubicin).

    • Microplate reader (absorbance at ~570 nm).

  • Methodology:

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Carefully remove the medium from the cells and add 100 µL of the this compound dilutions (and controls) to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

This compound Isolation Workflow

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis a Inoculation of Fungal Strain (e.g., N. sphaerica) b Liquid-Liquid Extraction of Culture Filtrate (e.g., with Ethyl Acetate) a->b c Evaporation of Organic Solvent b->c d Crude Extract c->d e Flash Chromatography (e.g., Silica Gel) d->e f Fraction Collection & Bioassay e->f g Preparative HPLC of Active Fractions f->g h Pure this compound g->h i Structure Verification (NMR, MS) h->i

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Mechanism of Action: Enzyme Inhibition

While the exact target of this compound is not confirmed, many bioactive lactones function as enzyme inhibitors. The diagram below illustrates a hypothetical competitive inhibition mechanism.

G cluster_enzyme Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds EI Enzyme-Inhibitor Complex (EI) [INACTIVE] E->EI S Substrate (S) S->E P Product (P) I This compound (I) (Competitive Inhibitor) I->E Competes for Active Site ES->E Releases ES->P Catalysis EI->E

References

Strategies to reduce byproducts in phomalactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phomalactone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you reduce byproducts and improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a naturally occurring polyketide, a class of secondary metabolites, produced by various fungi, most notably Nigrospora sphaerica. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antifungal, antibacterial, and herbicidal properties. This makes it a promising lead compound in the development of new pharmaceuticals and agrochemicals.

Q2: What are the common challenges encountered during this compound synthesis?

A2: Researchers often face challenges related to low yields, the formation of unwanted byproducts, and difficulties in purification. In biosynthetic routes using fungal fermentation, co-production of other secondary metabolites can complicate the isolation of pure this compound. In chemical synthesis, controlling stereochemistry and preventing side reactions are major hurdles.

Q3: What are the typical byproducts I might encounter in my this compound synthesis?

A3: In fungal fermentations of Nigrospora sphaerica, a variety of other secondary metabolites can be co-produced and act as impurities. While specific byproducts directly from the this compound biosynthetic pathway are not extensively documented, screenings of Nigrospora sphaerica culture filtrates have identified other compounds that may be present, such as nigrosphaeritriol and nigrosphaerilactol.[1][2] In chemical synthesis, potential byproducts include stereoisomers, such as diastereomers and epimers, of this compound, as well as products from side reactions like incomplete or over-oxidation.[3][4][5]

Q4: How can I improve the yield of this compound in my fungal fermentation?

A4: Optimizing the fermentation conditions is crucial for maximizing this compound production. Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. For instance, studies have shown that using glucose as a carbon source and sodium nitrate as a nitrogen source can significantly enhance the yield of this compound from certain fungal strains.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Fungal Fermentation

If you are experiencing lower than expected yields of this compound from your fungal cultures, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal Culture Medium Systematically test different carbon and nitrogen sources. Glucose and fructose are often effective carbon sources. For nitrogen, options like sodium nitrate, yeast extract, or peptone can be evaluated.
Incorrect Fermentation pH Monitor and control the pH of the culture medium throughout the fermentation process. The optimal pH can vary between fungal strains, but a good starting point is often in the neutral to slightly acidic range.
Inadequate Aeration Ensure sufficient oxygen supply by optimizing the agitation speed in shake flask cultures or the aeration rate in a bioreactor.
Non-optimal Fermentation Temperature Determine the optimal growth temperature for your specific fungal strain for this compound production. This can be done by running parallel fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C).
Incorrect Fermentation Time Harvest the culture at different time points to determine the peak of this compound production. Secondary metabolite production often occurs in the stationary phase of fungal growth.

Troubleshooting Workflow for Low Fermentation Yield

Low_Yield_Troubleshooting Start Low this compound Yield Optimize_Medium Optimize Culture Medium (Carbon/Nitrogen Sources) Start->Optimize_Medium Optimize_pH Optimize Fermentation pH Optimize_Medium->Optimize_pH Optimize_Aeration Optimize Aeration/ Agitation Optimize_pH->Optimize_Aeration Optimize_Temp Optimize Temperature Optimize_Aeration->Optimize_Temp Optimize_Time Optimize Fermentation Time Optimize_Temp->Optimize_Time Improved_Yield Improved Yield Optimize_Time->Improved_Yield

Caption: A logical workflow for systematically troubleshooting low this compound yields in fungal fermentation.

Issue 2: Presence of Significant Byproducts and Impurities

The presence of impurities can complicate downstream processing and affect the final product's purity. Here are some strategies to minimize their formation.

Potential Cause Recommended Solution
Co-production of Other Metabolites (Fermentation) Modify the culture conditions (medium composition, pH, temperature) as these can influence the metabolic pathways and the profile of secondary metabolites produced.[7]
Formation of Stereoisomers (Chemical Synthesis) Employ stereoselective catalysts and chiral starting materials to favor the formation of the desired this compound stereoisomer. Careful control of reaction temperature and time can also minimize epimerization.[8][9]
Side Reactions (Chemical Synthesis) Optimize reaction conditions such as temperature, pressure, and catalyst loading to disfavor side reactions. The choice of solvent can also play a critical role in reaction selectivity.
Degradation of this compound This compound may be susceptible to degradation under certain pH and temperature conditions. Ensure mild conditions during extraction and purification. Store the purified compound under appropriate conditions (e.g., low temperature, protected from light) to prevent degradation.

Logical Tree for Byproduct Reduction

Byproduct_Reduction High_Byproducts High Byproduct Levels Source Identify Source of Byproducts High_Byproducts->Source Degradation Degradation Products High_Byproducts->Degradation Fermentation Biosynthesis (Fermentation) Source->Fermentation Chemical_Synthesis Chemical Synthesis Source->Chemical_Synthesis Co_Metabolites Co-Metabolites Fermentation->Co_Metabolites Stereoisomers Stereoisomers Chemical_Synthesis->Stereoisomers Side_Reactions Side Reactions Chemical_Synthesis->Side_Reactions Solution_Fermentation Modify Culture Conditions Co_Metabolites->Solution_Fermentation Solution_Stereoisomers Use Stereoselective Methods Stereoisomers->Solution_Stereoisomers Solution_Side_Reactions Optimize Reaction Conditions Side_Reactions->Solution_Side_Reactions Solution_Degradation Use Mild Purification/Storage Degradation->Solution_Degradation

Caption: A decision tree to identify the source of byproducts and corresponding mitigation strategies.

Experimental Protocols

Protocol 1: Optimization of this compound Production in Fungal Fermentation

This protocol provides a general framework for optimizing the production of this compound from a fungal strain.

1. Strain Activation and Inoculum Preparation:

  • Revive the fungal strain from a preserved stock onto a solid medium (e.g., Potato Dextrose Agar - PDA).

  • Incubate at the optimal growth temperature until sufficient sporulation is observed.

  • Prepare a spore suspension by washing the surface of the agar plate with sterile water containing a surfactant (e.g., 0.05% Tween 80).

  • Adjust the spore concentration to a standardized value (e.g., 1 x 10^6 spores/mL).

2. Fermentation:

  • Inoculate a series of shake flasks containing the liquid fermentation medium with the spore suspension.

  • To optimize the medium, systematically vary the carbon (e.g., glucose, fructose, sucrose at different concentrations) and nitrogen sources (e.g., sodium nitrate, yeast extract, peptone at different C:N ratios).

  • To optimize physical parameters, run parallel fermentations at different temperatures, initial pH values, and agitation speeds.

3. Extraction:

  • After the desired fermentation period, separate the fungal biomass from the culture broth by filtration.

  • Extract the culture filtrate with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain the crude this compound extract.

4. Quantification:

  • Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard to quantify the this compound yield.

Protocol 2: General Purification of this compound from Fungal Culture

This protocol outlines a general procedure for the purification of this compound from a crude fungal extract.

1. Initial Cleanup:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Perform a preliminary purification step using Solid-Phase Extraction (SPE) to remove highly polar or non-polar impurities.

2. Chromatographic Separation:

  • Subject the partially purified extract to column chromatography on silica gel.

  • Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the different components.

  • Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

3. High-Purity Isolation:

  • Pool the this compound-rich fractions and concentrate them.

  • For final purification to high purity, use preparative HPLC with a suitable column and mobile phase.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for this compound Production and Purification

Phomalactone_Workflow cluster_production Production Phase cluster_purification Purification Phase Strain_Activation Strain Activation Inoculum_Prep Inoculum Preparation Strain_Activation->Inoculum_Prep Fermentation Fermentation Inoculum_Prep->Fermentation Extraction Extraction Fermentation->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Crude Extract Column_Chrom Column Chromatography SPE->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Characterization Characterization (MS, NMR) Prep_HPLC->Characterization

Caption: A flowchart illustrating the key stages from fungal strain activation to the final purified this compound.

References

Technical Support Center: Phomalactone Solubility and Bioassay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with phomalactone, particularly concerning its solubility for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring compound produced by various fungi, such as those from the genera Nigrospora and Ophiocordyceps.[1] It has demonstrated a range of biological activities, including antibacterial, insecticidal, and herbicidal properties.[1][2] Notably, it has been identified as an active constituent against mosquitoes and has shown inhibitory effects on the mycelial growth of certain plant pathogenic fungi.[3][4]

Q2: I am having trouble dissolving this compound for my bioassay. What solvents are recommended?

For topical bioassays, particularly with insects, acetone has been successfully used to dissolve this compound.[3][5][6] In these studies, acetone also served as the negative control, indicating it is a suitable vehicle for this application.[3][5]

For other in vitro bioassays, if you encounter solubility issues with acetone or if it is not compatible with your experimental setup, consider the following common solvents for fungal metabolites:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is always recommended to perform a small-scale solubility test with your specific batch of this compound and chosen solvent to determine the optimal concentration before proceeding with your full experiment.

Q3: My this compound is precipitating out of solution during my experiment. What can I do?

Precipitation can be a significant issue, especially when diluting a stock solution into an aqueous bioassay medium. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Ensure you are using the lowest effective concentration of the organic solvent in your final assay medium. High concentrations of solvents like DMSO or acetone can be toxic to cells or organisms.

  • Sonication: Briefly sonicating the solution can help to redissolve small amounts of precipitate.

  • Warming: Gently warming the solution may aid in dissolution, but be cautious about the temperature stability of this compound.

  • Co-solvents: In some cases, a mixture of solvents may improve solubility. For example, a small percentage of DMSO in your aqueous medium.

  • Stock Concentration: Prepare a higher concentration stock solution in your chosen organic solvent and then perform a serial dilution into the assay medium. This can sometimes prevent precipitation that occurs when adding a small volume of a highly concentrated stock.

Q4: What is the recommended storage condition for this compound solutions?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve. Inappropriate solvent selection.Use acetone for topical insect bioassays. For other assays, test solubility in DMSO, ethanol, or methanol. Start with a small amount of solvent and gradually increase. Gentle vortexing or sonication can aid dissolution.
Precipitation occurs when adding stock solution to aqueous media. Poor solubility of this compound in the final aqueous concentration.Decrease the final concentration of this compound. Increase the percentage of the organic solvent in the final solution (be mindful of solvent toxicity). Prepare a more concentrated stock and use a smaller volume for dilution.
Inconsistent bioassay results. Incomplete dissolution or precipitation of this compound.Visually inspect your solutions for any precipitate before and during the experiment. Prepare fresh dilutions for each replicate. Ensure thorough mixing of the final solution.
High background mortality/toxicity in control group. Solvent toxicity.Determine the maximum tolerated concentration of your chosen solvent (e.g., acetone, DMSO) by running a vehicle-only control series with different solvent concentrations.

Quantitative Data Summary

The following table summarizes the reported insecticidal activity of this compound from a study by Meepagala et al. (2015).

Bioassay TypeMosquito SpeciesStrainLD50 (µ g/insect )
Topical AdulticidalAedes aegyptiOrlando (permethrin-susceptible)0.64
Topical AdulticidalAedes aegyptiPuerto Rico (permethrin-resistant)Not determined, but 100% mortality at 5 µ g/insect
Topical AdulticidalAnopheles quadrimaculatus0.20

Experimental Protocols

Preparation of this compound Stock Solution for Topical Insect Bioassay

This protocol is adapted from the methodology used in the study by Meepagala et al. (2015).

Materials:

  • This compound

  • Acetone (analytical grade)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound in a suitable container.

  • Add the required volume of acetone to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. A brief sonication step may be added if necessary.

  • Store the stock solution in a tightly sealed container at -20°C.

  • For the bioassay, perform serial dilutions of the stock solution in acetone to achieve the desired testing concentrations.

General Protocol for a Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of this compound against a chosen cell line. Optimization of cell number, this compound concentration, and incubation time is recommended.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the 96-well plates with your cells at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of your this compound stock solution in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same percentage of DMSO as the highest this compound concentration) and untreated controls (medium only).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound Powder solvent Select Appropriate Solvent (e.g., Acetone, DMSO, Ethanol) start->solvent dissolve Attempt to Dissolve (Vortex, Sonicate) solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->solvent No, try another solvent add_to_media Add to Aqueous Bioassay Medium check_dissolution->add_to_media Yes check_precipitation Precipitation Occurs? add_to_media->check_precipitation troubleshoot Troubleshooting Steps: - Optimize solvent concentration - Adjust stock concentration - Use co-solvents check_precipitation->troubleshoot Yes proceed Proceed with Bioassay check_precipitation->proceed No troubleshoot->add_to_media end End proceed->end

Caption: A flowchart for addressing common solubility problems with this compound.

Hypothesized Insecticidal Mechanism of Action of this compound

While the exact mechanism is not fully elucidated, a common target for natural insecticides is the GABA (γ-aminobutyric acid) receptor in the insect's nervous system. The following diagram illustrates a hypothetical pathway where this compound could act as a GABA receptor antagonist.

G Hypothesized this compound Action on Insect GABA Receptor cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA Neurotransmitter GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to This compound This compound This compound->GABA_Receptor Potentially Blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Channel No_Chloride_Influx Blocked Chloride Ion Influx GABA_Receptor->No_Chloride_Influx Prevents Opening Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Leads to Hyperexcitation Hyperexcitation (Continuous Nerve Firing) No_Chloride_Influx->Hyperexcitation Causes Paralysis Paralysis and Death Hyperexcitation->Paralysis Results in

References

Technical Support Center: Scaling Up Phomalactone Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up phomalactone production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in fermentation, extraction, purification, and analysis of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for preclinical studies?

A1: this compound is a polyketide secondary metabolite produced by several fungal species. It has garnered interest for preclinical studies due to its diverse biological activities, including antibacterial, insecticidal, and herbicidal properties.[1] Its potential as a precursor for the synthesis of more potent analogs with antitumor and antifungal activities further enhances its significance in drug development.[1][2]

Q2: Which fungal strains are known to produce this compound?

A2: this compound has been isolated from several fungal species, most notably Ophiocordyceps communis (strains BCC 1842 and BCC 2763), Nigrospora sphaerica, and Hirsutella thompsonii.[1][2][3]

Q3: What are the key challenges in scaling up this compound production?

A3: Common challenges include achieving high and reproducible yields, optimizing fermentation parameters (such as nutrient sources, pH, and aeration), preventing contamination, and developing efficient downstream processing for extraction and purification. Maintaining consistent productivity when moving from laboratory-scale flasks to large-scale bioreactors is a primary hurdle.[1][4][5][6]

Troubleshooting Guides

Low this compound Yield in Fermentation
Potential Cause Troubleshooting Step Recommended Action
Suboptimal Carbon Source Review media composition.Glucose and fructose have been shown to be effective carbon sources for this compound production by O. communis.[1][2] Consider testing various concentrations to find the optimal level for your specific strain.
Inadequate Nitrogen Source Evaluate the nitrogen source in your medium.Sodium nitrate has been successfully used as a nitrogen source for this compound production.[1][2] Experiment with other organic and inorganic nitrogen sources to identify the most suitable one.
Incorrect pH of the Medium Monitor and control the pH throughout the fermentation.The optimal pH for fungal growth and secondary metabolite production can be strain-specific. Start with a pH around 6.0-6.5 and optimize from there.[6]
Insufficient Aeration and Agitation Assess the dissolved oxygen levels and mixing in the bioreactor.Inadequate oxygen can limit fungal growth and secondary metabolism. Gradually increase agitation and aeration rates, while monitoring for shear stress on the mycelia.
Feedback Inhibition Analyze the accumulation of this compound or other inhibitory byproducts.Consider implementing a fed-batch or continuous culture strategy to maintain suboptimal concentrations of inhibitory compounds. In-situ product removal techniques could also be explored.[7]
Strain Instability Perform regular checks on the producing strain's morphology and productivity.Maintain a cryopreserved master cell bank and working cell banks to ensure consistent starting material. Sub-culturing should be minimized to prevent strain degeneration.[4]
Difficulties in this compound Extraction and Purification
Problem Potential Cause Troubleshooting Step
Low Extraction Efficiency Inappropriate solvent selection.This compound is a moderately polar compound. Start with ethyl acetate for liquid-liquid extraction from the fermentation broth.[8][9] Other solvents like dichloromethane or butanol could also be tested.
Cell lysis is incomplete.If extracting from mycelia, ensure efficient cell disruption using methods like sonication or bead beating in the presence of the extraction solvent.
Co-extraction of Impurities The chosen solvent is not selective enough.Perform a preliminary cleanup of the crude extract using solid-phase extraction (SPE) before proceeding to more advanced purification methods.
Poor Separation during Chromatography Suboptimal stationary or mobile phase.For column chromatography, silica gel is a common choice. For HPLC, a C18 reversed-phase column is often effective for polyketides.[10] Optimize the mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small percentage of formic or acetic acid to improve peak shape).
Degradation of this compound Instability of the compound at certain pH or temperatures.Conduct all extraction and purification steps at low temperatures. Avoid exposure to strong acids or bases unless necessary for a specific step. Store purified this compound at -20°C or below.

Experimental Protocols

Shake Flask Fermentation for this compound Production
  • Fungal Strain: Ophiocordyceps communis BCC 1842

  • Media:

    • Glucose: 20 g/L

    • Sodium Nitrate: 2 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Yeast Extract: 1 g/L

    • Adjust pH to 6.0

  • Procedure:

    • Inoculate 100 mL of sterile fermentation medium in a 250 mL Erlenmeyer flask with a 1 cm² agar plug of a mature fungal culture.

    • Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 10-14 days.

    • Monitor fungal growth (mycelial dry weight) and this compound production periodically.

Extraction of this compound from Fermentation Broth
  • Materials:

    • Fermentation culture

    • Ethyl acetate

    • Separatory funnel

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Separate the mycelia from the fermentation broth by filtration or centrifugation.

    • Extract the cell-free supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.[4][8][9]

Purification of this compound by Column Chromatography
  • Materials:

    • Crude this compound extract

    • Silica gel (60-120 mesh)

    • Hexane

    • Ethyl acetate

    • Glass column

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack the column.

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto the top of the packed column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent.

Quantification of this compound by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard stock solution of purified this compound of known concentration.

    • Create a calibration curve by injecting a series of dilutions of the standard solution.

    • Dissolve a known weight of the sample extract in the mobile phase and inject it into the HPLC system.

    • Identify the this compound peak by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.[10][11]

Data Presentation

Table 1: Optimized Fermentation Parameters for this compound Production by O. communis BCC 1842 [1][2]

ParameterOptimal Value
Carbon SourceGlucose
Nitrogen SourceSodium Nitrate
Maximum Specific Growth Rate (µ)0.012 hr⁻¹
Maximum Biomass Yield (Ysx)0.38 g DW/g sugar
Maximum Volumetric Sugar Consumption Rate (qs)0.036 g/(L·hr)
Maximum this compound Concentration93.30 mg/L (at 127 hr)
Maximum Volumetric Production Rate (qp)0.46 ± 0.12 mg/(L·d)

Visualizations

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized by a Type I Polyketide Synthase (PKS). The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and tailoring reactions.

phomalactone_biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Unit) malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Cyclization & Thioesterase Action polyketide_chain->cyclization intermediate Cyclized Intermediate cyclization->intermediate tailoring Tailoring Enzymes (e.g., Hydroxylase) intermediate->tailoring This compound This compound tailoring->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Purification

This workflow outlines the key stages from fungal culture to purified this compound.

experimental_workflow start Fungal Culture Inoculation fermentation Submerged Fermentation start->fermentation harvest Harvesting (Filtration/Centrifugation) fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Column Chromatography concentration->purification analysis Analysis (TLC, HPLC, NMR) purification->analysis end Pure this compound analysis->end

Caption: Experimental workflow for this compound production.

Troubleshooting Logic for Low this compound Yield

This diagram provides a logical flow for diagnosing and addressing low production yields.

troubleshooting_yield start Low this compound Yield check_growth Is Fungal Growth Optimal? start->check_growth optimize_media Optimize Media (C/N source, pH) check_growth->optimize_media No check_conditions Are Fermentation Conditions Optimal? check_growth->check_conditions Yes optimize_media->check_growth optimize_conditions Optimize Temp, Aeration, Agitation check_conditions->optimize_conditions No check_strain Is the Strain Stable? check_conditions->check_strain Yes optimize_conditions->check_conditions revive_strain Revive from Master Stock check_strain->revive_strain No end Improved Yield check_strain->end Yes revive_strain->start

References

Optimizing extraction solvents for higher phomalactone recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of phomalactone for higher recovery rates.

Frequently Asked Questions (FAQs)

Q1: Which solvent is most effective for extracting this compound?

A1: The choice of solvent significantly impacts the yield of this compound. Generally, moderately polar solvents are effective for extracting fungal secondary metabolites. Ethyl acetate is a commonly used and effective solvent for this compound extraction. Methanol has also been used, often in combination with other solvents, but may co-extract a higher amount of polar impurities.

Q2: What are the key factors influencing this compound extraction efficiency?

A2: Several factors can influence the efficiency of this compound extraction, including:

  • Solvent Polarity: The polarity of the solvent should be optimized to match the polarity of this compound for maximum solubility.

  • Extraction Method: Techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) can yield different efficiencies.

  • Solid-to-Solvent Ratio: An optimal ratio ensures that there is enough solvent to extract the compound from the fungal biomass.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the fungal material and dissolve the this compound.

  • Temperature: Higher temperatures can increase solubility and extraction speed, but excessive heat may degrade the this compound.

  • pH of the Extraction Medium: As a lactone, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining a neutral or slightly acidic pH is generally advisable.

Q3: Can I use a solvent mixture for extraction?

A3: Yes, solvent mixtures can be used to fine-tune the polarity of the extraction solvent and improve the recovery of this compound. For instance, a mixture of dichloromethane and methanol has been used in chromatographic separations of fungal metabolites.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause Troubleshooting Steps
Low this compound Yield 1. Suboptimal Solvent: The solvent may not be ideal for this compound. 2. Incomplete Extraction: Insufficient extraction time or poor penetration of the solvent into the fungal material. 3. Degradation of this compound: pH instability or excessive heat during extraction. 4. Insufficient Fungal Production: The fungal culture may not be producing a high concentration of this compound.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, chloroform). 2. Method Optimization: Increase the extraction time, use a finer grind of the fungal biomass, or consider ultrasound-assisted extraction to enhance solvent penetration. 3. Control Conditions: Monitor and control the temperature and pH of the extraction. Buffer the extraction solvent if necessary. 4. Culture Optimization: Optimize the culture conditions (media, temperature, aeration) for the fungus to maximize this compound production.[2][3]
Co-extraction of Impurities 1. Solvent is too Polar/Non-polar: The solvent may be dissolving a wide range of other fungal metabolites. 2. Complex Fungal Metabolome: The fungus naturally produces a diverse array of compounds.1. Solvent Selection: Use a solvent with a polarity that is more selective for this compound. Stepwise extraction with solvents of increasing polarity can also be effective. 2. Purification: Implement additional purification steps after the initial extraction, such as liquid-liquid partitioning or column chromatography.
Emulsion Formation during Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: Fungal extracts can contain compounds that act as emulsifiers. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Break the Emulsion: Add a small amount of a different organic solvent to alter the properties of the mixture. Centrifugation can also help to separate the layers. 2. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.[4]
This compound Instability in Extract 1. Presence of Degrading Enzymes: Co-extracted fungal enzymes may degrade this compound over time. 2. Exposure to Light or Air: this compound may be sensitive to photodegradation or oxidation.1. Enzyme Deactivation: Heat-treat the fungal biomass before extraction or use extraction methods that denature enzymes. 2. Proper Storage: Store extracts in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (-20°C or below).

Quantitative Data on this compound Recovery

The following table summarizes reported yields of this compound from fungal cultures. Direct comparison of yields between different solvents from a single study is limited in the current literature.

Fungal Strain Extraction/Culture Conditions Reported Yield Reference
Ophiocordyceps communis BCC 1842Grown in a bioreactor with glucose and sodium nitrate as carbon and nitrogen sources, respectively.93.30 mg/L[2][3]

Experimental Protocols

General Protocol for this compound Extraction from Fungal Culture

This protocol provides a general methodology for the extraction of this compound from a fungal liquid culture.

  • Culture Filtration: Separate the fungal mycelium from the culture broth by vacuum filtration. The this compound may be present in both the mycelium and the broth, so both should be processed.

  • Mycelium Extraction:

    • Dry the mycelium (e.g., freeze-drying or oven drying at low temperature).

    • Grind the dried mycelium into a fine powder.

    • Suspend the powdered mycelium in a suitable solvent (e.g., ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

    • Extract for a defined period (e.g., 24-48 hours) with constant agitation at room temperature.

    • Filter the mixture to separate the solvent extract from the mycelial debris.

    • Repeat the extraction process on the mycelial residue to ensure complete recovery.

  • Broth Extraction (Liquid-Liquid Extraction):

    • To the culture filtrate, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and mix gently by inverting the funnel several times.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh solvent to maximize recovery.

  • Solvent Evaporation:

    • Combine all the solvent extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Purification:

    • The crude extract can be further purified using techniques such as column chromatography on silica gel, eluting with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture Fungal Culture Growth Filtration Filtration Culture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Broth Filtration->Broth Mycelium_Extraction Mycelium Extraction (e.g., with Ethyl Acetate) Mycelium->Mycelium_Extraction Broth_Extraction Broth Extraction (Liquid-Liquid) Broth->Broth_Extraction Crude_Extract_M Crude Extract from Mycelium Mycelium_Extraction->Crude_Extract_M Crude_Extract_B Crude Extract from Broth Broth_Extraction->Crude_Extract_B Combine Combine Extracts Crude_Extract_M->Combine Crude_Extract_B->Combine Evaporation Solvent Evaporation Combine->Evaporation Crude_this compound Crude this compound Evaporation->Crude_this compound Purification Column Chromatography Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, NMR) Pure_this compound->Analysis

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathways Modulated by this compound

This compound has been reported to have anti-inflammatory and anti-cancer properties. While the exact molecular targets are not fully elucidated, these activities suggest potential modulation of key signaling pathways involved in inflammation and apoptosis.

1. General Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bcl2_Family Bcl-2 Family (Bax, Bak, Bcl-2) This compound->Bcl2_Family Modulates? DNA_Damage DNA Damage DNA_Damage->Bcl2_Family Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Substrates Cellular Substrate Cleavage Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential modulation of the intrinsic apoptosis pathway.

2. General Inflammatory Signaling Pathway (NF-κB)

inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Signaling Cascade cluster_response Cellular Response LPS LPS IKK_Complex IKK Complex LPS->IKK_Complex Cytokines Cytokines (TNF-α) Cytokines->IKK_Complex IkappaB IκBα Phosphorylation & Degradation IKK_Complex->IkappaB NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_Translocation NF-κB Nuclear Translocation NFkB->NFkB_Translocation This compound This compound This compound->IKK_Complex Inhibits? Gene_Expression Gene Expression NFkB_Translocation->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, Cytokines) Gene_Expression->Inflammatory_Mediators

Caption: Potential inhibition of the NF-κB inflammatory pathway.

References

Phomalactone stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phomalactone. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in solvents such as dichloromethane, DMSO, and ethanol.[1] For biological experiments, it is advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final concentration in your aqueous experimental medium immediately before use to minimize potential degradation in the aqueous environment.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution is likely influenced by pH, temperature, and light exposure. Lactone rings, a core structural feature of this compound, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Elevated temperatures can accelerate this degradation.

Q4: Are there any general concerns about the stability of the pyran-2-one ring in this compound?

A4: The 2H-pyran-2-one scaffold is a common motif in natural products and is generally considered stable.[2] However, like all esters, the lactone can be susceptible to hydrolysis under certain conditions. The specific substituents on the pyran ring will influence its reactivity.

Q5: How can I monitor the degradation of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for monitoring the degradation of this compound.[3][4] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in prepared solutions. This compound may have degraded in the aqueous experimental medium.Prepare fresh solutions immediately before each experiment. Minimize the time the compound spends in aqueous buffer, especially at non-neutral pH or elevated temperatures.
Inconsistent results between experimental replicates. Variability in sample handling and storage.Ensure consistent timing for solution preparation and incubation. Use a standardized protocol for all experiments. Store stock solutions at -20°C or below and minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate and identify potential degradation products. This will help in developing a robust stability-indicating analytical method.
Precipitation of this compound in aqueous solutions. Low aqueous solubility.While this compound is soluble in some organic solvents, its aqueous solubility may be limited.[1] Consider using a co-solvent system or preparing a more dilute solution if precipitation is observed.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5]

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a suitable detector (e.g., UV/Vis or PDA)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature and monitor at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to the typically rapid nature of base-catalyzed hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid this compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1, 3, 7 days).

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a sample of the stock solution and solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC and compare with a control sample kept in the dark.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from all degradation product peaks.

    • Analyze all samples from the stress conditions. The percentage of degradation can be calculated by the decrease in the area of the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (70°C) stock->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points & Neutralize (if applicable) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_ph pH-Dependent Hydrolysis of Lactone Ring This compound This compound (Lactone Form) acid_product Hydroxy Carboxylic Acid (Ring-Opened) This compound->acid_product H⁺ / H₂O (Acidic Conditions) base_product Carboxylate Salt (Ring-Opened) This compound->base_product OH⁻ / H₂O (Basic Conditions) acid_product->this compound H⁺ (catalyst) (Equilibrium) base_product->acid_product H⁺

Caption: Postulated pH-dependent hydrolysis of the this compound lactone ring.

References

Validation & Comparative

Validating the antifungal activity of phomalactone against Phytophthora infestans

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and a Guide to In Vitro Validation

For Immediate Release

[City, State] – [Date] – As the agricultural industry continues to seek effective and sustainable solutions to combat devastating plant pathogens, new research highlights the potential of phomalactone, a natural compound, in the fight against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. This guide provides a comparative overview of this compound's antifungal activity against P. infestans alongside established fungicides, supported by experimental data. Detailed protocols for in vitro validation are also presented to aid researchers in the evaluation of novel antifungal compounds.

Phytophthora infestans is a notoriously destructive oomycete responsible for significant economic losses worldwide. While synthetic fungicides have been the primary method of control, the emergence of resistant strains necessitates the exploration of new active compounds. This compound, a metabolite isolated from the fungus Nigrospora sphaerica, has demonstrated significant inhibitory effects on the growth and development of P. infestans.

Comparative Antifungal Efficacy

This compound exhibits potent antifungal activity against P. infestans, specifically inhibiting its mycelial growth with a Minimum Inhibitory Concentration (MIC) of 2.5 mg/L.[1][2] Furthermore, it has been shown to impede the germination of both sporangia and zoospores, crucial stages in the pathogen's life cycle.[1][2] In vivo studies have also confirmed its efficacy, with applications at 100 and 500 mg/L reducing the development of tomato late blight.[1][2]

To contextualize the performance of this compound, the following table summarizes its in vitro activity alongside that of several conventional fungicides commonly used to manage P. infestans. It is important to note that the data presented is compiled from various studies and direct comparative assessments under identical conditions are limited.

CompoundTypeTargetEfficacy Data
This compound Natural Product (Mycotoxin)Not fully elucidatedMIC: 2.5 mg/L (mycelial growth inhibition)[1][2]
Metalaxyl Systemic Fungicide (Phenylamide)RNA polymerase I, inhibiting rRNA synthesis[3][4]100% mycelial growth inhibition at 400 ppm.[5]
Mancozeb Contact Fungicide (Dithiocarbamate)Multi-site inhibitor (disrupts multiple enzymes and metabolic pathways)96.72% mycelial growth inhibition at 400 ppm.[5]
Cymoxanil Local Systemic Fungicide (Cyanoacetamide oxime)Unknown, believed to inhibit nucleic acid and protein synthesisOften used in combination with mancozeb for synergistic effects.
Sunoxanil 72 WP (Cymoxanil 8% + Mancozeb 64%) Fungicide MixtureMultiple targetsUp to 99.70% disease control in field applications.

Experimental Protocols

Accurate and reproducible in vitro assays are fundamental for the preliminary screening and validation of antifungal compounds. Below are detailed protocols for assessing the activity of compounds like this compound against P. infestans.

Mycelial Growth Inhibition Assay (Radial Growth Method)

This method is used to determine the effect of a compound on the vegetative growth of the pathogen.

a. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) or Rye B Agar medium according to the manufacturer's instructions.

  • Autoclave the medium and allow it to cool to approximately 45-50°C.

  • Amend the molten agar with the test compound (e.g., this compound) at various concentrations. A stock solution of the compound can be prepared in a suitable solvent (e.g., DMSO or ethanol) and added to the medium. Ensure the final solvent concentration is non-inhibitory to the fungus (typically ≤1% v/v).

  • Pour the amended and control (medium with solvent only) agar into sterile 90 mm Petri dishes.

b. Inoculation and Incubation:

  • From the margin of an actively growing P. infestans culture (typically 7-10 days old), excise a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Seal the plates with paraffin film and incubate them in the dark at 18-20°C.

c. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    Where:

    • DC = Average diameter of the colony in the control group

    • DT = Average diameter of the colony in the treatment group

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible mycelial growth.

Sporangium and Zoospore Germination Assay

This assay evaluates the effect of a compound on the germination of asexual spores.

a. Spore Suspension Preparation:

  • Flood a mature P. infestans culture with sterile distilled water.

  • Gently scrape the surface with a sterile glass rod to dislodge the sporangia.

  • Filter the suspension through a double layer of sterile cheesecloth to remove mycelial fragments.

  • Adjust the concentration of the sporangial suspension to a desired level (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

  • To induce zoospore release, incubate the sporangial suspension at 4°C for 1-2 hours.

b. Assay Procedure:

  • In the wells of a 96-well microtiter plate, add the test compound at various concentrations.

  • Add the sporangial or zoospore suspension to each well.

  • Incubate the plates at 18-20°C in the dark for 2-6 hours.

c. Data Collection and Analysis:

  • Using a microscope, observe the germination of at least 100 sporangia or zoospores per replicate for each treatment. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of germination inhibition relative to the control.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in antifungal activity validation and the potential mode of action of fungicides, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Assays cluster_data Data Analysis Culture_P_infestans Culture P. infestans on solid medium Mycelial_Growth_Assay Mycelial Growth Inhibition Assay Culture_P_infestans->Mycelial_Growth_Assay Mycelial Plugs Spore_Germination_Assay Sporangium/Zoospore Germination Assay Culture_P_infestans->Spore_Germination_Assay Spore Suspension Prepare_Compound_Solutions Prepare Stock Solutions of Test Compounds Prepare_Compound_Solutions->Mycelial_Growth_Assay Prepare_Compound_Solutions->Spore_Germination_Assay Prepare_Media Prepare and Autoclave Growth Medium Prepare_Media->Mycelial_Growth_Assay Measure_Growth Measure Colony Diameter Mycelial_Growth_Assay->Measure_Growth Count_Germination Count Germinated Spores Spore_Germination_Assay->Count_Germination Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition Count_Germination->Calculate_Inhibition Determine_MIC Determine MIC Calculate_Inhibition->Determine_MIC

Caption: Experimental workflow for validating antifungal activity.

Mode_of_Action_Metalaxyl cluster_cell Phytophthora infestans Cell Metalaxyl Metalaxyl RNA_Polymerase_I RNA Polymerase I Metalaxyl->RNA_Polymerase_I Ribosomal_RNA_Synthesis Ribosomal RNA (rRNA) Synthesis Protein_Synthesis Protein Synthesis Ribosomal_RNA_Synthesis->Protein_Synthesis RNA_Polymerase_I->Ribosomal_RNA_Synthesis Inhibition Inhibition RNA_Polymerase_I->Inhibition Mycelial_Growth Mycelial Growth & Development Protein_Synthesis->Mycelial_Growth Inhibition->Ribosomal_RNA_Synthesis

Caption: Simplified mode of action of Metalaxyl in P. infestans.

Conclusion

The data presented in this guide underscore the potential of this compound as a valuable tool in the management of Phytophthora infestans. Its potent in vitro activity warrants further investigation, including comprehensive field trials and studies into its precise mode of action. The detailed experimental protocols provided herein offer a standardized framework for researchers to rigorously evaluate this compound and other novel antifungal candidates, paving the way for the development of new and effective crop protection strategies.

References

Phomalactone: A Natural Fungal Metabolite Challenging Commercial Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the insecticidal properties of phomalactone, a natural compound produced by the fungus Nigrospora sphaerica, reveals its potential as a viable alternative to conventional synthetic insecticides. This guide presents a comparative overview of this compound's efficacy against prominent commercial insecticides, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.

Researchers, scientists, and professionals in drug development will find valuable insights into this promising biocontrol agent. The data indicates that this compound exhibits significant larvicidal and adulticidal activity, particularly against mosquito species, including strains resistant to common insecticides like permethrin.

Quantitative Comparison of Insecticidal Efficacy

The following tables summarize the key quantitative data from laboratory bioassays comparing the efficacy of this compound with the commercial pyrethroid insecticide, permethrin.

Table 1: Adulticidal Efficacy (LD₅₀) of this compound and Permethrin against Mosquitoes

CompoundSpeciesStrainLD₅₀ (µ g/insect )Citation
This compoundAedes aegyptiOrlando (Susceptible)0.64[1]
This compoundAnopheles quadrimaculatus-0.20[1]
PermethrinAedes aegyptiOrlando (Susceptible)0.00026[1]
PermethrinAedes aegyptiPuerto Rico (Resistant)0.025[1]

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

Table 2: Larvicidal Activity of this compound and Permethrin against Aedes aegypti

CompoundStrainConcentration (µg/µL)Mortality (%)Citation
This compoundOrlando (Susceptible)10100[1]
This compoundPuerto Rico (Resistant)10100[1]
PermethrinOrlando (Susceptible)1100[1]
PermethrinPuerto Rico (Resistant)126[1]

Experimental Protocols

The data presented in this guide is based on established laboratory bioassay protocols. The following is a detailed methodology for the key experiments cited.

Topical Application Bioassay for Adulticidal Activity

This method is employed to determine the dose of an insecticide that is lethal to adult insects upon direct contact.

  • Test Subjects: Adult female mosquitoes (Aedes aegypti and Anopheles quadrimaculatus), 3-6 days post-emergence, are used.

  • Insecticide Preparation: The test compounds (this compound and permethrin) are dissolved in a suitable solvent, typically acetone, to create a range of concentrations.

  • Application: A precise volume (e.g., 0.5 µL) of the insecticide solution is applied directly to the dorsal thorax of each anesthetized mosquito using a micro-applicator. Control groups are treated with the solvent alone.

  • Observation: Treated mosquitoes are transferred to holding cages with access to a sugar solution. Mortality is recorded at 24 hours post-treatment.

  • Data Analysis: The lethal dose 50 (LD₅₀) is calculated using probit analysis, which models the relationship between the dose and the mortality rate.

Larval Bioassay for Larvicidal Activity

This assay assesses the toxicity of insecticides to the larval stages of insects.

  • Test Subjects: First-instar larvae of Aedes aegypti are used.

  • Insecticide Preparation: A stock solution of the test compound is prepared and then serially diluted in water to achieve the desired test concentrations.

  • Exposure: A specific number of larvae (e.g., 20) are placed in beakers containing the test solution. Control groups are placed in water with the corresponding concentration of the solvent used for the stock solution.

  • Observation: Mortality is assessed after a 24-hour exposure period. Larvae are considered dead if they are motionless and do not respond to probing.

  • Data Analysis: The lethal concentration 50 (LC₅₀), the concentration that kills 50% of the larval population, is determined through probit analysis.

Visualizing the Mechanisms of Action

Understanding the signaling pathways through which insecticides exert their toxic effects is crucial for developing new compounds and managing resistance. The following diagrams, generated using Graphviz, illustrate the known mechanisms of major commercial insecticide classes and a representation of the current understanding of this compound's mode of action.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis prep_insecticide Prepare Insecticide Dilutions topical_app Topical Application (Adults) prep_insecticide->topical_app larval_exposure Larval Exposure prep_insecticide->larval_exposure prep_insects Prepare Test Insects prep_insects->topical_app prep_insects->larval_exposure hold_period 24-hour Holding Period topical_app->hold_period larval_exposure->hold_period mortality_count Record Mortality hold_period->mortality_count probit_analysis Probit Analysis (LD50 / LC50) mortality_count->probit_analysis

Figure 1: Generalized workflow for insecticide bioassays.

signaling_pathways cluster_this compound This compound cluster_pyrethroids Pyrethroids (e.g., Permethrin) cluster_organophosphates Organophosphates (e.g., Chlorpyrifos) This compound This compound unknown_moa Unknown Mechanism This compound->unknown_moa neuron_phoma Neuron unknown_moa->neuron_phoma Leads to Paralysis & Death pyrethroids Pyrethroids na_channel Voltage-gated Sodium Channels pyrethroids->na_channel Keeps channels open neuron_pyre Neuron na_channel->neuron_pyre Persistent Depolarization (Hyperexcitation) organophosphates Organophosphates ache Acetylcholinesterase (AChE) organophosphates->ache Inhibits ach Acetylcholine (ACh) Accumulation neuron_op Neuron ach->neuron_op Continuous Stimulation

Figure 2: Insecticide mechanisms of action on a neuron.

Discussion of Signaling Pathways

  • This compound: The precise molecular target and mechanism of action for this compound are currently not well understood. However, studies indicate that its mode of action is likely novel and differs from that of pyrethroids, as it does not induce the characteristic leg autotomy (shedding) observed with pyrethroid poisoning in insects[1]. This suggests that this compound may interact with a different target within the insect's nervous system, making it a valuable candidate for managing insecticide resistance.

  • Pyrethroids (e.g., Permethrin): This class of insecticides targets the voltage-gated sodium channels in the nerve cell membranes of insects. By binding to these channels, pyrethroids prevent them from closing, leading to a persistent influx of sodium ions. This results in a state of constant nerve excitement, or hyperexcitation, which ultimately causes paralysis and death of the insect.

  • Organophosphates (e.g., Chlorpyrifos): Organophosphates act by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse. By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to continuous stimulation of nerve and muscle fibers, resulting in paralysis and death.

Conclusion

This compound demonstrates significant insecticidal activity, particularly against mosquito larvae and adults. Its efficacy against permethrin-resistant mosquito strains highlights its potential as a tool for resistance management. While direct comparative data against a broader range of commercial insecticides and insect pests is currently limited, the existing evidence strongly supports further investigation into this compound as a promising natural alternative for pest control. Its apparently novel mode of action warrants further research to fully elucidate its molecular target and optimize its application in integrated pest management strategies.

References

In Vivo Validation of Phomalactone's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a naturally occurring macrolactone, has demonstrated a range of biological activities in vitro, including antifungal and cytotoxic effects. While its potential as a therapeutic agent is of growing interest, comprehensive in vivo validation in preclinical animal models remains limited. This guide provides a comparative analysis of the therapeutic potential of this compound, drawing upon available data for structurally related macrolide compounds to benchmark its potential efficacy in oncology and inflammatory diseases. We present a summary of relevant in vivo studies, detailed experimental methodologies, and a hypothesized mechanism of action for this compound based on the known signaling pathways of similar molecules. This guide aims to provide a framework for future in vivo studies to validate the therapeutic utility of this compound.

Introduction to this compound

This compound is a small macrolactone produced by various fungi. Its simple chemical structure and cytotoxic properties have made it a subject of interest for potential therapeutic applications. While in vitro studies have shown its ability to inhibit the growth of certain cancer cell lines and fungal pathogens, the translation of these findings into in vivo efficacy is a critical next step in its development as a drug candidate. This guide will explore the potential anti-inflammatory and anticancer activities of this compound by comparing it with other well-studied macrolides that have undergone in vivo testing.

Comparative Analysis of Therapeutic Potential

Due to the current absence of specific in vivo data for this compound in animal models of cancer and inflammation, this section provides a comparative analysis based on the performance of other macrolide antibiotics with known anti-inflammatory and anticancer properties.

Anti-Inflammatory Potential

Several macrolide antibiotics have demonstrated significant anti-inflammatory effects in various in vivo models. These effects are often independent of their antimicrobial activity and are attributed to the modulation of inflammatory pathways.

Table 1: Comparison of In Vivo Anti-Inflammatory Activity of Macrolides

CompoundAnimal ModelKey FindingsReference
Roxithromycin, Clarithromycin, Erythromycin Rat carrageenan-induced pleurisyDose-dependent reduction in exudate volume and leukocyte accumulation.[1][1]
Azithromycin Rat formaldehyde-induced arthritisSignificant reduction in inflammation size.[2][2]
Azithromycin Rat carrageenan-induced air pouchSignificant attenuation of total leukocyte count in exudate.[2][2]
This compound (Hypothesized) -Potential to reduce inflammatory mediators and immune cell infiltration.-
Anticancer Potential

The anticancer activity of macrolides in vivo is an emerging area of research. Some studies suggest they may enhance the efficacy of conventional chemotherapy agents. Butyrolactone I, a compound with a related lactone structure, has shown direct antitumor effects against lung cancer cell lines.

Table 2: Comparison of In Vivo and In Vitro Anticancer Activity

CompoundModelKey FindingsReference
Erythromycin, Clarithromycin Mouse leukemia P388/ADR xenograftEnhanced the antitumor activity of vinblastine.[3][3]
Butyrolactone I Human lung cancer cell lines (in vitro)IC50 values in the order of 50 µg/mL.[4][4]
This compound (Hypothesized) -Potential for direct cytotoxicity and/or chemosensitization in cancer models.-

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound in mammalian cells are not yet elucidated, we can hypothesize its mechanism of action based on the known activities of other macrolides and lactone-containing compounds. These often involve the modulation of key signaling pathways that regulate inflammation and cell survival.

Putative Anti-Inflammatory Signaling Pathway

Macrolides have been shown to inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Phomalactone_Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK This compound This compound This compound->IKK Inhibition IkappaB IκB IKK->IkappaB P NFkB NF-κB IkappaB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Phomalactone_Anticancer_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Xenograft_Model_Workflow CellCulture 1. Cancer Cell Culture (e.g., MCF-7, A549) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to palpable size) Implantation->TumorGrowth Grouping 4. Randomization into Control & Treatment Groups TumorGrowth->Grouping Treatment 5. Drug Administration (this compound, Vehicle, Positive Control) Grouping->Treatment Measurement 6. Tumor Volume Measurement (daily/every other day) Treatment->Measurement Endpoint 7. Endpoint Analysis (Tumor weight, Histology, Biomarkers) Measurement->Endpoint

References

A Comparative Analysis of Phomalactone Enantiomers: An Uncharted Territory in Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the bioactivity of phomalactone enantiomers. While the naturally occurring (+)-phomalactone has been the subject of various studies highlighting its antifungal and antibiotic properties, a direct comparative analysis with its synthetic counterpart, (-)-phomalactone, remains an unexplored area of research. This guide synthesizes the available data on (+)-phomalactone and underscores the absence of research on its enantiomer, pinpointing a critical knowledge gap for researchers, scientists, and drug development professionals.

Currently, a direct comparison of the bioactivity between (+)-phomalactone and (-)-phomalactone is not possible due to the lack of published experimental data for the (-)-enantiomer. Scientific investigations have concentrated on the isolation and characterization of the biological activities of the naturally produced (+)-phomalactone.

The Bioactivity of (+)-Phomalactone: A Summary of Current Knowledge

(+)-Phomalactone, a metabolite isolated from various fungi, including those of the genera Nigrospora and Hirsutella, has demonstrated notable antagonistic effects against a range of organisms.[1][2] Its bioactivity is most prominently documented in the realms of antifungal and antibiotic applications.

Antifungal Activity

Studies have shown that (+)-phomalactone exhibits significant inhibitory effects against various fungal pathogens. The data from these studies, while not comparative with the (-)-enantiomer, provides a baseline for the antifungal potential of this molecular structure.

Target OrganismBioactivity MetricResultReference
Phytophthora infestansMycelial Growth InhibitionMIC: 2.5 mg/L[1]
Beauveria bassianaConidial Germination InhibitionActivity noted[2]
Tolypocladium spp.Conidial Germination InhibitionActivity noted[2]
Metarhizium anisopliaeConidial Germination InhibitionActivity noted[2]

MIC: Minimum Inhibitory Concentration

Antibiotic Activity

In addition to its antifungal properties, (+)-phomalactone has been identified as an antibiotic.[2] Research has demonstrated its toxicity against certain insect species, suggesting a broader spectrum of biological activity.

Target OrganismBioactivity MetricResultReference
Rhagoletis pomonella (Apple Maggot)ToxicityToxic[2]

Experimental Protocols: A Look into the Bioassays for (+)-Phomalactone

The methodologies employed in assessing the bioactivity of (+)-phomalactone are crucial for understanding the current data and for designing future comparative studies.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

A common method to evaluate antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC) against fungal mycelial growth. A standardized protocol involves:

  • Preparation of Fungal Cultures: The target fungus is cultured on a suitable agar medium to obtain actively growing mycelia.

  • Inoculum Preparation: Mycelial discs of a specific diameter are cut from the periphery of an actively growing fungal colony.

  • Assay Plate Preparation: A series of agar plates are prepared containing graded concentrations of the test compound (e.g., (+)-phomalactone).

  • Inoculation and Incubation: A mycelial disc is placed at the center of each agar plate. The plates are then incubated under controlled conditions (temperature and light) optimal for the growth of the specific fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycelium after a defined incubation period.

Spore Germination Assay

To assess the impact on fungal sporulation and germination, the following workflow is typically used:

spore_germination_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_suspension Spore Suspension Preparation incubation Incubation of Spores with Compound spore_suspension->incubation Add to compound_dilutions Test Compound Dilutions compound_dilutions->incubation microscopy Microscopic Examination incubation->microscopy After Incubation Period germination_count Quantification of Germinated Spores microscopy->germination_count inhibition_calc Calculation of Percent Inhibition germination_count->inhibition_calc enantiomer_comparison_workflow cluster_synthesis Synthesis cluster_bioassay Bioevaluation cluster_analysis Comparative Analysis enantio_synthesis Enantioselective Synthesis of (+)-Phomalactone and (-)-Phomalactone antifungal_assay Antifungal Assays (MIC, MFC) enantio_synthesis->antifungal_assay Test antibacterial_assay Antibacterial Assays (MIC, MBC) enantio_synthesis->antibacterial_assay Test cytotoxicity_assay Cytotoxicity Assays enantio_synthesis->cytotoxicity_assay Test data_comparison Direct Comparison of Bioactivity Data antifungal_assay->data_comparison antibacterial_assay->data_comparison cytotoxicity_assay->data_comparison sar_study Structure-Activity Relationship (SAR) Analysis data_comparison->sar_study

References

A Researcher's Guide to Validating Novel Inhibitors of Farnesyltransferase and Histone Deacetylases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of molecular targets is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two prominent cancer drug targets: Farnesyltransferase (FTase) and Histone Deacetylases (HDACs). It offers supporting experimental data for established inhibitors, detailed methodologies for key validation experiments, and visual workflows to aid in the design and execution of target validation studies.

While natural products like phomalactone present intriguing possibilities for novel therapeutics, their precise molecular targets often require extensive investigation. This guide focuses on well-validated targets and their inhibitors to provide a framework for the characterization of new chemical entities.

Farnesyltransferase Inhibitors: Targeting the Ras Signaling Pathway

Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the farnesyltransferase enzyme, which is crucial for the post-translational modification of the Ras protein.[1] The Ras family of proteins (H-Ras, N-Ras, and K-Ras) are key players in signal transduction pathways that regulate cell growth, proliferation, and survival.[2] By preventing the farnesylation of Ras, FTIs inhibit its localization to the cell membrane, thereby blocking downstream signaling cascades that are often hyperactive in cancer.[1][3]

Comparative Performance of Farnesyltransferase Inhibitors

The efficacy of FTIs can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the farnesyltransferase enzyme by 50%. The table below summarizes the IC50 values for several well-characterized FTIs.

InhibitorTargetIC50 (nM)Reference
Tipifarnib (R115777)Farnesyltransferase0.86[1]
Lonafarnib (SCH66336)Farnesyltransferase1.9[1]
FTI-277Farnesyltransferase0.5[1]

Diagram of the Ras Signaling Pathway and FTI Intervention

RAS_Pathway cluster_membrane Plasma Membrane RAS_farnesylated RAS-farnesyl Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS SOS RTK->SOS Activates RAS_GDP RAS-GDP (inactive) RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP GTP loading FTase Farnesyltransferase RAS_GDP->FTase SOS->RAS_GDP Activates Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) RAS_GTP->Downstream_Signaling Activates FTase->RAS_farnesylated Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibits Proliferation Cell Proliferation, Survival Downstream_Signaling->Proliferation

Caption: Ras signaling pathway and the inhibitory action of FTIs.

Histone Deacetylase Inhibitors: Modulating Gene Expression

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes.[4] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription.[5] By inhibiting HDACs, these drugs increase histone acetylation, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[4][5]

Comparative Performance of Histone Deacetylase Inhibitors

The potency of HDAC inhibitors is also commonly measured by their IC50 values against different HDAC isoforms. The following table provides a comparison of several HDAC inhibitors.

InhibitorTargetIC50 (nM)Reference
Vorinostat (SAHA)Pan-HDAC~50[6]
Romidepsin (FK228)Class I HDACs~1[6]
Entinostat (MS-275)HDAC1, HDAC3100-400[7]
Pracinostat (SB939)Pan-HDAC40-140[8]

Diagram of HDAC Action and Inhibition

HDAC_Action cluster_nucleus Cell Nucleus cluster_chromatin_condensed Condensed Chromatin cluster_chromatin_relaxed Relaxed Chromatin Histone_deacetylated Deacetylated Histones DNA_condensed DNA Histone_acetylated Acetylated Histones Histone_deacetylated->Histone_acetylated HDAC Transcription_Off Transcription OFF Histone_acetylated->Histone_deacetylated HAT DNA_relaxed DNA Transcription_On Transcription ON HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) HDACi HDAC Inhibitor HDACi->HDAC Inhibits

Caption: Mechanism of HDACs and their inhibition.

Experimental Protocols for Target Validation

Validating the molecular target of a novel compound requires a series of well-designed experiments. Below are detailed protocols for key assays used to characterize inhibitors of farnesyltransferase and histone deacetylases.

Farnesyltransferase Activity Assay (Fluorometric)

This assay measures the activity of farnesyltransferase by detecting the transfer of a fluorescently labeled farnesyl pyrophosphate analog to a peptide substrate.

Materials:

  • Farnesyltransferase enzyme

  • Fluorescently labeled farnesyl pyrophosphate (FPP) analog

  • Peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 µM ZnCl2)

  • Test compound (e.g., this compound or other potential FTI)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, farnesyltransferase enzyme, and the peptide substrate in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (known FTI) and a negative control (vehicle).

  • Initiate the reaction by adding the fluorescently labeled FPP analog to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/485 nm for a dansylated peptide).[9][10]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

HDAC Activity Assay (Fluorometric)

This assay quantifies HDAC activity by measuring the deacetylation of a fluorogenic substrate.

Materials:

  • HDAC enzyme or nuclear extract

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • Test compound (e.g., potential HDAC inhibitor)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Add the HDAC enzyme or nuclear extract and assay buffer to the wells of the microplate.

  • Add the test compound at various concentrations to the appropriate wells. Include a positive control (known HDAC inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and initiate fluorescence development by adding the developer solution.[11]

  • Incubate at 37°C for an additional 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[12]

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Target Engagement

Western blotting can be used to confirm that the inhibitor is engaging its target within the cell by observing changes in the levels of specific proteins or their post-translational modifications.[16]

Materials:

  • Cells treated with the test compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-histone H3, anti-farnesylated Ras)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands.

Workflow for Molecular Target Validation

The process of validating a molecular target for a novel compound follows a logical progression from in vitro enzymatic assays to cell-based assays and ultimately to in vivo models.

Target_Validation_Workflow Start Novel Compound (e.g., this compound) Biochemical_Assay Biochemical/Enzymatic Assay (e.g., FTase or HDAC activity) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., MTT, Western Blot) Determine_IC50->Cell_Based_Assay Assess_Phenotype Assess Cellular Phenotype (Apoptosis, Cell Cycle Arrest) Cell_Based_Assay->Assess_Phenotype In_Vivo_Model In Vivo Animal Model Assess_Phenotype->In_Vivo_Model Evaluate_Efficacy Evaluate Efficacy and Toxicity In_Vivo_Model->Evaluate_Efficacy End Validated Target Evaluate_Efficacy->End

Caption: A general workflow for validating a molecular target.

References

Phomalactone: A Promising Antimicrobial Agent with Potential to Overcome Existing Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of phomalactone's antimicrobial activity with conventional agents, highlighting its potential in combating resistant pathogens.

Introduction

This compound, a natural compound produced by the fungus Nigrospora sphaerica, has demonstrated significant antimicrobial activity against a range of pathogens, including fungi, bacteria, and insects. Of particular interest to researchers and drug development professionals is its efficacy against strains that have developed resistance to currently available antimicrobials. This guide provides a comparative analysis of this compound's performance against established agents, summarizing key experimental data and outlining the methodologies used to generate these findings. The available data, while not from direct cross-resistance studies, strongly suggests that this compound possesses a different mechanism of action, making it a compelling candidate for further investigation in the fight against antimicrobial resistance.

Antifungal Activity: this compound vs. Standard Fungicides

This compound has been shown to be effective against the plant pathogenic oomycete Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. A study reported a Minimum Inhibitory Concentration (MIC) of 2.5 mg/L for this compound against this pathogen[1][2]. This section compares the in vitro efficacy of this compound with that of common fungicides used to control P. infestans.

Table 1: In Vitro Activity of this compound and Standard Fungicides against Phytophthora infestans

CompoundConcentrationMycelial Growth Inhibition (%)Reference
This compound 2.5 mg/L (MIC) 100% [1][2]
Metalaxyl300 ppm99.2%[3]
400 ppm100%[4]
Mandipropamid10 µg/L~80%[5]
Mancozeb400 ppm96.62%[3]
Bavistin1000 ppm48%[4]

Antibacterial Activity: this compound's Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Preliminary evidence suggests that this compound is active against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen responsible for numerous difficult-to-treat infections. While a specific MIC value for this compound against MRSA is not yet available in the literature, its activity against this resistant bacterium indicates a mechanism of action distinct from that of beta-lactam antibiotics like methicillin. The following table provides a comparison of the typical MIC ranges for vancomycin and methicillin against both methicillin-susceptible S. aureus (MSSA) and MRSA for context.

Table 2: Comparison of MICs for Vancomycin and Methicillin against S. aureus

Antimicrobial AgentOrganismMIC Range (µg/mL)Reference
This compound MRSA Activity reported, MIC not specified
VancomycinMSSA≤0.5 - 1[6]
MRSA≤0.5 - 2[6][7][8]
MethicillinMSSANot specified
MRSAResistant

Insecticidal Activity: Overcoming Permethrin Resistance in Aedes aegypti

This compound has demonstrated notable insecticidal activity against the mosquito Aedes aegypti, a vector for dengue fever, Zika virus, and other diseases. Crucially, it has shown efficacy against both permethrin-susceptible and permethrin-resistant strains of this mosquito[9]. This suggests that this compound targets a different physiological pathway than pyrethroid insecticides, a widely used class of insecticides to which many mosquito populations have developed resistance.

Table 3: Topical Adulticidal Activity of this compound and Permethrin against Aedes aegypti

CompoundMosquito StrainLD50 (ng/organism)Resistance RatioReference
This compound Orlando (Permethrin-Susceptible) 640 - [9]
Puerto Rico (Permethrin-Resistant) Data not available - [9]
PermethrinKey West (Susceptible)16,880-[10]
p-s (Resistant)400,52023.7[10]

Experimental Protocols

The following sections detail the methodologies typically employed in the evaluation of antimicrobial and insecticidal activities, as reflected in the cited literature.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism is determined using a broth microdilution method. This technique involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions (e.g., temperature, time). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism[11][12].

G prep Prepare serial dilutions of this compound in growth medium inoc Inoculate wells with standardized microbial suspension prep->inoc incub Incubate microtiter plate inoc->incub read Visually assess for microbial growth incub->read mic Determine the Minimum Inhibitory Concentration (MIC) read->mic

Experimental workflow for MIC determination.

Topical Adulticidal Bioassay for Mosquitoes

The lethal dose 50 (LD50) of an insecticide is determined by a topical application bioassay. In this method, adult female mosquitoes are anesthetized, and a precise volume (e.g., 0.5 µL) of the test compound dissolved in a suitable solvent (e.g., acetone) is applied to the dorsal thorax of each mosquito using a micro-applicator. Control groups are treated with the solvent alone. The treated mosquitoes are then transferred to holding containers with access to a sugar solution and held for a specified period (e.g., 24 hours). Mortality is recorded, and the LD50, the dose required to kill 50% of the test population, is calculated using probit analysis[9].

G prep Prepare dilutions of this compound in solvent apply Topically apply compound to anesthetized mosquitoes prep->apply hold Transfer mosquitoes to holding containers apply->hold observe Record mortality after 24 hours hold->observe calc Calculate LD50 using probit analysis observe->calc

Workflow for mosquito topical adulticidal bioassay.

Signaling Pathways and Mechanisms of Resistance

The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, its activity against resistant strains points towards a mechanism of action that is distinct from those of commonly used antimicrobials.

For instance, pyrethroid resistance in mosquitoes is often linked to mutations in the voltage-gated sodium channel, the target of these insecticides[10][13]. This compound's effectiveness against permethrin-resistant mosquitoes suggests it does not target this channel or is unaffected by these mutations.

Similarly, methicillin resistance in S. aureus is primarily due to the acquisition of the mecA gene, which codes for a penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. This compound's reported activity against MRSA implies that its mechanism is independent of PBP2a.

Further research is required to identify the specific cellular pathways targeted by this compound. This knowledge will be crucial for understanding its full potential and for the rational design of future antimicrobial therapies.

G cluster_permethrin Permethrin Action & Resistance cluster_this compound Hypothesized this compound Action permethrin Permethrin vgsc Voltage-Gated Sodium Channel permethrin->vgsc inhibition Inhibition of Channel Function vgsc->inhibition resistance Resistance vgsc->resistance Altered Binding Site paralysis Mosquito Paralysis & Death inhibition->paralysis mutation kdr Mutation in VGSC mutation->vgsc This compound This compound unknown_target Novel Cellular Target This compound->unknown_target cell_death Mosquito Death unknown_target->cell_death

References

Comparative Efficacy of Phomalactone Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of phomalactone and its derivatives. It includes available experimental data, detailed methodologies for key bioassays, and visualizations of relevant biological pathways and experimental workflows.

This compound, a natural product isolated from various fungi, has demonstrated notable insecticidal and antifungal properties. This guide synthesizes the current understanding of its efficacy and provides a framework for further research and development. While the term "formulations" can encompass both different delivery systems and synthetic derivatives, the available literature primarily focuses on a limited number of derivatives. This guide presents the data for this compound and its acetylated form, highlighting the potential for novel formulation strategies to enhance its bioactivity.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the insecticidal and antifungal activities of this compound and its acetylated derivative.

Table 1: Insecticidal Activity of this compound and its Acetylated Derivative against Mosquitoes

CompoundMosquito Species & StrainBioassay TypeEfficacy Metric (LD50)Citation
This compound Aedes aegypti (ORL Strain)Topical Adulticidal0.64 µ g/insect [1]
Aedes aegypti (PR Strain)Topical Adulticidal0.66 µ g/insect [1]
Anopheles quadrimaculatusTopical Adulticidal0.20 µ g/insect [1]
Aedes aegypti (ORL Strain)Larvicidal>1 µg/µL[1]
Aedes aegypti (PR Strain)Larvicidal>1 µg/µL[1]
Acetylated this compound Aedes aegypti (ORL Strain)Topical Adulticidal0.89 µ g/insect [1]
Permethrin (Control) Aedes aegypti (ORL Strain)Topical Adulticidal0.26 ng/insect[1]
Aedes aegypti (PR Strain)Topical Adulticidal25 ng/insect[1]

ORL Strain: Orlando (permethrin-susceptible); PR Strain: Puerto Rico (permethrin-resistant)

Table 2: Antifungal Activity of this compound

CompoundFungal SpeciesBioassay TypeEfficacy Metric (MIC)Citation
This compound Phytophthora infestansMycelial Growth Inhibition2.5 mg/L

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Mosquito Larvicidal Bioassay

This protocol is adapted from standard WHO guidelines for testing mosquito larvicides.

Objective: To determine the concentration of a compound required to induce mortality in mosquito larvae.

Materials:

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., ethanol or acetone).

  • Late 3rd or early 4th instar mosquito larvae.

  • 250 mL glass beakers.

  • Dechlorinated or distilled water.

  • Pipettes.

  • Larval food (e.g., a mixture of brewer's yeast and ground pet food).

Procedure:

  • Prepare a stock solution of the test compound.

  • Prepare serial dilutions of the stock solution to create a range of test concentrations.

  • To each 250 mL beaker, add 99 mL of dechlorinated water.

  • Add 1 mL of the appropriate dilution of the test compound to each beaker. For the control, add 1 mL of the solvent.

  • Introduce 20-25 larvae into each beaker.

  • Add a small amount of larval food to each beaker.

  • Maintain the beakers at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark cycle.

  • Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

  • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungus.

Materials:

  • Test compound (e.g., this compound).

  • Fungal isolate (e.g., Phytophthora infestans).

  • Appropriate broth medium (e.g., RPMI-1640).

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Inoculum of the fungal isolate, adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

Procedure:

  • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Prepare serial twofold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental processes.

experimental_workflow cluster_isolation Isolation & Preparation cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis & Derivatization fungal_culture Fungal Culture (e.g., Nigrospora sphaerica) extraction Solvent Extraction fungal_culture->extraction purification Chromatographic Purification extraction->purification insecticidal_assay Insecticidal Assays (Larvicidal, Adulticidal) purification->insecticidal_assay antifungal_assay Antifungal Assays (MIC Determination) purification->antifungal_assay data_analysis Efficacy Determination (LD50, MIC) insecticidal_assay->data_analysis antifungal_assay->data_analysis derivatization Chemical Modification (e.g., Acetylation) data_analysis->derivatization comparative_analysis Comparative Efficacy Analysis data_analysis->comparative_analysis derivatization->insecticidal_assay Re-screen derivatization->antifungal_assay Re-screen

Experimental workflow for this compound discovery.

Insect nervous system signaling and potential targets.

fungal_cell_wall cluster_synthesis Cell Wall Component Synthesis cluster_components Cell Wall & Membrane Components cluster_inhibition Potential Antifungal Targets glucan_synthase β-(1,3)-Glucan Synthase glucan β-Glucan glucan_synthase->glucan chitin_synthase Chitin Synthase chitin Chitin chitin_synthase->chitin ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol ergosterol_pathway->ergosterol cell_wall Fungal Cell Wall glucan->cell_wall chitin->cell_wall cell_membrane Cell Membrane ergosterol->cell_membrane glucan_inhibition Glucan Synthesis Inhibition glucan_inhibition->glucan_synthase chitin_inhibition Chitin Synthesis Inhibition chitin_inhibition->chitin_synthase ergosterol_inhibition Ergosterol Synthesis Inhibition ergosterol_inhibition->ergosterol_pathway phomalactone_target This compound Target (Mechanism Unknown) phomalactone_target->cell_wall Hypothesized Target

Fungal cell wall biosynthesis as a potential target.

Concluding Remarks and Future Directions

The available data indicates that this compound is a promising natural product with significant insecticidal and antifungal activities. Notably, its efficacy against pyrethroid-resistant mosquito strains suggests a mode of action distinct from commonly used insecticides, making it a valuable candidate for managing insecticide resistance.[1]

However, the current body of research on this compound formulations is limited. The comparison presented here is based on the parent compound and its acetylated derivative. To fully unlock the therapeutic and pest management potential of this compound, further research is warranted in the following areas:

  • Development and Comparative Efficacy of Novel Formulations: Systematic studies on various formulations, such as nanoformulations, liposomal delivery systems, and controlled-release granules, could enhance the stability, bioavailability, and targeted delivery of this compound, potentially improving its efficacy and reducing environmental impact.

  • Synthesis and Evaluation of Derivatives: A broader range of synthetic derivatives should be created and screened to establish a clear structure-activity relationship. This could lead to the identification of analogs with enhanced potency, selectivity, and improved physicochemical properties.

  • Elucidation of the Mechanism of Action: A critical area for future research is the identification of the specific molecular targets and signaling pathways modulated by this compound in both insects and fungi. This knowledge is essential for understanding its mode of action, predicting potential resistance mechanisms, and designing more effective derivatives.

References

Phomalactone: A Potential New Weapon in the Fight Against Drug-Resistant Microbes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Phomalactone's Performance Against Established Antimicrobial Agents

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual search for novel compounds to combat drug-resistant microbial strains. This compound, a natural product isolated from the fungus Nigrospora sphaerica, has emerged as a compound of interest with demonstrated antimicrobial properties. This guide provides a comparative analysis of this compound's performance against multi-drug-resistant microbes, supported by available experimental data, and contextualized with the performance of current standard-of-care antibiotics.

Executive Summary

This compound has demonstrated promising in vitro activity against a range of microorganisms, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). While comprehensive quantitative data for this compound against a wide array of drug-resistant bacteria and fungi is still emerging, preliminary studies suggest its potential as a valuable scaffold for the development of new antimicrobial agents. This guide will delve into the known antimicrobial spectrum of this compound, compare its activity with established drugs, detail relevant experimental protocols, and visualize its potential mechanism of action.

Performance Comparison of this compound and Standard Antimicrobials

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a broad spectrum of drug-resistant bacteria are limited in publicly available scientific literature. However, an ethyl acetate extract of Nigrospora sphaerica, containing this compound, has been reported to affect the cell wall of MRSA and Klebsiella pneumoniae. Furthermore, (R)-phomalactone has shown potent antibacterial activity against various human pathogens, including MRSA strains.[1] this compound has also displayed strong general antibacterial and good antifungal activities.

To provide a framework for comparison, the following tables summarize the typical MIC and MBC values for several standard-of-care antibiotics against common drug-resistant microbial strains.

Table 1: Comparative Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
This compound Data not availableData not availableData not available
Vancomycin121 - 4
Linezolid1 - 22 - 4>16 (Bacteriostatic)
Daptomycin0.25 - 0.50.5 - 10.5 - 2
Ceftaroline0.250.50.5 - 2

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates. MBC: Minimum bactericidal concentration. Data for standard antibiotics is compiled from various sources and can vary based on specific strains and testing conditions.

Table 2: Comparative Efficacy against Vancomycin-Resistant Enterococcus (VRE)
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
This compound Data not availableData not availableData not available
Linezolid1 - 22>32 (Bacteriostatic)
Daptomycin244 - 8
Tigecycline0.060.125>8 (Bacteriostatic)
Nitrofurantoin1632>128
Table 3: Comparative Efficacy against Multidrug-Resistant Klebsiella pneumoniae
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
This compound Data not availableData not availableData not available
Meropenem8>64>64
Colistin0.520.5 - 4
Tigecycline12>8 (Bacteriostatic)
Amikacin16>64>64
Table 4: Comparative Efficacy against Drug-Resistant Fungi (e.g., Candida albicans)
Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
This compound 2.5 (against P. infestans)Data not availableData not available
Fluconazole>64 (resistant strains)>64 (resistant strains)>64
Caspofungin0.250.50.5 - 2
Amphotericin B0.511 - 4

MFC: Minimum fungicidal concentration. this compound MIC value is against a plant pathogenic fungus and may not be representative of its activity against human fungal pathogens.

Potential Mechanism of Action of this compound

While the precise molecular mechanism of this compound's antimicrobial activity is yet to be fully elucidated, preliminary evidence suggests that it may interfere with bacterial cell wall synthesis. This is a well-established target for many successful antibiotics, as the bacterial cell wall is essential for survival and is absent in human cells, offering a high degree of selective toxicity.

Below is a diagram illustrating a hypothetical mechanism where this compound disrupts a key signaling pathway involved in peptidoglycan synthesis.

Phomalactone_Mechanism cluster_bacterium Bacterial Cell This compound This compound CellWall_Target Cell Wall Synthesis Signaling Pathway This compound->CellWall_Target Inhibits Precursor_Synth Peptidoglycan Precursor Synthesis Transglycosylation Transglycosylation Precursor_Synth->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Cell_Lysis Cell Lysis Transpeptidation->Cell_Lysis Disruption leads to

Caption: Hypothetical mechanism of this compound action.

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are methodologies for key experiments cited in the evaluation of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Method: Broth microdilution is a common method.

    • Preparation of Antimicrobial Agent: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

    • Incubation: The plate is incubated at a suitable temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

    • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Method:

    • Following the determination of the MIC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

    • The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Experimental Workflow

The following diagram illustrates the typical workflow for antimicrobial susceptibility testing.

AST_Workflow Start Start: Isolate Microbial Strain Inoculum_Prep Prepare Standardized Inoculum Start->Inoculum_Prep MIC_Assay Perform Broth Microdilution MIC Assay Inoculum_Prep->MIC_Assay Incubation Incubate Plates MIC_Assay->Incubation Read_MIC Read MIC Results Incubation->Read_MIC MBC_Assay Perform MBC Assay (Subculture from clear wells) Read_MIC->MBC_Assay Incubate_Agar Incubate Agar Plates MBC_Assay->Incubate_Agar Read_MBC Read MBC Results Incubate_Agar->Read_MBC End End: Determine Susceptibility Read_MBC->End

Caption: Antimicrobial Susceptibility Testing Workflow.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antimicrobial agents. Its reported activity against MRSA is particularly noteworthy. However, to fully assess its potential and position it relative to existing therapies, further research is critically needed. Specifically, comprehensive studies to determine the MIC and MBC values of purified this compound against a broad panel of clinically relevant drug-resistant bacteria and fungi are required. Elucidation of its precise mechanism of action will also be crucial for optimizing its structure to enhance potency and reduce potential toxicity. As the threat of antimicrobial resistance continues to grow, the exploration of natural compounds like this compound remains a vital component of our strategy to stay ahead of pathogenic microbes.

References

Safety Operating Guide

Proper Disposal of Phomalactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of phomalactone, a fungal metabolite, in a laboratory setting. The following procedures are based on currently available safety data and general best practices for chemical waste management. All personnel should consult their institution's specific waste disposal protocols and local regulations before proceeding.

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.

Key Safety and Hazard Information

The following table summarizes the key hazard ratings for this compound. The low ratings indicate a minimal immediate hazard from the compound itself.

Hazard MetricRatingInterpretationSource
NFPA Health 0No hazard beyond that of ordinary combustible material.[1]
NFPA Fire 0Will not burn under normal fire conditions.[1]
NFPA Reactivity 0Normally stable, even under fire exposure conditions, and is not reactive with water.[1]
HMIS Health 0No significant risk to health.[1]
HMIS Flammability 0Will not burn.[1]
HMIS Reactivity 0Poses no significant reactivity hazard.[1]

Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound and its solutions.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate personal protective equipment:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Waste Segregation and Collection

Proper segregation of chemical waste is critical. The disposal route for this compound depends on whether it is in solid form or dissolved in a solvent.

For Solid this compound Waste:

  • Collect any unused or waste solid this compound in a designated, sealed container.

  • The container must be clearly labeled as "this compound Waste (Non-hazardous)".

  • Store the container in a designated chemical waste accumulation area, away from incompatible materials.

For this compound in Solution: this compound is soluble in dichloromethane, DMSO, and ethanol.[2] The solvent used will determine the appropriate waste stream.

  • Dichloromethane (Halogenated Solvent):

    • Collect this compound solutions in dichloromethane in a designated, properly labeled container for halogenated organic waste .

    • The container must be sealed to prevent evaporation and clearly labeled with its contents, including the concentration of this compound.

  • DMSO or Ethanol (Non-Halogenated Solvents):

    • Collect this compound solutions in DMSO or ethanol in a designated, properly labeled container for non-halogenated organic waste .

    • Ensure the container is sealed and labeled with all components of the solution.

Disposal and Final Disposition
  • Follow your institution's established procedures for the pickup and disposal of chemical waste.

  • Do not mix halogenated and non-halogenated waste streams.

  • Never dispose of this compound or its solutions down the drain.

  • Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Phomalactone_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid this compound assess_form->solid_waste Solid liquid_waste This compound in Solution assess_form->liquid_waste Liquid collect_solid Collect in Labeled Container 'Non-Hazardous Solid Waste' solid_waste->collect_solid assess_solvent Identify Solvent liquid_waste->assess_solvent store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste halogenated Dichloromethane (Halogenated) assess_solvent->halogenated Halogenated non_halogenated DMSO or Ethanol (Non-Halogenated) assess_solvent->non_halogenated Non-Halogenated collect_halogenated Collect in Labeled 'Halogenated Organic Waste' Container halogenated->collect_halogenated collect_non_halogenated Collect in Labeled 'Non-Halogenated Organic Waste' Container non_halogenated->collect_non_halogenated collect_halogenated->store_waste collect_non_halogenated->store_waste final_disposal Arrange for Pickup by Institutional EHS store_waste->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomalactone
Reactant of Route 2
Phomalactone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.